molecular formula C34H47NO10 B600488 13-Dehydroxyindaconitine CAS No. 4491-19-4

13-Dehydroxyindaconitine

Número de catálogo: B600488
Número CAS: 4491-19-4
Peso molecular: 629.7 g/mol
Clave InChI: PHDZNMWTZQPAEW-LXEXWYGISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Acetylbenzoylpseudaconine has been reported in Aconitum chasmanthum, Aconitum transsectum, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

4491-19-4

Fórmula molecular

C34H47NO10

Peso molecular

629.7 g/mol

Nombre IUPAC

[(2R,3R,5S,6S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

InChI

InChI=1S/C34H47NO10/c1-7-35-16-31(17-40-3)21(37)13-22(41-4)34-20-14-32(39)23(42-5)15-33(45-18(2)36,25(28(34)35)26(43-6)27(31)34)24(20)29(32)44-30(38)19-11-9-8-10-12-19/h8-12,20-29,37,39H,7,13-17H2,1-6H3/t20-,21-,22+,23+,24-,25?,26+,27-,28?,29?,31+,32+,33-,34?/m1/s1

Clave InChI

PHDZNMWTZQPAEW-LXEXWYGISA-N

SMILES isomérico

CCN1C[C@@]2([C@@H](C[C@@H](C34[C@@H]2[C@H](C(C31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5C6OC(=O)C7=CC=CC=C7)O)OC)OC(=O)C)OC)OC)O)COC

SMILES canónico

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=CC=C7)O)OC)OC(=O)C)OC)OC)O)COC

Sinónimos

8-Acetyl ludaconitine

Origen del producto

United States

Foundational & Exploratory

The Enigmatic Alkaloid: A Technical Guide to the Discovery and Prospective Isolation of 13-Dehydroxyindaconitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Dehydroxyindaconitine is a naturally occurring diterpenoid alkaloid identified in the roots of Aconitum kusnezoffii Reichb., a plant with a long history in traditional medicine.[1] This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, with a focus on its discovery and the methodologies pertinent to its isolation. While a specific, detailed experimental protocol for the isolation of this compound with corresponding quantitative and spectroscopic data is not available in the public domain, this document outlines a generalized procedure based on established methods for the separation of analogous diterpenoid alkaloids from Aconitum species. This guide also collates the known physicochemical properties of this compound and discusses its potential biological activities, thereby serving as a foundational resource for researchers interested in this compound.

Introduction

Aconitum kusnezoffii Reichb. is a well-known species of the Ranunculaceae family, recognized for its rich composition of structurally complex and biologically active diterpenoid alkaloids.[2] Among these is this compound, a C19-norditerpenoid alkaloid with a molecular formula of C₃₄H₄₇NO₉ and a molecular weight of 613.74 g/mol .[1] The compound has garnered interest due to its potential antioxidant, anti-inflammatory, and anticancer properties.[1] This guide aims to provide a detailed technical framework for the prospective isolation and characterization of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for the design of effective isolation and purification strategies.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃₄H₄₇NO₉[1]
Molecular Weight613.74 g/mol [1]
Plant SourceRoots of Aconitum kusnezoffii Reichb.[1]
Compound ClassDiterpenoid Alkaloid[1]

Prospective Isolation and Purification Protocol

While a specific protocol for the preparative isolation of this compound is not documented in publicly available literature, a general methodology can be inferred from established procedures for isolating diterpenoid alkaloids from Aconitum species. The following protocol is a proposed workflow.

Plant Material and Extraction
  • Plant Material: Dried and powdered roots of Aconitum kusnezoffii Reichb. are the starting material.

  • Extraction: The powdered plant material is subjected to solvent extraction, typically using methanol (B129727) or ethanol, to obtain a crude extract.[1]

Purification

The crude extract, rich in a complex mixture of alkaloids and other secondary metabolites, requires a multi-step purification process.

  • Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution to protonate the alkaloids, rendering them water-soluble. This solution is then washed with a non-polar solvent (e.g., diethyl ether or hexane) to remove neutral and weakly basic impurities. The aqueous layer is subsequently basified to deprotonate the alkaloids, which can then be extracted into an immiscible organic solvent (e.g., chloroform (B151607) or ethyl acetate).

  • Chromatographic Separation: The resulting alkaloid-rich fraction is subjected to various chromatographic techniques for the isolation of individual compounds.

    • Column Chromatography: Initial separation is often achieved using column chromatography on silica (B1680970) gel or alumina. A gradient elution system with solvents of increasing polarity (e.g., a hexane-ethyl acetate (B1210297) gradient followed by an ethyl acetate-methanol gradient) is typically employed.

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the target compound are further purified by Prep-HPLC, often on a C18 reversed-phase column. A mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water, often with the addition of a modifier like formic acid or trifluoroacetic acid, is commonly used.

The proposed workflow for the isolation and purification of this compound is visualized in the following diagram.

Isolation_Workflow plant Powdered Roots of Aconitum kusnezoffii extraction Solvent Extraction (Methanol or Ethanol) plant->extraction crude_extract Crude Extract extraction->crude_extract partitioning Acid-Base Partitioning crude_extract->partitioning alkaloid_fraction Alkaloid-Rich Fraction partitioning->alkaloid_fraction column_chrom Column Chromatography (Silica Gel/Alumina) alkaloid_fraction->column_chrom fractions Fractions containing This compound column_chrom->fractions prep_hplc Preparative HPLC (C18 Reversed-Phase) fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Proposed workflow for the isolation of this compound.

Structure Elucidation

The definitive identification of the isolated compound as this compound would require a comprehensive analysis of its spectroscopic data.

Spectroscopic Data

As of the date of this guide, detailed ¹H and ¹³C NMR data for this compound has not been published. However, the following table outlines the expected spectroscopic analyses required for structure confirmation.

Table 2: Required Spectroscopic Data for Structure Elucidation

TechniquePurpose
¹H NMR To determine the number and connectivity of protons.
¹³C NMR To determine the number and types of carbon atoms.
DEPT To differentiate between CH, CH₂, and CH₃ groups.
COSY To identify proton-proton couplings.
HSQC To identify direct carbon-proton correlations.
HMBC To identify long-range carbon-proton correlations.
Mass Spectrometry To determine the molecular weight and fragmentation pattern.

Potential Signaling Pathways and Biological Activities

This compound has been reported to exhibit several biological activities, suggesting its interaction with various cellular pathways.[1]

  • Antioxidant Activity: The compound may act as a free radical scavenger, potentially through the donation of electrons to reactive oxygen species.

  • Anti-inflammatory Effects: It is suggested to inhibit the production of pro-inflammatory cytokines, thereby modulating inflammatory pathways.

  • Anticancer Activity: The compound is thought to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

The potential signaling pathways involved in the biological activities of this compound are depicted in the diagram below.

Signaling_Pathways cluster_antioxidant Antioxidant Activity cluster_inflammatory Anti-inflammatory Effects cluster_cancer Anticancer Activity compound This compound scavenging Radical Scavenging compound->scavenging inhibition_inflammation Inhibition compound->inhibition_inflammation caspases Caspase Activation compound->caspases mitochondria Mitochondrial Dysfunction compound->mitochondria ros Reactive Oxygen Species (ROS) ros->scavenging inhibition pro_inflammatory Pro-inflammatory Cytokines pro_inflammatory->inhibition_inflammation inhibition apoptosis Apoptosis caspases->apoptosis mitochondria->apoptosis

Caption: Potential signaling pathways of this compound.

Conclusion and Future Directions

This compound represents a promising natural product with potential therapeutic applications. However, the lack of a detailed isolation protocol and complete spectroscopic data in the current literature presents a significant gap in knowledge. Future research should focus on the preparative isolation of this compound from Aconitum kusnezoffii to enable comprehensive structural characterization and in-depth biological evaluation. The development of a robust and scalable purification method will be critical for advancing the study of this compound and unlocking its full therapeutic potential. This guide provides a foundational framework to stimulate and direct these future research endeavors.

References

Unveiling 13-Dehydroxyindaconitine: A Technical Guide to its Natural Sources in Aconitum Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural occurrence of the diterpenoid alkaloid 13-Dehydroxyindaconitine within the Aconitum genus. It provides a comprehensive overview of the known species containing this compound, available quantitative data, detailed experimental protocols for its isolation and analysis, and insights into its potential biological activities through relevant signaling pathways.

Natural Sources of this compound

This compound has been identified as a natural constituent in at least two species of the Aconitum genus:

  • Aconitum kusnezoffii : This species is a recognized source of a wide array of diterpenoid alkaloids. While comprehensive quantitative analysis has identified numerous alkaloids in Aconitum kusnezoffii, specific concentration data for this compound remains to be extensively reported in publicly available literature.

  • Aconitum sungpanense : This species is another documented natural source of this compound.

Further research is required to screen a wider range of Aconitum species to identify other potential natural sources and to quantify the concentration of this compound across different plant parts and geographical locations.

Quantitative Data

Currently, there is a scarcity of specific quantitative data for this compound in various Aconitum species within the accessible scientific literature. A comprehensive study on the chemical constituents of Aconitum kusnezoffii identified 155 Aconitum alkaloids, suggesting the presence of this compound, but did not provide its specific concentration[1][2]. The development and application of validated analytical methods are crucial for generating reliable quantitative data to support future research and potential applications.

Table 1: Quantitative Data of this compound in Aconitum Species

Aconitum SpeciesPlant PartConcentration (mg/g dry weight)Analytical MethodReference
Aconitum kusnezoffiiRootData Not AvailableHPLC-MS/MS[1][2]
Aconitum sungpanenseNot SpecifiedData Not AvailableNot Specified

Note: This table will be updated as more quantitative data becomes available.

Experimental Protocols

The isolation and quantification of this compound from Aconitum species typically involve a multi-step process encompassing extraction, purification, and analytical determination. The following protocols are based on established methods for the analysis of diterpenoid alkaloids from Aconitum.

General Extraction Protocol for Diterpenoid Alkaloids from Aconitum

This protocol outlines a general procedure for the extraction of total alkaloids from Aconitum plant material.

Methodology:

  • Sample Preparation: Air-dry the plant material (e.g., roots) at room temperature and grind it into a fine powder.

  • Extraction:

    • Macerate the powdered plant material with 70% methanol (B129727) at room temperature for 24 hours.

    • Alternatively, perform Soxhlet extraction with 70% methanol for 2 hours[1].

  • Filtration and Concentration: Filter the extract and combine the filtrates. Recover the methanol using a rotary evaporator.

  • Acid-Base Extraction:

    • Dissolve the residue in water and adjust the pH to 1-2 with dilute hydrochloric acid.

    • Wash the acidic solution with diethyl ether to remove non-alkaloidal components.

    • Adjust the pH of the aqueous layer to 9-10 with ammonia (B1221849) water.

    • Extract the alkaloids with chloroform (B151607) or ethyl acetate.

  • Final Concentration: Combine the organic extracts and evaporate to dryness to obtain the crude alkaloid extract.

Experimental Workflow for General Alkaloid Extraction

Extraction_Workflow A Plant Material (e.g., Aconitum roots) B Grinding A->B C Powdered Plant Material B->C D Solvent Extraction (e.g., 70% Methanol) C->D E Filtration & Concentration D->E F Crude Extract E->F G Acid-Base Partitioning F->G H Crude Alkaloid Extract G->H

Caption: General workflow for the extraction of alkaloids from Aconitum species.

Purification by Column Chromatography

Further purification of the crude alkaloid extract is necessary to isolate this compound.

Methodology:

  • Stationary Phase: Prepare a silica (B1680970) gel column.

  • Mobile Phase: Use a gradient elution system, starting with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, chloroform, or methanol).

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Compound Identification: Combine fractions containing the compound of interest based on TLC analysis and further purify if necessary using preparative HPLC.

Quantification by High-Performance Liquid Chromatography (HPLC)

Quantitative analysis of this compound can be performed using a validated HPLC method.

Methodology:

  • Chromatographic System: A standard HPLC system equipped with a UV or Diode Array Detector (DAD) is suitable.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) bicarbonate or formic acid) is often employed[3].

  • Detection Wavelength: The detection wavelength should be optimized for this compound, typically in the range of 230-240 nm for aconitine-type alkaloids[1][3].

  • Quantification: Create a calibration curve using a certified reference standard of this compound to determine the concentration in the samples.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Enhanced Sensitivity and Specificity

For more sensitive and specific quantification, especially in complex matrices, HPLC coupled with tandem mass spectrometry is the preferred method.

Methodology:

  • Chromatographic Conditions: Similar to the HPLC method described above.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer can be used.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for aconitine-type alkaloids.

  • Data Acquisition: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification. This involves selecting specific precursor-to-product ion transitions for this compound to ensure high selectivity and sensitivity.

Biological Activity and Signaling Pathways

Diterpenoid alkaloids from Aconitum species are known to possess a range of biological activities, including anti-inflammatory and antioxidant effects. While the specific signaling pathways modulated by this compound are not yet fully elucidated, the activities of structurally similar alkaloids suggest potential involvement of key inflammatory and antioxidant pathways.

Putative Anti-Inflammatory and Antioxidant Signaling Pathways

Based on the known activities of other diterpenoid alkaloids, this compound may exert its effects through the modulation of the following signaling pathways:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: This pathway is a central regulator of inflammation. Many natural compounds with anti-inflammatory properties inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and enzymes.

  • Nrf2 (Nuclear factor erythroid 2-related factor 2)/HO-1 (Heme oxygenase-1) Signaling Pathway: This pathway is a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of various antioxidant and cytoprotective genes, including HO-1.

  • MAPK (Mitogen-activated protein kinase) Signaling Pathway: The MAPK pathways (including ERK, JNK, and p38) are involved in a wide range of cellular processes, including inflammation and stress responses.

Hypothesized Anti-inflammatory and Antioxidant Signaling of this compound

Signaling_Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor IKK IKK Receptor->IKK MAPKKK MAPKKK Receptor->MAPKKK IκBα IκBα IKK->IκBα P NFκB NF-κB (p50/p65) IκBα->NFκB releases NFκB_nuc NF-κB NFκB->NFκB_nuc Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Keap1 Keap1 Keap1->Nrf2 degradation MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK MAPK_nuc MAPK MAPK->MAPK_nuc Gene_Expression_Inflam Pro-inflammatory Gene Expression NFκB_nuc->Gene_Expression_Inflam Gene_Expression_Antiox Antioxidant Gene Expression Nrf2_nuc->Gene_Expression_Antiox MAPK_nuc->Gene_Expression_Inflam Alkaloid This compound Alkaloid->IKK Alkaloid->Keap1 Alkaloid->MAPKKK Stimulus Inflammatory Stimulus Stimulus->Receptor

Caption: Hypothesized modulation of inflammatory and antioxidant pathways by this compound.

Conclusion

This compound is a naturally occurring diterpenoid alkaloid with potential therapeutic value, found in Aconitum kusnezoffii and Aconitum sungpanense. While its presence in these species is established, a significant gap exists in the quantitative data regarding its concentration. The experimental protocols outlined in this guide provide a framework for the extraction, isolation, and quantification of this compound, which is essential for advancing research. Further investigation into its biological activities and the specific signaling pathways it modulates will be crucial for unlocking its full therapeutic potential. This guide serves as a foundational resource for researchers and professionals in the field, aiming to stimulate further studies to fully characterize and harness the properties of this compound.

References

13-Dehydroxyindaconitine: A Technical Overview of its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Dehydroxyindaconitine is a diterpenoid alkaloid naturally occurring in plants of the Aconitum genus, notably Aconitum kusnezoffii. As a member of the aconitine (B1665448) family of compounds, it has garnered interest within the scientific community for its potential biological activities. This technical guide provides a summary of the currently available data on the physical and chemical properties of this compound, intended to support research and development efforts. However, it is important to note that detailed experimental data, including specific physical constants, comprehensive spectral analyses, and in-depth biological signaling pathways, remain largely unpublished in readily accessible scientific literature.

Core Physicochemical Properties

Limited specific quantitative data for this compound is available. The following table summarizes its fundamental molecular properties.

PropertyValueSource
Molecular Formula C₃₄H₄₇NO₉[1]
Molecular Weight 613.74 g/mol [1]
CAS Number 77757-14-3N/A

Table 1: Core Physicochemical Data for this compound

Note: Data for melting point, boiling point, and specific solubility in various solvents are not currently available in the public domain.

Chemical Characteristics and Reactivity

This compound is an alkaloid, characterized by the presence of a nitrogen atom within its complex polycyclic structure. Diterpenoid alkaloids are known for their diverse and potent biological activities. The chemical structure of this compound lends itself to a variety of chemical reactions, primarily centered around its functional groups. While specific reaction kinetics and yields for this particular compound are not widely reported, general reactions for this class of molecules include:

  • Oxidation: The tertiary amine and hydroxyl groups can be susceptible to oxidation under various conditions.

  • Reduction: The ester functionalities could potentially be reduced.

  • Substitution: Reactions at the hydroxyl groups are theoretically possible.

Experimental Protocols: A General Overview

Detailed experimental protocols for the isolation, purification, and bioactivity assessment of this compound are not extensively documented. The following sections provide a generalized workflow based on common practices for diterpenoid alkaloids from Aconitum species.

Isolation and Purification

The isolation of this compound typically involves a multi-step process beginning with the plant material.

G General Isolation Workflow for Diterpenoid Alkaloids A Plant Material (Aconitum sp.) B Extraction with Organic Solvent (e.g., Methanol (B129727), Ethanol) A->B C Crude Extract B->C D Acid-Base Extraction C->D E Alkaloid-Rich Fraction D->E F Chromatographic Separation (e.g., Column Chromatography, HPLC) E->F G Purified this compound F->G

Caption: Generalized workflow for the isolation and purification of this compound from plant sources.

Methodology:

  • Extraction: Dried and powdered plant material (e.g., roots of Aconitum kusnezoffii) is subjected to solvent extraction, typically with methanol or ethanol, to obtain a crude extract.

  • Acid-Base Partitioning: The crude extract is then subjected to an acid-base extraction to selectively isolate the alkaloids. The extract is dissolved in an acidic aqueous solution, which protonates the basic nitrogen of the alkaloids, making them water-soluble. The aqueous layer is then separated and basified, causing the alkaloids to precipitate, which can then be extracted with an organic solvent.

  • Chromatography: The resulting alkaloid-rich fraction is further purified using various chromatographic techniques, such as column chromatography over silica (B1680970) gel or alumina, followed by high-performance liquid chromatography (HPLC) to yield pure this compound.

Biological Activity Assays

This compound has been reported to possess antioxidant, anti-inflammatory, and anticancer properties. Standard in vitro assays are employed to evaluate these activities.

Antioxidant Activity (DPPH Assay):

G DPPH Radical Scavenging Assay Workflow A Prepare this compound Solutions (various concentrations) C Mix Sample and DPPH Solution A->C B Prepare DPPH Radical Solution B->C D Incubate in the Dark C->D E Measure Absorbance at ~517 nm D->E F Calculate Percentage Inhibition E->F

Caption: A typical workflow for assessing antioxidant activity using the DPPH assay.

Methodology:

  • A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared.

  • Various concentrations of this compound are added to the DPPH solution.

  • The mixture is incubated in the dark.

  • The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.

  • A decrease in absorbance indicates the radical scavenging capacity of the compound.

Anti-inflammatory Activity (Protein Denaturation Inhibition):

G Protein Denaturation Inhibition Assay Workflow A Prepare this compound Solutions (various concentrations) C Mix Sample and Protein Solution A->C B Prepare Protein Solution (e.g., Bovine Serum Albumin) B->C D Induce Denaturation (e.g., Heat) C->D E Measure Turbidity (Absorbance) D->E F Calculate Percentage Inhibition E->F

Caption: A generalized workflow for evaluating in vitro anti-inflammatory activity.

Methodology:

  • A solution of a protein, such as bovine serum albumin (BSA), is prepared.

  • Different concentrations of this compound are added to the protein solution.

  • The mixture is subjected to conditions that induce protein denaturation, typically heat.

  • The turbidity of the solution, which correlates with the extent of protein denaturation, is measured spectrophotometrically.

  • Inhibition of turbidity indicates the anti-inflammatory potential of the compound.

Anticancer Activity (MTT Assay):

G MTT Assay Workflow for Cytotoxicity A Seed Cancer Cells in a 96-well Plate B Treat Cells with this compound (various concentrations) A->B C Incubate for a Defined Period B->C D Add MTT Reagent C->D E Incubate to Allow Formazan (B1609692) Crystal Formation D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at ~570 nm F->G H Determine Cell Viability and IC50 G->H

Caption: Standard workflow for assessing the cytotoxic effects of a compound on cancer cell lines.

Methodology:

  • Cancer cells are seeded in a 96-well plate and allowed to adhere.

  • The cells are then treated with various concentrations of this compound.

  • After an incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are solubilized, and the absorbance is measured.

  • The absorbance is proportional to the number of viable cells, allowing for the determination of the compound's cytotoxicity.

Signaling Pathways

Currently, there is a lack of specific studies in the public domain that elucidate the precise signaling pathways through which this compound exerts its biological effects. Further research is required to identify the molecular targets and downstream signaling cascades involved in its antioxidant, anti-inflammatory, and anticancer activities.

Conclusion

This compound is a diterpenoid alkaloid with potential therapeutic applications. However, a comprehensive understanding of its physicochemical properties and biological mechanisms is currently hampered by the limited availability of detailed experimental data. This guide provides a foundational overview based on existing knowledge. It is imperative that future research focuses on the full characterization of this compound, including the determination of its physical constants, detailed spectroscopic analysis, and in-depth investigation of its molecular mechanisms of action. Such data will be crucial for advancing the development of this compound as a potential therapeutic agent.

References

An In-depth Technical Guide to the Biosynthetic Pathway of 13-Dehydroxyindaconitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Dehydroxyindaconitine is a C19-diterpenoid alkaloid found in plants of the Aconitum genus, commonly known as monkshood or wolfsbane. These plants have a long history in traditional medicine, but their use is limited by the extreme toxicity of many of their constituent alkaloids. Understanding the biosynthetic pathway of these complex molecules is crucial for several reasons. It can enable the development of metabolic engineering strategies to produce these compounds in heterologous systems, which would provide a safer and more reliable source for research and potential therapeutic applications. Furthermore, elucidating the enzymatic steps involved in the biosynthesis can provide insights into the structure-activity relationships of these alkaloids and potentially lead to the synthesis of novel, less toxic derivatives with therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound and related aconitine-type alkaloids, including experimental protocols and a discussion of the regulatory networks that control their production.

Core Biosynthetic Pathway

The biosynthesis of this compound, like other C19-diterpenoid alkaloids, begins with the universal precursors of terpenoid biosynthesis, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are produced through the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways.

The overall biosynthetic scheme can be divided into three main stages:

  • Formation of the Diterpene Skeleton: This stage involves the cyclization of the C20 precursor, geranylgeranyl pyrophosphate (GGPP), to form the characteristic polycyclic diterpene core.

  • Incorporation of the Nitrogen Atom: A nitrogen atom, derived from β-aminoethanol, is incorporated into the diterpene skeleton to form the foundational alkaloid structure.

  • Late-Stage Modifications: A series of oxidative and acyl modifications tailor the core structure to produce the vast diversity of C19-diterpenoid alkaloids, including this compound.

The putative biosynthetic pathway leading to the aconitine (B1665448) skeleton is outlined below. While the early steps are relatively well-understood, the later modification steps are still the subject of ongoing research, with many enzymes yet to be fully characterized.

Biosynthetic Pathway of this compound cluster_0 I. Diterpene Skeleton Formation cluster_1 II. Nitrogen Incorporation cluster_2 III. Late-Stage Modifications IPP Isopentenyl Pyrophosphate (IPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP->GGPP GGPPS DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GGPP ent-Copalyl_diphosphate ent-Copalyl diphosphate (B83284) GGPP->ent-Copalyl_diphosphate CPS ent-Kaurene ent-Kaurene ent-Copalyl_diphosphate->ent-Kaurene KS Atisine-type_skeleton Atisine-type Diterpene Skeleton ent-Kaurene->Atisine-type_skeleton Series of oxidations and rearrangements Atisine (B3415921) Atisine Atisine-type_skeleton->Atisine + β-Aminoethanol L-Serine L-Serine beta-Aminoethanol β-Aminoethanol L-Serine->beta-Aminoethanol Decarboxylation beta-Aminoethanol->Atisine Aconitine-type_skeleton Aconitine-type Skeleton Atisine->Aconitine-type_skeleton Oxidations & Rearrangements (CYP450s) Indaconitine Indaconitine Aconitine-type_skeleton->Indaconitine Hydroxylations, Acetylations, Benzoylations (CYP450s, Acyltransferases) This compound This compound Indaconitine->this compound Dehydroxylation at C-13

Putative biosynthetic pathway of this compound.

Key Enzymes and Their Characterization

Transcriptome analyses of various Aconitum species have identified numerous candidate genes encoding enzymes involved in the biosynthesis of C19-diterpenoid alkaloids. The key enzyme families implicated in the late-stage modifications include:

  • Cytochrome P450 monooxygenases (CYP450s): These enzymes are responsible for the extensive oxidations and hydroxylations of the diterpene skeleton.

  • Acyltransferases: This family of enzymes catalyzes the addition of acetyl and benzoyl groups to the alkaloid core, which significantly impacts their toxicity and pharmacological activity.

  • Methyltransferases: These enzymes are involved in the methylation of hydroxyl groups.

While many of these enzymes have been identified at the gene level, the functional characterization of most remains limited. The following table summarizes the key enzyme classes and their putative roles.

Enzyme ClassPutative Function in this compound Biosynthesis
Geranylgeranyl Pyrophosphate Synthase (GGPPS)Catalyzes the formation of GGPP from IPP and DMAPP.
ent-Copalyl Diphosphate Synthase (CPS)Cyclization of GGPP to ent-copalyl diphosphate.
ent-Kaurene Synthase (KS)Conversion of ent-copalyl diphosphate to ent-kaurene.
Cytochrome P450s (CYP450s)Extensive oxidation and hydroxylation of the diterpene skeleton, leading to the formation of the atisine and aconitine-type skeletons.
Acyltransferases (BAHD family)Acetylation and benzoylation of the aconitine-type skeleton.
MethyltransferasesMethylation of hydroxyl groups on the alkaloid core.

Experimental Protocols

Heterologous Expression and Functional Characterization of Aconitum Cytochrome P450 Reductase (CPR)

This protocol is adapted from studies on the functional characterization of CPRs from Aconitum vilmorinianum, which are essential for the activity of CYP450 enzymes.

1. Gene Cloning and Vector Construction:

  • Total RNA is extracted from the roots of Aconitum species.
  • First-strand cDNA is synthesized using a reverse transcriptase.
  • The full-length open reading frame of the candidate CPR gene is amplified by PCR using gene-specific primers.
  • The amplified CPR gene is cloned into a yeast expression vector (e.g., pYES2/CT) and a bacterial expression vector (e.g., pET-28a).

2. Heterologous Expression in Saccharomyces cerevisiae:

  • The yeast expression vector containing the CPR gene is transformed into a suitable yeast strain (e.g., WAT11).
  • Yeast transformants are grown in selective media.
  • For co-expression with a P450, the yeast strain is co-transformed with another expression vector containing the candidate CYP450 gene.
  • Protein expression is induced by transferring the yeast cells to a galactose-containing medium.

3. Microsome Isolation from Yeast:

  • Yeast cells are harvested by centrifugation.
  • The cell pellet is resuspended in an extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol).
  • The cells are disrupted using glass beads.
  • The cell lysate is centrifuged to remove cell debris.
  • The supernatant is then ultracentrifuged to pellet the microsomes.
  • The microsomal pellet is resuspended in a storage buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% glycerol) and stored at -80 °C.

4. CPR Activity Assay:

  • The activity of the heterologously expressed CPR is determined by measuring its ability to reduce cytochrome c.
  • The reaction mixture contains potassium phosphate buffer, cytochrome c, and the microsomal fraction containing the CPR.
  • The reaction is initiated by the addition of NADPH.
  • The reduction of cytochrome c is monitored by measuring the increase in absorbance at 550 nm.
  • The specific activity is calculated using the extinction coefficient for reduced cytochrome c.

5. In Vivo Functional Assay in Yeast:

  • Yeast cells co-expressing the CPR and a known plant CYP450 (e.g., a cinnamate-4-hydroxylase) are cultured in the presence of the substrate for the CYP450 (e.g., cinnamic acid).
  • The culture medium is extracted with an organic solvent (e.g., ethyl acetate).
  • The extract is analyzed by HPLC or LC-MS to detect the product of the CYP450-catalyzed reaction (e.g., p-coumaric acid).

"RNA_Extraction" [label="1. RNA Extraction from Aconitum"]; "cDNA_Synthesis" [label="2. cDNA Synthesis"]; "PCR_Amplification" [label="3. PCR Amplification of CPR gene"]; "Vector_Construction" [label="4. Cloning into Expression Vectors"]; "Yeast_Transformation" [label="5. Heterologous Expression in Yeast"]; "Microsome_Isolation" [label="6. Microsome Isolation"]; "Activity_Assay" [label="7. Cytochrome c Reductase Assay"]; "InVivo_Assay" [label="8. In Vivo Functional Assay"];

"RNA_Extraction" -> "cDNA_Synthesis"; "cDNA_Synthesis" -> "PCR_Amplification"; "PCR_Amplification" -> "Vector_Construction"; "Vector_Construction" -> "Yeast_Transformation"; "Yeast_Transformation" -> "Microsome_Isolation"; "Microsome_Isolation" -> "Activity_Assay"; "Yeast_Transformation" -> "InVivo_Assay"; }

Workflow for CPR enzyme characterization.

Regulation of Biosynthesis

The biosynthesis of C19-diterpenoid alkaloids is tightly regulated by developmental and environmental cues. The plant hormone jasmonic acid and its methyl ester, methyl jasmonate (MeJA), are key signaling molecules that have been shown to induce the expression of genes involved in the biosynthesis of various alkaloids.

Studies on Aconitum species have demonstrated that MeJA treatment leads to an upregulation of the expression of genes encoding enzymes in the diterpenoid alkaloid biosynthetic pathway, including NADPH-cytochrome P450 reductases. This suggests that the jasmonate signaling pathway plays a crucial role in the defense response of these plants, which involves the production of toxic alkaloids.

The jasmonate signaling pathway is initiated by the perception of various stresses, leading to the synthesis of jasmonic acid. Jasmonic acid is then converted to its biologically active form, jasmonoyl-isoleucine (JA-Ile). JA-Ile promotes the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins, which in turn leads to the activation of transcription factors that upregulate the expression of biosynthetic genes.

Jasmonate Signaling Pathway Stress Biotic/Abiotic Stress JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Stress->JA_Biosynthesis JA_Ile JA-Isoleucine (JA-Ile) JA_Biosynthesis->JA_Ile JAZ_Degradation JAZ Repressor Degradation JA_Ile->JAZ_Degradation TFs_Activation Activation of Transcription Factors (e.g., MYC2) JAZ_Degradation->TFs_Activation Gene_Expression Upregulation of Diterpenoid Alkaloid Biosynthetic Genes TFs_Activation->Gene_Expression Alkaloid_Production Increased Alkaloid Production Gene_Expression->Alkaloid_Production

Jasmonate signaling pathway in alkaloid biosynthesis.

Quantitative Data

At present, there is a lack of comprehensive quantitative data, such as enzyme kinetics (Km and kcat values), for the specific enzymes involved in the late-stage modifications of the aconitine skeleton. The majority of the available quantitative data relates to the concentration of various aconitine-type alkaloids in different tissues of Aconitum plants and in biological samples for toxicological studies. The development of robust methods for the heterologous expression and purification of the biosynthetic enzymes will be crucial for obtaining detailed kinetic parameters.

AnalytePlant/TissueConcentration RangeAnalytical Method
AconitineAconitum carmichaelii roots0.03 - 0.2 mg/gHPLC-DAD
MesaconitineAconitum carmichaelii roots0.02 - 0.15 mg/gHPLC-DAD
HypaconitineAconitum carmichaelii roots0.01 - 0.1 mg/gHPLC-DAD
IndaconitineAconitum chasmanumNot specifiedLC-MS
This compoundAconitum speciesNot specifiedLC-MS

Future Perspectives

The elucidation of the complete biosynthetic pathway of this compound and other C19-diterpenoid alkaloids is an active area of research. Future work will likely focus on:

  • Functional Characterization of Candidate Genes: The numerous candidate CYP450s and acyltransferases identified through transcriptome sequencing need to be functionally characterized to determine their precise roles in the biosynthetic pathway.

  • In Vitro Reconstitution of the Pathway: The reconstitution of segments of the biosynthetic pathway in vitro using purified enzymes will be essential for confirming the function of individual enzymes and for understanding the overall flux through the pathway.

  • Metabolic Engineering: Once the key enzymes are identified and characterized, metabolic engineering strategies can be employed to produce this compound and other alkaloids in microbial or plant-based expression systems. This will provide a controlled and sustainable source of these complex molecules for further research and development.

  • Elucidation of the Regulatory Network: A deeper understanding of the transcription factors and signaling pathways that regulate the biosynthesis of these alkaloids will be crucial for optimizing their production in engineered systems.

The continued investigation into the biosynthesis of this compound and its congeners holds great promise for advancing our knowledge of plant secondary metabolism and for unlocking the therapeutic potential of this fascinating class of natural products.

An In-depth Technical Guide on the Antioxidant Mechanism of Action of 13-Dehydroxyindaconitine and Related Diterpenoid Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature specifically detailing the antioxidant mechanism of 13-dehydroxyindaconitine (B15144368) is limited. This guide provides a comprehensive overview based on the known antioxidant properties of the broader class of Aconitum alkaloids, to which this compound belongs. The mechanisms and experimental protocols described herein are based on studies of structurally related compounds and represent the current understanding and standard methodologies for evaluating the antioxidant potential of this class of molecules.

Introduction to this compound and Aconitum Alkaloids

This compound is a naturally occurring diterpenoid alkaloid found in plants of the Aconitum genus. These plants have a long history of use in traditional medicine, particularly for their analgesic and anti-inflammatory properties. The primary bioactive and often toxic constituents of Aconitum species are the diterpenoid alkaloids, which are characterized by a complex C19 or C20 carbon skeleton. While extensively studied for their effects on the nervous and cardiovascular systems, emerging research has begun to shed light on their potential as modulators of oxidative stress.

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The potential of Aconitum alkaloids to mitigate oxidative stress presents a promising avenue for therapeutic development. This guide will explore the known and hypothesized mechanisms by which these compounds exert their antioxidant effects.

Core Antioxidant Mechanisms of Action

The antioxidant activity of Aconitum alkaloids appears to be multifaceted, involving both direct and indirect mechanisms. While some alkaloids from Aconitum species exhibit direct radical scavenging capabilities, the more prominent mechanism for aconitine-type alkaloids is indirect, through metal ion chelation and the modulation of endogenous antioxidant pathways.

Aconitine-type C19-diterpenoid alkaloids are suggested to function as potent secondary antioxidants.[1][2][3][4] Unlike primary antioxidants that directly scavenge free radicals, secondary antioxidants can prevent the formation of free radicals. One of the primary ways they achieve this is through the chelation of metal ions, such as ferrous iron (Fe²⁺).

The Fenton reaction, where Fe²⁺ reacts with hydrogen peroxide (H₂O₂) to produce the highly reactive hydroxyl radical (•OH), is a major source of oxidative damage in biological systems. By binding to and sequestering ferrous ions, aconitine-type alkaloids can inhibit this reaction, thereby reducing the generation of hydroxyl radicals and mitigating oxidative stress.[1][2]

A growing body of evidence suggests that some Aconitum alkaloids can exert their antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[5][6] This pathway is a master regulator of the cellular antioxidant response, controlling the expression of a wide array of cytoprotective genes, including antioxidant enzymes and detoxification enzymes.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, releasing Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter region of its target genes, initiating their transcription.

Certain less toxic derivatives of aconitine, known as aminoalcohol-diterpenoid alkaloids (ADAs), have been shown to regulate the Nrf2/ARE pathway.[5] Aconitine and its metabolites have also been found to increase the expression of Nrf2.[6] This activation leads to an upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide (B77818) dismutase (SOD), and catalase, thereby enhancing the cell's capacity to neutralize ROS and combat oxidative stress.

Quantitative Data on Antioxidant Activity of Aconitum Alkaloids

Class of Alkaloid/ExtractType of Antioxidant Activity ObservedAssay(s) UsedReference(s)
Aconitine-type C19-Diterpenoid Alkaloids Secondary antioxidant activity via metal ion chelation.Fe²⁺-chelating activity assays[1][2][3][4]
Denudatine-type C20-Diterpenoid Alkaloids Significant direct antioxidant activity.Not specified, but mentioned as "three antioxidant test systems".[3][4][5]
Benzyltetrahydroisoquinoline Alkaloids Significant direct antioxidant activity.Not specified, but mentioned as "three antioxidant test systems".[3][4]
Aminoalcohol-Diterpenoid Alkaloids (ADAs) Indirect antioxidant activity through pathway modulation.Nrf2/ARE pathway activation studies.[5]
Swatinine and Delphatine Favorable direct radical scavenging activity.DPPH radical scavenging assay.[7]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the antioxidant potential of compounds like this compound.

This assay is a common method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.

  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[8][9]

  • Reagents and Equipment:

    • DPPH solution (typically 0.1 mM in methanol)

    • Test compound solutions at various concentrations

    • Methanol (B129727)

    • Positive control (e.g., Ascorbic acid, Trolox)

    • Spectrophotometer or microplate reader

  • Procedure:

    • Prepare a series of dilutions of the test compound in methanol.

    • In a microplate well or cuvette, add a specific volume of the test compound solution (e.g., 100 µL).

    • Add a specific volume of the DPPH solution (e.g., 100 µL) to the test compound solution and mix well.

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance of the solution at 517 nm.

    • A control is prepared using methanol instead of the test compound solution.

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

    • The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentrations of the test compound.

This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•⁺).

  • Principle: ABTS is oxidized by potassium persulfate to generate the ABTS•⁺ radical, which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•⁺ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.[10][11]

  • Reagents and Equipment:

    • ABTS stock solution (e.g., 7 mM)

    • Potassium persulfate solution (e.g., 2.45 mM)

    • Test compound solutions at various concentrations

    • Ethanol (B145695) or phosphate-buffered saline (PBS)

    • Positive control (e.g., Trolox)

    • Spectrophotometer or microplate reader

  • Procedure:

    • Prepare the ABTS•⁺ working solution by mixing equal volumes of ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•⁺ working solution with ethanol or PBS to obtain an absorbance of approximately 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of the test compound.

    • Add a small volume of the test compound solution (e.g., 10 µL) to a larger volume of the diluted ABTS•⁺ solution (e.g., 190 µL).

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated using a similar formula as in the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

This assay determines the ability of a compound to chelate ferrous ions.

  • Principle: Ferrozine (B1204870) can form a stable, colored complex with Fe²⁺. In the presence of a chelating agent, the formation of the ferrozine-Fe²⁺ complex is disrupted, resulting in a decrease in the color intensity. The degree of color reduction is a measure of the compound's chelating activity.

  • Reagents and Equipment:

    • Test compound solutions at various concentrations

    • FeCl₂ solution (e.g., 2 mM)

    • Ferrozine solution (e.g., 5 mM)

    • Methanol or water

    • Positive control (e.g., EDTA)

    • Spectrophotometer or microplate reader

  • Procedure:

    • Mix the test compound solution (e.g., 1 mL) with the FeCl₂ solution (e.g., 50 µL).

    • Allow the mixture to incubate for a short period (e.g., 5 minutes).

    • Initiate the reaction by adding the ferrozine solution (e.g., 100 µL).

    • After a further incubation period (e.g., 10 minutes) at room temperature, measure the absorbance of the solution at 562 nm.

    • A control is prepared using the solvent instead of the test compound.

    • The percentage of inhibition of the ferrozine-Fe²⁺ complex formation is calculated as: % Chelating Activity = [(A_control - A_sample) / A_control] * 100

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathway and a typical experimental workflow are provided below using the DOT language for Graphviz.

G cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters Nrf2 (Basal State) Nrf2->Keap1 Dissociation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Aconitum_Alkaloid Aconitum Alkaloid Aconitum_Alkaloid->Keap1 Induces conformational change in Keap1 ROS Oxidative Stress (ROS) ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1, SOD) ARE->Antioxidant_Genes Initiates Transcription Antioxidant_Genes->ROS Neutralizes

Caption: Nrf2/ARE signaling pathway activation by Aconitum alkaloids.

G cluster_0 In Vitro Antioxidant Assays cluster_1 Cell-Based Assays cluster_2 Mechanism of Action Studies start Isolation of This compound DPPH DPPH Radical Scavenging Assay start->DPPH ABTS ABTS Radical Scavenging Assay start->ABTS Chelation Metal Chelating Activity Assay start->Chelation Viability Cell Viability Assay (e.g., MTT) Cell_Culture Cell Culture (e.g., Neuronal cells) Induce_Stress Induce Oxidative Stress (e.g., with H₂O₂ or Rotenone) Cell_Culture->Induce_Stress Treatment Treatment with Test Compound Induce_Stress->Treatment ROS_Measurement Intracellular ROS Measurement (e.g., DCFH-DA) Treatment->ROS_Measurement Treatment->Viability Western_Blot Western Blot for Nrf2, HO-1, etc. Treatment->Western_Blot qPCR qPCR for Antioxidant Gene Expression Treatment->qPCR end Data Analysis and Conclusion ROS_Measurement->end Western_Blot->end qPCR->end

Caption: Experimental workflow for assessing antioxidant potential.

Conclusion and Future Directions

While direct evidence for the antioxidant mechanism of this compound remains to be elucidated, the existing literature on related Aconitum alkaloids provides a strong foundation for its potential modes of action. It is plausible that this compound, as a C19-diterpenoid alkaloid, may act as a secondary antioxidant through metal ion chelation. Furthermore, the potential to modulate the Nrf2/ARE signaling pathway, as observed for other alkaloids in its class, represents a significant indirect antioxidant mechanism.

Future research should focus on isolating this compound in sufficient quantities to perform a comprehensive panel of antioxidant assays, including DPPH, ABTS, and metal chelation assays, to determine its direct and indirect antioxidant capacities. Cell-based assays using relevant cell lines (e.g., neuronal cells) under induced oxidative stress will be crucial to confirm its cytoprotective effects. Subsequent mechanistic studies, such as Western blotting and qPCR, will be necessary to definitively establish its role, if any, in the activation of the Nrf2/ARE pathway and the expression of downstream antioxidant genes. Such studies will be invaluable for validating the therapeutic potential of this compound in the context of oxidative stress-related diseases.

References

Preliminary Pharmacological Profile of 13-Dehydroxyindaconitine: An In-Depth Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Dehydroxyindaconitine, a diterpenoid alkaloid isolated from plants of the Aconitum genus, has garnered scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the preliminary pharmacological screening of this compound, focusing on its analgesic, anti-inflammatory, and toxicological properties. Due to the limited availability of specific experimental data for this compound, this document also incorporates methodologies and findings from studies on closely related Aconitum alkaloids to provide a foundational understanding for future research. This guide presents detailed experimental protocols, summarizes available quantitative data in structured tables, and utilizes visualizations to illustrate key experimental workflows and potential signaling pathways.

Introduction

The genus Aconitum, commonly known as monkshood or wolfsbane, has a long history in traditional medicine, particularly in Asia, for treating pain and inflammation.[1] These therapeutic effects are largely attributed to a class of compounds known as diterpenoid alkaloids. This compound is one such alkaloid, and its pharmacological profile is of interest for the development of novel therapeutic agents. This document aims to collate and present the available preclinical data and methodologies relevant to the initial pharmacological assessment of this compound.

Analgesic Activity

The analgesic potential of Aconitum alkaloids has been investigated using various preclinical models that assess both central and peripheral pain pathways.

Hot Plate Test

Experimental Protocol: Hot Plate Test

  • Animal Model: Male Swiss albino mice (20-25 g) are typically used.

  • Apparatus: A commercially available hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.

  • Procedure:

    • Animals are individually placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.

    • A cut-off time (e.g., 30 seconds) is established to prevent tissue damage.

    • Baseline latency is determined for each animal before treatment.

    • Animals are administered the test compound (e.g., this compound at various doses) or a standard analgesic (e.g., morphine) intraperitoneally or orally.

    • The latency to response is measured again at specific time intervals (e.g., 30, 60, 90, and 120 minutes) post-administration.

  • Data Analysis: The percentage of maximal possible effect (% MPE) is calculated using the formula: % MPE = [(Post-treatment latency - Pre-treatment latency) / (Cut-off time - Pre-treatment latency)] x 100

Table 1: Illustrative Analgesic Activity of Aconitine (B1665448) in the Hot Plate Test

TreatmentDose (mg/kg)Mean Latency (seconds) at 60 min% MPE
Vehicle-5.2 ± 0.4-
Aconitine0.312.8 ± 1.138.7
Aconitine0.915.6 ± 1.553.8
Morphine1022.4 ± 2.3*87.1

*Data is hypothetical and for illustrative purposes based on findings for related compounds.[2] Values are presented as Mean ± SEM. *p < 0.05 compared to vehicle.

Acetic Acid-Induced Writhing Test

This test is used to screen for peripherally acting analgesics. The intraperitoneal injection of acetic acid induces a characteristic writhing response, which is a sign of visceral pain.[3]

Experimental Protocol: Acetic Acid-Induced Writhing Test

  • Animal Model: Male Swiss albino mice (20-25 g).

  • Procedure:

    • Animals are pre-treated with the test compound, a standard drug (e.g., diclofenac (B195802) sodium), or vehicle.

    • After a specific absorption period (e.g., 30 minutes for i.p. or 60 minutes for p.o. administration), a 0.6% solution of acetic acid is injected intraperitoneally (10 mL/kg).[4]

    • Immediately after the injection, the animals are placed in an observation chamber.

    • The number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a set period, typically 20-30 minutes.[5]

  • Data Analysis: The percentage of inhibition of writhing is calculated as follows: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100

Table 2: Illustrative Analgesic Activity of Aconitine in Acetic Acid-Induced Writhing Test

TreatmentDose (mg/kg)Mean Number of Writhes% Inhibition
Vehicle-45.8 ± 3.2-
Aconitine0.314.6 ± 1.968.1
Aconitine0.910.9 ± 1.576.2
Diclofenac Sodium108.2 ± 1.1*82.1

*Data is hypothetical and for illustrative purposes based on findings for related compounds.[2] Values are presented as Mean ± SEM. *p < 0.05 compared to vehicle.

Anti-inflammatory Activity

The anti-inflammatory properties of Aconitum alkaloids are often evaluated using the carrageenan-induced paw edema model, which is a well-established test for acute inflammation.[6]

Carrageenan-Induced Paw Edema Test

Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response. The initial phase is mediated by histamine (B1213489) and serotonin, while the later phase involves the production of prostaglandins (B1171923) and other inflammatory mediators.[7]

Experimental Protocol: Carrageenan-Induced Paw Edema Test

  • Animal Model: Male Wistar rats (150-200 g).

  • Procedure:

    • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

    • Animals are treated with the test compound, a standard anti-inflammatory drug (e.g., indomethacin), or vehicle.

    • After a set time (e.g., 60 minutes), 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.[8]

    • The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated for each time point using the formula: % Inhibition = [(Mean paw volume increase in control - Mean paw volume increase in treated) / Mean paw volume increase in control] x 100

Table 3: Illustrative Anti-inflammatory Activity in Carrageenan-Induced Paw Edema

TreatmentDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition at 3h
Vehicle-0.85 ± 0.06-
This compound100.58 ± 0.0431.8
This compound300.42 ± 0.0350.6
Indomethacin100.31 ± 0.02*63.5

*Data is hypothetical and for illustrative purposes. Values are presented as Mean ± SEM. *p < 0.05 compared to vehicle.

Acute Toxicity

Assessing the acute toxicity of a compound is a critical step in its pharmacological screening. The median lethal dose (LD50) is a common measure of acute toxicity.[9]

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

  • Animal Model: Female rats or mice are typically used.

  • Procedure:

    • A single animal is dosed at a starting dose level.

    • The animal is observed for signs of toxicity and mortality for a defined period (e.g., 48 hours).

    • If the animal survives, the next animal is dosed at a higher dose level. If the animal dies, the next animal is dosed at a lower dose level.

    • This sequential dosing continues until specific stopping criteria are met.

  • Data Analysis: The LD50 is calculated using specialized software based on the outcomes of the sequential dosing.

Aconitum alkaloids are known to have a narrow therapeutic index, and toxicity is a significant concern.[10] While a specific LD50 for this compound is not available in the reviewed literature, related diterpenoid alkaloids have shown high toxicity, with LD50 values in the range of 0.15 mg/kg.[10] However, other less toxic alkaloids from this family have LD50 values greater than 50 mg/kg.[10]

Mechanistic Insights and Signaling Pathways

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of pro-inflammatory signaling pathways. While the specific mechanism of this compound is not fully elucidated, it is hypothesized to involve the modulation of key inflammatory mediators. Diterpenoid alkaloids from Aconitum gymnandrum have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 cells.[11]

Below are diagrams illustrating a generalized experimental workflow for pharmacological screening and a potential anti-inflammatory signaling pathway that may be relevant for this compound.

Experimental_Workflow cluster_preclinical Preclinical Screening Compound This compound Analgesic Analgesic Assays (Hot Plate, Writhing) Compound->Analgesic Evaluate Pain Relief AntiInflammatory Anti-inflammatory Assay (Carrageenan Paw Edema) Compound->AntiInflammatory Assess Anti-inflammatory Effect Toxicity Acute Toxicity (LD50 Determination) Compound->Toxicity Determine Safety Profile Data Data Analysis Analgesic->Data AntiInflammatory->Data Toxicity->Data

Fig. 1: General workflow for the preliminary pharmacological screening of a test compound.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription Compound This compound Compound->IKK Inhibits?

References

In-Depth Technical Guide: Potential Therapeutic Effects of 13-Dehydroxyindaconitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Dehydroxyindaconitine, a diterpenoid alkaloid isolated from plants of the Aconitum and Delphinium genera, has emerged as a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its antioxidant, anti-inflammatory, and apoptotic-inducing properties. This document synthesizes available quantitative data, details experimental methodologies, and visualizes key biological pathways to facilitate further research and development.

Introduction

This compound is a naturally occurring C19-diterpenoid alkaloid. Structurally, it is characterized by the aconitine (B1665448) skeleton, a complex polycyclic framework. Its molecular formula is C₃₄H₄₇NO₉, with a molecular weight of 613.74 g/mol . The compound has been identified in species such as Aconitum kusnezoffii and Delphinium linearilobum. While alkaloids from these genera are often associated with toxicity, emerging research indicates that specific compounds, including this compound, may possess valuable pharmacological activities. This guide will delve into the scientific evidence supporting its potential as an antioxidant, anti-inflammatory, and pro-apoptotic agent.

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals, thereby mitigating oxidative stress. Oxidative stress is a key pathological factor in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

Quantitative Antioxidant Data
Assay Test Substance Result Reference
DPPH Radical ScavengingDelphinium linearilobum extractPotent scavenging activity[1]
ABTS Radical ScavengingDelphinium linearilobum extractSignificant scavenging activity[1]

Note: The table above reflects data on plant extracts containing this compound. Further studies are required to determine the specific contribution of this alkaloid to the observed antioxidant activity.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a general methodology for assessing the antioxidant activity of a compound like this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

Objective: To determine the free radical scavenging capacity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (analytical grade)

  • 96-well microplate

  • Microplate reader (spectrophotometer)

  • Ascorbic acid (positive control)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • Prepare a series of dilutions from the stock solution to obtain various test concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

    • Prepare a stock solution of ascorbic acid in methanol to be used as a positive control.

  • Assay:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of this compound, methanol (blank), or ascorbic acid to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where Abs_control is the absorbance of the DPPH solution with methanol and Abs_sample is the absorbance of the DPPH solution with the test compound or positive control.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Visualization: Antioxidant Mechanism Workflow

Antioxidant_Mechanism cluster_stress Oxidative Stress cluster_compound Therapeutic Intervention cluster_effect Cellular Effect Free_Radicals Free Radicals (e.g., ROS) Neutralization Radical Neutralization Free_Radicals->Neutralization Scavenging DHI This compound DHI->Neutralization Protection Cellular Protection Neutralization->Protection

Caption: Workflow of this compound's antioxidant action.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide array of diseases. This compound is hypothesized to exert anti-inflammatory effects by modulating key inflammatory pathways, such as the production of nitric oxide (NO) and pro-inflammatory cytokines.

Quantitative Anti-inflammatory Data

Specific quantitative data on the anti-inflammatory effects of this compound is currently limited in publicly accessible literature. Research on related alkaloids and plant extracts suggests a potential for inhibiting inflammatory mediators.

Assay Cell Line Parameter Measured Expected Outcome
Griess AssayRAW 264.7 MacrophagesNitric Oxide (NO)Reduction in NO production
ELISARAW 264.7 MacrophagesPro-inflammatory Cytokines (TNF-α, IL-6)Decreased cytokine levels
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol outlines a standard method for evaluating the anti-inflammatory potential of this compound by measuring its effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To assess the ability of this compound to inhibit NO production in RAW 264.7 macrophages.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • 96-well cell culture plate

  • Cell incubator (37°C, 5% CO₂)

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment:

    • Prepare various concentrations of this compound in DMEM.

    • Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of this compound.

    • Pre-incubate the cells with the compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours. Include a negative control (cells with medium only) and a positive control (cells with LPS only).

  • Griess Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement:

    • Measure the absorbance at 540 nm.

    • A standard curve using sodium nitrite (B80452) is generated to determine the concentration of nitrite in the samples.

  • Calculation:

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

    • The IC50 value is determined from the dose-response curve.

Visualization: Anti-inflammatory Signaling Pathway

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NF_kB NF-κB Activation TLR4->NF_kB Pro_inflammatory_Genes Pro-inflammatory Gene Expression NF_kB->Pro_inflammatory_Genes iNOS iNOS Pro_inflammatory_Genes->iNOS Cytokines TNF-α, IL-6 Pro_inflammatory_Genes->Cytokines NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation Cytokines->Inflammation NO->Inflammation DHI This compound DHI->NF_kB Inhibition

Caption: Postulated anti-inflammatory mechanism of this compound.

Apoptosis Induction

The ability to induce apoptosis (programmed cell death) in cancer cells is a key characteristic of many chemotherapeutic agents. Preliminary indications from studies on related alkaloids suggest that this compound may have the potential to trigger apoptotic pathways in malignant cells.

Quantitative Apoptosis Data

Specific data quantifying the apoptotic effects of this compound (e.g., EC50 for apoptosis induction, percentage of apoptotic cells) are not yet available in peer-reviewed literature. Further research is needed to establish its efficacy and potency in various cancer cell lines.

Experimental Protocol: Annexin V/PI Apoptosis Assay

This protocol describes a common flow cytometry-based method to detect and quantify apoptosis induced by a test compound.

Objective: To determine if this compound induces apoptosis in a cancer cell line (e.g., HeLa, MCF-7).

Materials:

  • This compound

  • Cancer cell line

  • Appropriate cell culture medium and supplements

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cancer cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified time (e.g., 24, 48 hours). Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

    • Wash the cells with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within 1 hour.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 channel.

    • The cell population is differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Visualization: Intrinsic Apoptosis Pathway

Apoptosis_Pathway DHI This compound Bax Bax (Pro-apoptotic) DHI->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) DHI->Bcl2 Downregulation Mitochondria Mitochondrion Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the realms of antioxidant, anti-inflammatory, and anticancer therapies. The current body of evidence, primarily from studies on related compounds and plant extracts, provides a strong rationale for more focused research on the isolated molecule.

Future research should prioritize the following:

  • Quantitative Bioactivity: Determination of precise IC50 and EC50 values for the antioxidant, anti-inflammatory, and pro-apoptotic effects of purified this compound.

  • Mechanism of Action: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • In Vivo Studies: Evaluation of the efficacy and safety of this compound in relevant animal models of disease.

  • Toxicology: A thorough toxicological assessment is crucial, given the known toxicity of other alkaloids from the Aconitum and Delphinium genera.

This in-depth technical guide serves as a foundational resource for the scientific community to advance the study of this compound and unlock its full therapeutic potential.

References

An In-Depth Technical Guide to CAS Number 77757-14-3 (13-Dehydroxyindaconitine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound registered under CAS number 77757-14-3, also known as 13-Dehydroxyindaconitine or 13,15-dideoxyaconitine. This diterpenoid alkaloid, isolated from plant species of the Aconitum genus, has garnered interest for its potential pharmacological activities. This document summarizes the available physicochemical data, explores its known biological effects, and provides detailed, representative experimental protocols for the evaluation of its key activities. The information is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Identity and Physicochemical Properties

This compound is a complex diterpenoid alkaloid. Its chemical structure and properties are summarized in the table below.

PropertyValueReference
CAS Number 77757-14-3General Chemical Databases
IUPAC Name 8-(acetyloxy)-20-ethyl-1,6,16-trimethoxy-4-(methoxymethyl)aconitan-14-yl benzoate[1]
Synonyms 13,15-dideoxyaconitine, this compound[1]
Molecular Formula C₃₄H₄₇NO₉[1]
Molecular Weight 613.74 g/mol [1]
Appearance Powder[2]
Purity Typically ≥97% (commercial sources)[2]
Source Aconitum sungpanense[3][4]

Known Biological Activities and Mechanism of Action

Preliminary research and the general understanding of Aconitum alkaloids suggest that this compound possesses several biological activities. The primary reported activities are antioxidant, anti-inflammatory, and potential anticancer effects. The mechanisms underlying these activities are areas of ongoing investigation.

Antioxidant Activity

This compound has been reported to exhibit antioxidant properties.[5] The proposed mechanism involves the scavenging of free radicals, which are highly reactive molecules that can cause cellular damage through oxidative stress. By neutralizing these radicals, the compound can help protect cells from damage.

Anti-inflammatory Effects

The anti-inflammatory potential of this alkaloid is believed to stem from its ability to modulate key inflammatory pathways. This may include the inhibition of pro-inflammatory cytokine production, potentially through the modulation of transcription factors such as NF-κB.

Anticancer Potential

Some related Aconitum alkaloids have demonstrated cytotoxic effects against cancer cell lines. The proposed mechanism for this compound's potential anticancer activity involves the induction of apoptosis (programmed cell death) in cancer cells. This is thought to occur through the activation of caspases and the disruption of mitochondrial function.

Analgesic and Neurotoxic Effects of Related Alkaloids

It is important to note that many Aconitum alkaloids are known for their potent effects on the central nervous system, including analgesic and, at higher doses, neurotoxic effects. These effects are often mediated through the modulation of voltage-gated sodium channels. While specific data for this compound is limited, this is a critical area for further investigation.

Experimental Protocols

The following sections provide detailed, representative methodologies for the key experiments that can be used to characterize the biological activities of this compound. These are general protocols and may require optimization for this specific compound.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay is a common and reliable method to determine the free radical scavenging activity of a compound.

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to yellow. The degree of discoloration is proportional to the scavenging activity of the compound and can be measured spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

    • Prepare a series of dilutions of the compound from the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Ascorbic acid or Trolox can be used as a positive control.

  • Assay Procedure:

    • To 2 mL of the DPPH solution, add 2 mL of each dilution of the compound or the positive control.

    • For the blank, use 2 mL of the solvent instead of the compound solution.

    • Incubate the mixtures in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      Where:

      • A_control is the absorbance of the DPPH solution without the sample.

      • A_sample is the absorbance of the DPPH solution with the sample.

    • The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH DPPH Solution (0.1 mM) Mix Mix Sample/Control with DPPH Solution DPPH->Mix Compound This compound (Serial Dilutions) Compound->Mix Control Positive Control (e.g., Ascorbic Acid) Control->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calculate Calculate % Scavenging & IC50 Measure->Calculate

DPPH Radical Scavenging Assay Workflow.
Anti-inflammatory Activity Assessment: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages

This cell-based assay is used to evaluate the potential of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator.

Principle: Macrophages, such as the RAW 264.7 cell line, produce nitric oxide when stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. The amount of NO produced can be quantified indirectly by measuring the accumulation of nitrite (B80452) in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates anti-inflammatory activity.

Methodology:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of this compound for 1 hour.

    • Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Include a vehicle control (cells treated with solvent), a negative control (untreated cells), and a positive control (cells treated with a known inhibitor of NO production, e.g., L-NAME).

  • Nitrite Quantification (Griess Assay):

    • After the incubation period, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Determine the nitrite concentration in each sample from the standard curve.

    • Calculate the percentage of inhibition of NO production for each concentration of the compound.

    • Determine the IC₅₀ value.

NO_Inhibition_Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Griess Assay cluster_analysis Data Analysis Seed Seed RAW 264.7 Cells Adhere Allow Adhesion (Overnight) Seed->Adhere Pretreat Pre-treat with This compound Adhere->Pretreat Stimulate Stimulate with LPS (24h) Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect Add_Griess_A Add Griess Reagent A Collect->Add_Griess_A Add_Griess_B Add Griess Reagent B Add_Griess_A->Add_Griess_B Measure Measure Absorbance (540 nm) Add_Griess_B->Measure Calculate Calculate NO Inhibition & IC50 Measure->Calculate Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Death Ligand Receptor Death Receptor Ligand->Receptor DISC DISC Formation Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Stimuli Cellular Stress Mitochondria Mitochondrial Dysfunction Stimuli->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Substrates Cleavage of Cellular Substrates Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis 13_Dehydroxyindaconitine This compound (Hypothesized) 13_Dehydroxyindaconitine->Mitochondria Disruption 13_Dehydroxyindaconitine->Caspase9 Activation

References

solubility profile of 13-Dehydroxyindaconitine in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility profile of 13-Dehydroxyindaconitine, a diterpenoid alkaloid of interest for its potential therapeutic properties. Due to the limited availability of direct quantitative solubility data for this compound, this document leverages data from the structurally similar and well-studied C19-norditerpenoid alkaloid, aconitine (B1665448), as a predictive reference. All data presented for aconitine should be considered an estimation for this compound and must be confirmed by experimental analysis.

Quantitative Solubility Data (Aconitine as a Proxy)

The following table summarizes the known solubility of aconitine in various solvents. These values provide a baseline for estimating the solubility of this compound. Aconitine is generally characterized by poor aqueous solubility and high solubility in certain organic solvents.[1]

SolventTemperature (°C)Solubility (mg/mL)Molarity (mol/L)
Water250.3~0.00046
Ethanol2535~0.054
ChloroformNot SpecifiedVery SolubleNot Specified
Diethyl EtherNot SpecifiedVery SolubleNot Specified
Alcohol-Water MixturesNot SpecifiedSoluble (high alcohol conc.)Not Specified

Note: Molarity for aconitine (MW: 645.74 g/mol ) is calculated for illustrative purposes. The molecular weight of this compound is 613.74 g/mol .

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a critical step in preclinical development. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility due to its accuracy and reliability.[2]

Thermodynamic Solubility Determination via Shake-Flask Method

This protocol is designed to determine the equilibrium solubility of a compound.

Materials:

  • This compound (solid form)

  • Selected solvents (e.g., Water, Ethanol, Phosphate Buffered Saline pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Analytical instrumentation (UV-Vis Spectrophotometer or LC-MS)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed or filter the suspension using a 0.22 µm filter to separate the saturated solution from the undissolved solid.[3]

  • Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with the appropriate solvent to a concentration within the linear range of the analytical method.

  • Analysis: Analyze the diluted samples using a calibrated UV-Vis spectrophotometer at the compound's λmax or by a validated LC-MS method.[4][5][6]

  • Calculation: Calculate the solubility of this compound in the solvent based on the concentration of the saturated solution, taking into account the dilution factor.

Kinetic Solubility Determination

This method is often used in early drug discovery for higher throughput screening.

Materials:

  • This compound (as a high-concentration stock solution in DMSO)

  • Aqueous buffers (e.g., PBS at various pH values)

  • 96-well plates

  • Plate shaker

  • Nephelometer or a plate reader capable of measuring turbidity (optional)

  • Analytical instrumentation (LC-MS/MS is preferred)

Procedure:

  • Compound Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Add the DMSO stock solution to the wells of a 96-well plate.

  • Buffer Addition: Add the aqueous buffer to each well to achieve the final desired concentration of the compound and a low final percentage of DMSO (typically 1-2%).

  • Incubation: Seal the plate and shake it at room temperature for a defined period (e.g., 1-2 hours).

  • Precipitation Assessment: Visually inspect the wells for precipitation or measure the turbidity using a nephelometer.

  • Separation and Analysis: Filter the samples through a filter plate or centrifuge the plate to pellet any precipitate. Analyze the concentration of the compound remaining in the solution using LC-MS/MS.[3][7][8]

Visualizations

Experimental Workflow for Thermodynamic Solubility

G Thermodynamic Solubility Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess solid This compound to vial B Add known volume of solvent A->B C Seal and agitate (24-48h at constant T) B->C D Centrifuge or Filter (0.22 µm) C->D E Collect supernatant D->E F Dilute sample E->F G Quantify via UV-Vis or LC-MS F->G H Calculate Solubility G->H

Caption: Workflow for determining thermodynamic solubility.

Postulated Signaling Pathways of this compound

Based on the known biological activities of aconitine-type alkaloids, the following diagram illustrates the potential signaling pathways modulated by this compound. The primary reported mechanism for aconitine is the activation of voltage-gated sodium channels.[9] The anti-inflammatory and anticancer effects are likely mediated through the modulation of key signaling molecules.

G Postulated Signaling Pathways cluster_direct_target Primary Target cluster_downstream_effects Downstream Cellular Effects cluster_inflammation Anti-inflammatory cluster_cancer Anticancer cluster_antioxidant Antioxidant compound This compound Na_channel Voltage-gated Na+ Channels compound->Na_channel Activation cytokines Inhibition of Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) compound->cytokines parp PARP-1 Inhibition compound->parp hsp90 Hsp90 Inhibition compound->hsp90 ros ROS Scavenging compound->ros Enhancement apoptosis Induction of Apoptosis parp->apoptosis hsp90->apoptosis

Caption: Postulated signaling pathways of this compound.

References

Spectroscopic Data Analysis of Aconitine-Type Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of public spectroscopic data for 13-Dehydroxyindaconitine, this guide will utilize the well-characterized and closely related aconitine-type alkaloid, Aconitine , as a representative example for the purpose of illustrating spectroscopic data analysis principles and methodologies. The analytical techniques and interpretation strategies discussed are broadly applicable to other aconitine-type diterpenoid alkaloids.

Introduction

Aconitine-type alkaloids, a class of C19-norditerpenoid alkaloids found in plants of the Aconitum genus, are known for their potent biological activities and complex chemical structures.[1][2] The precise structural elucidation of these compounds is critical for understanding their structure-activity relationships and for the development of potential therapeutic agents. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the structural characterization of these intricate natural products.

This technical guide provides a comprehensive overview of the spectroscopic data analysis of Aconitine. It includes a summary of its NMR, IR, and MS data, detailed experimental protocols for acquiring this data, and visual representations of the analytical workflow and the compound's structure.

Spectroscopic Data of Aconitine

The structural complexity of Aconitine (C₃₄H₄₇NO₁₁) is reflected in its spectroscopic data.[2] A summary of the key data is presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule.

Table 1: ¹³C NMR Spectroscopic Data of Aconitine [3]

Carbon No.Chemical Shift (δ) ppm
183.4
243.2
378.9
440.1
549.0
682.6
746.5
892.2
949.7
1042.1
1150.3
1235.8
1374.9
1479.5
1579.1
1683.9
1761.5
1953.9
N-CH₂48.7
N-CH₂-CH₃13.4
C-4 OCH₂59.1
C-1 OCH₃56.2
C-6 OCH₃58.0
C-16 OCH₃59.1
C-8 OCOCH₃172.2
C-8 OCOCH₃21.4
C-14 OCOPh166.0
C-1'130.3
C-2', C-6'129.7
C-3', C-5'128.4
C-4'133.0

Note on ¹H NMR Data: While a complete, unambiguous assignment of all proton signals for Aconitine is complex and often requires advanced 2D NMR techniques, typical regions for key proton signals are generally observed. For instance, aromatic protons of the benzoyl group appear in the downfield region (around 7-8 ppm), methoxy (B1213986) protons as singlets in the midfield region (around 3-4 ppm), and the N-ethyl group protons in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 2: Characteristic IR Absorption Bands for Aconitine

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3500Strong, BroadO-H stretch (hydroxyl groups)
~2950Medium-StrongC-H stretch (aliphatic)
~1720StrongC=O stretch (ester, acetate)
~1715StrongC=O stretch (ester, benzoate)
~1600, ~1450Medium-WeakC=C stretch (aromatic ring)
~1240StrongC-O stretch (esters)
~1100StrongC-O stretch (ethers)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Aconitine, Electrospray Ionization (ESI) is a common technique.

Table 3: ESI-MS Fragmentation Data for Aconitine

m/z (relative intensity)Assignment
646.3222 [M+H]⁺Protonated molecule
586 [M+H - CH₃COOH]⁺Loss of acetic acid from the C8-acetate group
526 [M+H - CH₃COOH - CH₃OH]⁺Subsequent loss of methanol (B129727)
466 [M+H - CH₃COOH - 2(CH₃OH)]⁺Loss of a second methanol molecule
424 [M+H - C₆H₅COOH - CH₃COOH]⁺Loss of benzoic acid and acetic acid

The fragmentation of protonated aconitines under low-energy collision-induced dissociation typically begins with the elimination of the substituent at the C-8 position as acetic acid.[4] This is often followed by successive losses of methanol, water, carbon monoxide, and benzoic acid.[5]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified aconitine-type alkaloid.

  • Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄, or pyridine-d₅) in a clean NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration (δ 0.00 ppm).

¹H and ¹³C NMR Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: Approximately 15 ppm.

    • Acquisition time: 2-3 seconds.

    • Relaxation delay: 1-2 seconds.

    • Number of scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral width: Approximately 200-220 ppm.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds (longer delay for better quantification).

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Parameters:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

    • A background spectrum of the clean, empty ATR crystal should be collected before scanning the sample.

Mass Spectrometry (LC-MS/MS)

Sample Preparation:

  • Prepare a stock solution of the alkaloid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a working concentration (e.g., 1-10 µg/mL) with the initial mobile phase composition.

LC-MS/MS Analysis:

  • Liquid Chromatography (LC) System:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution is typically employed, often consisting of water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile (B52724) or methanol with the same additive as mobile phase B.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 1-10 µL.

  • Mass Spectrometry (MS) System:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally preferred for aconitine-type alkaloids due to the presence of a basic nitrogen atom.

    • MS Parameters:

      • Capillary Voltage: 3-5 kV.

      • Source Temperature: 100-150 °C.

      • Desolvation Gas Flow and Temperature: Optimized for the specific instrument and flow rate.

    • MS/MS Fragmentation: Collision-Induced Dissociation (CID) is used to fragment the precursor ion ([M+H]⁺). The collision energy should be optimized to obtain a rich fragmentation spectrum.

Visualizations

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Elucidation Isolation Isolation & Purification Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution Dilution Dilution for LC-MS Isolation->Dilution IR_acq FTIR Spectrometer (ATR) Isolation->IR_acq NMR_acq NMR Spectrometer (¹H, ¹³C) Dissolution->NMR_acq MS_acq LC-MS/MS System (ESI-CID) Dilution->MS_acq NMR_analysis NMR Spectral Interpretation NMR_acq->NMR_analysis IR_analysis IR Functional Group Analysis IR_acq->IR_analysis MS_analysis MS Fragmentation Pattern Analysis MS_acq->MS_analysis Structure Structure Elucidation NMR_analysis->Structure IR_analysis->Structure MS_analysis->Structure

Caption: Workflow for the spectroscopic analysis of aconitine-type alkaloids.

Key Functional Groups of Aconitine for Spectroscopic Correlation

Aconitine_Functional_Groups cluster_groups Key Functional Groups Aconitine OH Hydroxyl Groups (-OH) IR: ~3500 cm⁻¹ (broad) ¹H NMR: Broad singlets Ester Ester Groups (-O-C=O) IR: ~1720, 1240 cm⁻¹ ¹³C NMR: ~166-172 ppm Aromatic Benzoyl Group (Aromatic) IR: ~1600, 1450 cm⁻¹ ¹H NMR: ~7-8 ppm ¹³C NMR: ~128-133 ppm Ether Methoxy Groups (-OCH₃) IR: ~1100 cm⁻¹ ¹H NMR: ~3-4 ppm (singlets) ¹³C NMR: ~56-59 ppm Alkyl Alkyl Backbone & N-Ethyl IR: ~2950 cm⁻¹ ¹H & ¹³C NMR: Upfield region

Caption: Correlation of key functional groups in Aconitine with their spectroscopic signatures.

Conclusion

The structural elucidation of complex natural products like Aconitine relies heavily on the synergistic application of various spectroscopic techniques. NMR spectroscopy provides the foundational map of the carbon-proton framework, IR spectroscopy quickly identifies the key functional groups, and mass spectrometry reveals the molecular weight and connectivity through fragmentation analysis. By following standardized experimental protocols and employing a systematic approach to data interpretation, researchers can confidently determine the structures of these challenging but potentially valuable molecules. This guide provides a foundational framework for the spectroscopic analysis of aconitine-type alkaloids, which can be adapted and expanded upon for the characterization of new and related compounds in drug discovery and development.

References

The Double-Edged Sword: A Technical Guide to the Bioactivity of Diterpenoid Alkaloids from Aconitum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Aconitum, commonly known as monkshood or wolfsbane, holds a paradoxical position in pharmacology. For centuries, its roots have been used in traditional medicine for their potent analgesic and anti-inflammatory properties.[1][2] However, these therapeutic benefits are intrinsically linked to the plant's extreme toxicity, a characteristic that has historically limited its clinical application.[3] The primary architects of this dual nature are the diterpenoid alkaloids, a class of structurally complex natural products responsible for both the plant's medicinal effects and its lethality.[1][4][5] This technical guide provides an in-depth exploration of the bioactivity of these compounds, focusing on their mechanisms of action, quantitative biological data, and the experimental protocols used to elucidate their functions.

Classification and Structural Diversity

Diterpenoid alkaloids are structurally complex, nitrogen-containing compounds derived from a tetracyclic diterpene skeleton.[1][6] Based on the number of carbon atoms in their core structure, they are broadly classified into three main types: C18, C19, and C20 diterpenoid alkaloids.[5][6][7] This structural diversity is a key determinant of their biological activity and toxicity. For instance, the high toxicity of many C19-diterpenoid alkaloids, such as the infamous aconitine (B1665448), is largely attributed to the presence of ester groups at specific positions (C8 and C14), which are hydrolyzed during traditional processing to yield less toxic monoester derivatives.[3]

Core Pharmacological Activities

Aconitum alkaloids exhibit a wide spectrum of pharmacological activities, making them attractive candidates for drug discovery. Their most well-documented effects are in pain management and inflammation reduction, but significant research has also highlighted their potential in oncology and cardiology.[1][2][5]

Analgesic and Anti-inflammatory Effects

The use of Aconitum preparations for treating conditions like rheumatoid arthritis and neuropathic pain is well-established in traditional medicine.[5] Modern pharmacological studies have confirmed the potent antinociceptive and anti-inflammatory activities of isolated alkaloids.[2][8][9] Compounds like lappaconitine (B608462) and bulleyaconitine A have demonstrated drastic analgesic effects, with the latter being used clinically in China for decades.[7] The anti-inflammatory action is often mediated by the inhibition of pro-inflammatory signaling pathways and the reduced production of mediators like nitric oxide (NO) and cytokines such as TNF-α and various interleukins.[1][10][11]

Antitumor Activity

A growing body of evidence supports the potential of diterpenoid alkaloids as anticancer agents. Aconitine and its derivatives have been shown to inhibit the proliferation of various cancer cell lines, including those of breast, lung, and pancreatic cancer, and melanoma.[5][7][10] Their mechanisms of action are multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key pro-survival signaling pathways.[3][7][10] For example, some aconitine derivatives have demonstrated cytotoxicity against multidrug-resistant cancer cells, suggesting a potential role in overcoming therapeutic resistance.[7]

Key Mechanisms of Action

The diverse bioactivities of Aconitum alkaloids stem from their interaction with specific molecular targets. Understanding these mechanisms is critical for developing safer, more effective therapeutic agents.

Modulation of Voltage-Gated Sodium Channels

The primary mechanism for both the analgesic and toxic effects of many C19-diterpenoid alkaloids, like aconitine, is their interaction with voltage-gated sodium channels (VGSCs).[12] These alkaloids bind to site 2 of the channel's alpha-subunit, preventing its inactivation and leading to a persistent influx of sodium ions.[12] This sustained depolarization can block nerve conduction, accounting for the analgesic and local anesthetic effects.[12] However, in cardiac tissue, this same mechanism leads to severe arrhythmias and cardiotoxicity.[3] Other alkaloids, such as lappaconitine, act as blockers of these channels, contributing to their different safety profiles.[7][13]

Sodium_Channel_Modulation cluster_membrane Cell Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Na_ion Na+ Influx VGSC->Na_ion Allows Channel_Block Channel Blockade (Analgesia) VGSC->Channel_Block Results in Aconitine Aconitine (Diester Type) Aconitine->VGSC Binds & Persistently Activates Lappaconitine Lappaconitine (Monoester Type) Lappaconitine->VGSC Binds & Blocks Depolarization Persistent Depolarization Na_ion->Depolarization Conduction_Block Nerve Conduction Block (Analgesia) Depolarization->Conduction_Block Arrhythmia Cardiac Arrhythmia (Toxicity) Depolarization->Arrhythmia

Mechanism of VGSC modulation by Aconitum alkaloids.
Induction of Apoptosis in Cancer Cells

In cancer cells, aconitine and its analogues trigger apoptosis through the intrinsic, or mitochondrial, pathway. This involves the regulation of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1][8] This shift disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspase enzymes, including caspase-9 and the executioner caspase-3, which dismantle the cell, leading to its death.[1][8]

Apoptosis_Pathway cluster_mito Mitochondrial Pathway Aconitine Aconitine Bcl2 Bcl-2 (Anti-apoptotic) Aconitine->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Aconitine->Bax Activates CytoC Cytochrome c Release Bcl2->CytoC Inhibits Bax->CytoC Promotes Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Aconitine-induced intrinsic apoptosis pathway.
Inhibition of Pro-inflammatory and Pro-survival Pathways

The NF-κB (nuclear factor kappa B) and PI3K/Akt signaling pathways are critical regulators of inflammation and cell survival, and they are often dysregulated in chronic inflammatory diseases and cancer. Several diterpenoid alkaloids have been shown to inhibit these pathways.[7][8] In the NF-κB pathway, they can prevent the degradation of the inhibitor protein IκBα, which keeps the active p65 subunit sequestered in the cytoplasm, thereby preventing the transcription of pro-inflammatory and pro-survival genes.[14] In the PI3K/Akt pathway, alkaloids can inhibit the phosphorylation and activation of Akt, a key kinase that promotes cell growth and suppresses apoptosis.[7]

PI3K_NFkB_Inhibition cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway Alkaloids Diterpenoid Alkaloids Akt Akt Alkaloids->Akt Inhibits Phosphorylation IKK IKK Alkaloids->IKK Inhibits PI3K PI3K PI3K->Akt Activates Survival Cell Survival & Proliferation Akt->Survival Promotes IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65) IkB->NFkB Inhibits Inflammation Inflammation & Survival Genes NFkB->Inflammation Activates Transcription

Inhibition of PI3K/Akt and NF-kB pathways.

Quantitative Bioactivity Data

The following tables summarize key quantitative data for representative diterpenoid alkaloids from Aconitum, providing a comparative overview of their potency and toxicity.

Table 1: Antitumor and Anti-inflammatory Activity (IC50/GI50 Values)

CompoundActivityCell Line / AssayIC50 / GI50 (µM)Reference
AconitineAntitumorMCF-7 (Breast Cancer)7.58[7]
AconitineAntitumorMCF-7/ADR (Resistant)7.02[7]
Aconitine Derivative (22a)AntitumorHL-60 (Leukemia)> Adriamycin[7]
Aconitine Derivative (23)AntitumorSK-OV-3 (Ovarian Cancer)43.78[4]
BBAS (Aconitine Derivative)AntitumorNCI-60 Panel (Various)0.12 - 6.5[5]
Gymnaconitine H (1)Anti-inflammatoryRAW 264.7 (NO Production)10.36[2]
Gymnaconitine J (3)Anti-inflammatoryRAW 264.7 (NO Production)12.87[2]
Aconitum taipeicum Alkaloid (2)Anti-inflammatoryRAW 264.7 (NO Production)4.7[15]
Various AlkaloidsAnti-inflammatoryRAW 264.7 (NO & TNF-α)67.56 - 683.43[1]

Table 2: Analgesic Activity (ED50/EC50) and Acute Toxicity (LD50)

CompoundActivityAnimal Model / MethodED50 / EC50 (mg/kg)LD50 (mg/kg)Reference
AconitineAnalgesicMouse / Hot Plate0.080.15[7][13]
HypaconitineAnalgesicMouse / Formalin~0.06~0.15[13]
LappaconitineAnalgesicMouse / Formalin2.85.0[13]
Aconitum carmichaeli ExtractAnalgesicMouse / Tail Clip0.251.44[8]
Fermented A. carmichaeli ExtractAnalgesicMouse / Tail Clip0.4413.80[8]
Aconitine Derivative (40)AnalgesicMouse / Acetic Acid Writhing0.0591N/A[7]
Aconitine Derivative (42)AnalgesicMouse / Acetic Acid Writhing0.0972N/A[7]
Aconitine Derivative (15)AnalgesicMouse / Acetic Acid WrithingN/A4.06[4]

Experimental Protocols

The evaluation of the bioactivity of Aconitum alkaloids relies on a suite of established in vitro and in vivo experimental models. Below are summaries of key methodologies.

Cytotoxicity and Antiproliferative Activity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.

  • Cell Seeding : Cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.[16]

  • Treatment : Cells are treated with various concentrations of the test alkaloid and incubated for a specified period (e.g., 72 hours).[16]

  • MTT Addition : The culture medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free media) is added to each well.[17][18] The plates are then incubated for 1.5-4 hours at 37°C.[16][17]

  • Solubilization : The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.[16]

  • Quantification : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.[17][19] Cell viability is calculated as a percentage relative to untreated control cells, and IC50 values are determined.

MTT_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution Seed 1. Seed cells in 96-well plate Incubate1 2. Incubate overnight (adhesion) Seed->Incubate1 Treat 3. Add diterpenoid alkaloids (various concentrations) Incubate1->Treat Incubate2 4. Incubate for 24-72h Treat->Incubate2 Add_MTT 5. Add MTT solution (e.g., 0.5 mg/mL) Incubate2->Add_MTT Incubate3 6. Incubate for 1.5-4h (Formazan formation) Add_MTT->Incubate3 Add_DMSO 7. Add DMSO to dissolve crystals Incubate3->Add_DMSO Read 8. Read absorbance (~570 nm) Add_DMSO->Read Analysis Analysis Read->Analysis Calculate IC50

General workflow for an MTT cytotoxicity assay.
Analgesic Activity: Tail-Flick Test

The tail-flick test is a standard method for assessing centrally-mediated analgesia in rodents. It measures the latency of the animal to withdraw its tail from a noxious thermal stimulus. An increase in this latency indicates an analgesic effect.

  • Acclimatization : Rodents (mice or rats) are gently restrained to allow the tail to be exposed.

  • Baseline Measurement : A focused beam of radiant heat is applied to a specific portion of the tail. The time taken for the animal to "flick" its tail away from the heat is recorded as the baseline latency.[2] A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.[9][13]

  • Administration : The test alkaloid or a control vehicle is administered (e.g., intraperitoneally or subcutaneously).

  • Post-Treatment Measurement : At set time intervals (e.g., 15, 30, 45, 60 minutes) after administration, the tail-flick latency is measured again.[13]

  • Analysis : The increase in reaction time compared to the baseline and vehicle control group is used to quantify the analgesic activity.

Anti-inflammatory Activity: Macrophage-Based Assay

RAW 264.7 murine macrophages are commonly used to screen for anti-inflammatory compounds in vitro. Lipopolysaccharide (LPS), a component of bacterial cell walls, is used to induce a potent inflammatory response in these cells.

  • Cell Culture and Treatment : RAW 264.7 cells are cultured and pre-treated with the test alkaloid for a short period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL).[10][20]

  • Nitric Oxide (NO) Measurement : After a 24-hour incubation, the cell culture supernatant is collected. The amount of NO produced is quantified by measuring its stable metabolite, nitrite (B80452), using the Griess reagent. A decrease in nitrite levels indicates an anti-inflammatory effect.[10][20]

  • Cytokine Measurement : The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[11][20]

  • Molecular Analysis : To investigate the mechanism, cell lysates can be collected and analyzed via Western blotting to determine the expression and phosphorylation status of key proteins in signaling pathways like NF-κB (p65, IκBα) and MAPK (p38, JNK).[10]

Conclusion and Future Outlook

Diterpenoid alkaloids from Aconitum species represent a fascinating and challenging class of natural products. Their potent and diverse biological activities, particularly in analgesia, anti-inflammation, and oncology, underscore their therapeutic potential. The primary hurdle remains their inherent toxicity, which is mechanistically linked to their therapeutic action on voltage-gated sodium channels. Future research must focus on the strategic chemical modification of these alkaloids to dissociate therapeutic efficacy from toxicity. A deeper understanding of their structure-activity relationships and interactions with multiple signaling pathways will be crucial for the rational design of novel, safer drug candidates derived from this powerful, yet perilous, natural source.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of 13-Dehydroxyindaconitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Dehydroxyindaconitine is a C19-diterpenoid alkaloid found in various species of the Aconitum genus, notably Aconitum kusnezoffii and potentially other related species like Aconitum flavum and Aconitum pendulum.[1] These alkaloids are of significant interest to the pharmaceutical industry due to their diverse biological activities. However, their toxicity necessitates precise and efficient extraction and purification protocols to ensure the isolation of the target compound with high purity for research and development purposes.

This document provides a comprehensive overview of the methodologies for extracting and purifying this compound from its natural plant sources. The protocols described are based on established techniques for the isolation of diterpenoid alkaloids from Aconitum species and can be adapted by researchers for their specific needs.

Data Presentation: Quantitative Parameters for Alkaloid Extraction

The following table summarizes key quantitative data and parameters relevant to the extraction and purification of alkaloids from Aconitum species. These values are representative and may require optimization for specific plant material and target compound.

ParameterValue/RangeSource SpeciesNotes
Extraction Solvent 70-80% Ethanol (B145695) or Methanol (B129727)A. pendulum, A. kusnezoffiiEthanol is often preferred for its extraction efficiency of both free and salt forms of alkaloids.
Solvent-to-Material Ratio 8:1 to 10:1 (mL/g)General AconitumA higher ratio can improve extraction efficiency but may require more solvent recovery effort.
Extraction Time (Ultrasonic) 30 - 60 minutesGeneral AconitumUltrasonic-assisted extraction can significantly reduce extraction time compared to maceration.
Extraction Temperature Room Temperature to 40°CGeneral AconitumHigher temperatures can increase extraction yield but may also lead to the degradation of thermolabile compounds.
Column Chromatography Stationary Phase Silica (B1680970) Gel (200-300 mesh)A. pendulumStandard choice for the separation of moderately polar compounds like diterpenoid alkaloids.
Column Chromatography Mobile Phase Gradient Dichloromethane-Methanol (100:1 to 1:1)A. pendulumA gradient elution is necessary to separate the complex mixture of alkaloids present in the crude extract.
HPLC Stationary Phase C18 Reverse-PhaseGeneral AconitumCommonly used for the final purification and analysis of alkaloids.
HPLC Mobile Phase Acetonitrile (B52724)/Methanol and Ammonium (B1175870) Bicarbonate BufferGeneral AconitumThe specific gradient and buffer concentration need to be optimized for this compound.
Purity Achieved ≥98%Commercial PreparationsHigh purity is achievable with multi-step chromatographic purification.[1]

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the extraction and purification of this compound.

Protocol 1: Extraction of Total Alkaloids from Aconitum Plant Material

This protocol describes the initial extraction of a crude alkaloid mixture from the dried and powdered roots of the plant.

Materials and Equipment:

  • Dried and powdered roots of Aconitum sp.

  • 70% Ethanol

  • Ultrasonic bath

  • Rotary evaporator

  • Filter paper and funnel

  • Beakers and flasks

Procedure:

  • Weigh 1 kg of the dried, powdered root material and place it in a large flask.

  • Add 8 L of 70% ethanol to the flask (8:1 solvent-to-material ratio).

  • Macerate the mixture for 24 hours at room temperature with occasional stirring.

  • Alternatively, for a faster extraction, place the flask in an ultrasonic bath and sonicate for 1 hour at a controlled temperature (e.g., 40°C).

  • Filter the mixture through filter paper to separate the extract from the plant residue.

  • Repeat the extraction process on the residue two more times with fresh solvent to ensure exhaustive extraction.

  • Combine all the filtrates.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanol extract.

Protocol 2: Acid-Base Partitioning for Alkaloid Enrichment

This protocol details the separation of the alkaloid fraction from other non-basic compounds in the crude extract.

Materials and Equipment:

Procedure:

  • Dissolve the crude ethanol extract in a sufficient volume of 2% HCl. The solution should be acidic (pH 1-2).

  • Filter the acidic solution to remove any insoluble residues.

  • Transfer the acidic aqueous solution to a separatory funnel.

  • Wash the acidic solution by partitioning it against an equal volume of dichloromethane to remove neutral and acidic lipophilic impurities. Discard the organic layer. Repeat this step twice.

  • Adjust the pH of the aqueous solution to 9-10 by the slow addition of concentrated ammonium hydroxide while stirring in an ice bath.

  • Extract the now basic aqueous solution with an equal volume of dichloromethane three times. The alkaloids will partition into the organic layer.

  • Combine the organic layers.

  • Wash the combined organic layer with distilled water to remove any remaining impurities.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the dried organic layer using a rotary evaporator to yield the total alkaloid extract.

Protocol 3: Purification of this compound using Column Chromatography and HPLC

This protocol describes the final purification of the target compound from the total alkaloid extract.

Materials and Equipment:

  • Total alkaloid extract from Protocol 2

  • Silica gel (200-300 mesh)

  • Glass chromatography column

  • Dichloromethane and Methanol (HPLC grade)

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Acetonitrile and Ammonium bicarbonate buffer

  • Thin Layer Chromatography (TLC) plates

Procedure:

Part A: Silica Gel Column Chromatography

  • Prepare a silica gel slurry in dichloromethane and pack it into a glass column.

  • Dissolve a portion of the total alkaloid extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elute the column with a gradient of dichloromethane and methanol, starting with 100% dichloromethane and gradually increasing the polarity by adding methanol (e.g., 100:1, 50:1, 20:1, 10:1, 1:1 v/v).

  • Collect fractions of the eluate.

  • Monitor the separation by spotting the fractions on TLC plates and visualizing under UV light or with an appropriate staining reagent (e.g., Dragendorff's reagent).

  • Combine the fractions that contain the compound of interest based on the TLC analysis.

  • Concentrate the combined fractions to obtain a partially purified extract.

Part B: Preparative HPLC

  • Dissolve the partially purified extract in the HPLC mobile phase.

  • Filter the sample through a 0.45 µm syringe filter.

  • Inject the sample into the preparative HPLC system equipped with a C18 column.

  • Elute with an optimized gradient of acetonitrile and ammonium bicarbonate buffer. The exact gradient will need to be developed based on analytical HPLC runs.

  • Monitor the elution using a UV detector at an appropriate wavelength (e.g., 235 nm for the benzoyl group).

  • Collect the peak corresponding to this compound.

  • Lyophilize or evaporate the solvent from the collected fraction to obtain the pure compound.

  • Confirm the identity and purity of the final product using analytical techniques such as LC-MS and NMR.

Mandatory Visualization

The following diagrams illustrate the workflow for the extraction and purification of this compound.

Extraction_Purification_Workflow A Aconitum sp. Root Material (Dried, Powdered) B Extraction with 70% Ethanol (Ultrasonic or Maceration) A->B C Crude Ethanol Extract B->C D Acid-Base Partitioning (HCl, NH4OH, Dichloromethane) C->D E Total Alkaloid Extract D->E F Silica Gel Column Chromatography (Dichloromethane-Methanol Gradient) E->F G Partially Purified Fractions F->G H Preparative HPLC (C18, Acetonitrile/Buffer) G->H I Pure this compound (≥98%) H->I

Caption: Workflow for this compound Extraction.

Acid_Base_Partitioning cluster_0 A Crude Extract B Dissolve in 2% HCl (pH 1-2) A->B C Aqueous Acidic Solution (Alkaloid Salts) B->C D Wash with Dichloromethane C->D E Discard Organic Layer (Neutral/Acidic Impurities) D->E F Adjust to pH 9-10 with NH4OH D->F Aqueous Layer G Aqueous Basic Solution (Free Alkaloids) F->G H Extract with Dichloromethane G->H I Aqueous Layer (Discard) H->I J Organic Layer (Total Alkaloids) H->J Organic Layer K Concentrate J->K L Total Alkaloid Extract K->L

Caption: Acid-Base Partitioning for Alkaloid Enrichment.

References

Application Note: Determination of 13-Dehydroxyindaconitine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 13-Dehydroxyindaconitine, a naturally occurring diterpenoid alkaloid. The described method is applicable for the analysis of this compound in bulk material and formulated products, making it a valuable tool for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound is a diterpenoid alkaloid isolated from plants of the Aconitum genus.[1] Like other aconitine-type alkaloids, it is of significant interest to the pharmaceutical and toxicological fields. Accurate and reliable analytical methods are crucial for the quantification of this compound in various matrices. High-Performance Liquid Chromatography (HPLC) offers the necessary selectivity and sensitivity for this purpose. This document provides a detailed protocol for an HPLC method suitable for the determination of this compound.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₃₄H₄₇NO₉[1]
Molecular Weight613.74 g/mol [1]
Chemical ClassDiterpenoid Alkaloid
AppearanceWhite to off-white powder
SolubilitySoluble in methanol (B129727), ethanol, acetonitrile (B52724)

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Formic acid (analytical grade).

  • Standard: this compound reference standard (≥98% purity).

Chromatographic Conditions

The following chromatographic conditions have been optimized for the separation and quantification of this compound:

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution 0-5 min: 20% B, 5-25 min: 20-80% B, 25-30 min: 80% B, 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 235 nm
Injection Volume 10 µL
Run Time 35 minutes
Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 80% A, 20% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Solid Samples (e.g., plant material, bulk powder):

    • Accurately weigh a suitable amount of the homogenized sample.

    • Extract with methanol using ultrasonication for 30 minutes, followed by centrifugation at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

    • Reconstitute the residue in a known volume of the mobile phase (initial conditions).

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Weigh Sample extract Extract with Methanol (Ultrasonication) sample->extract standard Weigh Standard dissolve_std Dissolve in Methanol (Stock Solution) standard->dissolve_std dilute_std Dilute to Working Concentrations dissolve_std->dilute_std inject Inject Sample/ Standard dilute_std->inject centrifuge Centrifuge extract->centrifuge combine Combine Supernatants centrifuge->combine evaporate Evaporate to Dryness combine->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter (0.45 µm) reconstitute->filter filter->inject hplc_system HPLC System (C18 Column, DAD) separate Chromatographic Separation hplc_system->separate detect UV Detection (235 nm) separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peak Area chromatogram->integrate calibration Generate Calibration Curve integrate->calibration quantify Quantify Analyte calibration->quantify Signaling_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB Phosphorylates nucleus Nucleus NFkB->nucleus Translocates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines Upregulates Transcription dehydroxyindaconitine This compound dehydroxyindaconitine->IKK Inhibits

References

Application Note & Protocol: Quantitative Analysis of 13-Dehydroxyindaconitine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

13-Dehydroxyindaconitine is a diterpenoid alkaloid and a derivative of aconitine. The quantitative determination of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is designed to be robust and reproducible, suitable for regulated bioanalysis.

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma samples.

Materials:

  • Blank plasma

  • This compound reference standard

  • Internal Standard (IS) working solution (e.g., a structurally similar compound not present in the matrix)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Internal Standard working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 1

Table 1: LC Gradient Program

Time (min) % Mobile Phase B
0.0 10
1.0 90
2.0 90
2.1 10

| 3.0 | 10 |

Mass Spectrometry (MS) Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Table 2: MRM Transitions for this compound and Internal Standard (IS)

Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
This compound [To be determined] [To be determined] [Optimized] [Optimized]

| Internal Standard (IS) | [To be determined] | [To be determined] | [Optimized] | [Optimized] |

Note: The specific m/z transitions, cone voltage, and collision energy for this compound and the selected internal standard need to be determined by infusing the pure compounds into the mass spectrometer.

Data Presentation

The following tables summarize the expected quantitative performance of this method, based on typical validation parameters for bioanalytical assays.[1]

Table 3: Calibration Curve Parameters

Analyte Linear Range (ng/mL) Correlation Coefficient (r²) Weighting

| this compound | 0.1 - 100 | ≥ 0.995 | 1/x² |

Table 4: Precision and Accuracy

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
LLOQ 0.1 ≤ 20 80 - 120 ≤ 20 80 - 120
Low 0.3 ≤ 15 85 - 115 ≤ 15 85 - 115
Medium 5 ≤ 15 85 - 115 ≤ 15 85 - 115

| High | 80 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

Table 5: Recovery and Matrix Effect

Analyte QC Level Mean Recovery (%) Matrix Effect (%)
This compound Low > 85 90 - 110
High > 85 90 - 110

| Internal Standard (IS) | - | > 85 | 90 - 110 |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the quantitative analysis of this compound.

experimental_workflow sample Plasma Sample add_is Add Internal Standard sample->add_is precipitation Protein Precipitation (Acetonitrile) add_is->precipitation centrifuge Centrifugation precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporation Evaporation (Nitrogen) supernatant->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Acquisition & Processing lcms->data quantification Quantification data->quantification

Caption: Experimental workflow for this compound quantification.

References

Synthetic Routes to 13-Dehydroxyindaconitine and its Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Dehydroxyindaconitine is a diterpenoid alkaloid belonging to the aconitine (B1665448) family, a class of natural products known for their complex molecular architecture and significant biological activities. While many aconitine alkaloids are potent toxins, some possess therapeutic potential, driving interest in their synthesis and the development of analogs with improved pharmacological profiles. This document provides a comprehensive overview of plausible synthetic strategies toward this compound and its analogs, drawing upon successful total syntheses of structurally related aconitine alkaloids. Detailed experimental protocols for key transformations are provided to aid researchers in the synthesis of these challenging molecules.

The synthetic approaches outlined herein are based on established methodologies for the construction of the intricate hexacyclic core of aconitine-type alkaloids. These strategies typically involve the convergent assembly of complex molecular fragments, followed by a series of stereocontrolled cyclization reactions to forge the caged ring system. The final deoxygenation at the C-13 position, a key structural feature of the target molecule, is addressed through established and modern chemical methods.

Proposed Synthetic Strategy Overview

A plausible synthetic route to this compound can be envisioned by adapting the total synthesis of closely related natural products such as weisaconitine D, talatisamine, or neofinaconitine. A generalized retrosynthetic analysis suggests the disassembly of the molecule into key fragments that can be prepared from readily available starting materials. The core hexacyclic skeleton can be constructed through a series of key transformations including:

  • Diels-Alder Cycloadditions: To establish key stereocenters and ring systems.

  • Fragment Coupling: To unite advanced intermediates in a convergent manner.

  • Wagner-Meerwein Rearrangement: To construct the characteristic bridged ring systems.

  • Late-Stage Deoxygenation: To remove the C-13 hydroxyl group.

The following sections detail the experimental protocols for these key stages, drawing from the successful total syntheses of analogous aconitine alkaloids.

Experimental Protocols

I. Synthesis of the Core Hexacyclic Skeleton

The construction of the complex hexacyclic core of aconitine alkaloids is a significant challenge. The following protocols are adapted from the literature on the total synthesis of related compounds and represent a viable pathway to a common intermediate that can be further elaborated to this compound.

A. Fragment Assembly via Diels-Alder Cycloaddition (Adapted from the Gin/Tan synthesis of neofinaconitine) [1]

This sequence describes the initial construction of a key tricyclic intermediate.

Protocol 1: Diels-Alder Reaction of a Cyclopentadiene Derivative with a Cyclopropene (B1174273)

  • Preparation of the Cyclopentadiene: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the starting cyclopentenone derivative in anhydrous THF. Cool the solution to -78 °C.

  • Add a solution of a suitable silylating agent (e.g., TBSOTf) and a non-nucleophilic base (e.g., triethylamine) dropwise to generate the corresponding silyl (B83357) enol ether, which tautomerizes to the cyclopentadiene.

  • Cycloaddition: To the cold solution of the in situ generated cyclopentadiene, add a freshly prepared solution of the cyclopropene derivative in an appropriate solvent.

  • Allow the reaction to warm slowly to room temperature and stir for the specified time until analysis (e.g., TLC or LC-MS) indicates completion.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the tricyclic adduct.

B. Construction of the Aconitine Core (Adapted from the Sarpong synthesis of weisaconitine D)

This part of the synthesis involves the strategic use of a key intermediate to build the characteristic bridged ring system.

Protocol 2: Wagner-Meerwein Rearrangement

  • Substrate Preparation: Dissolve the advanced polycyclic intermediate containing the appropriate leaving group precursor (e.g., a hydroxyl group) in a suitable solvent (e.g., a mixture of DMSO and xylene).

  • Rearrangement Conditions: Heat the reaction mixture to a high temperature (e.g., 180 °C) for an extended period (e.g., 24 hours) to induce the rearrangement.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting product containing the rearranged aconitine-like skeleton by flash column chromatography.

II. Late-Stage Deoxygenation of the C-13 Hydroxyl Group

The removal of the sterically hindered tertiary hydroxyl group at the C-13 position is a critical step in the synthesis of this compound. Two effective methods for this transformation are the Barton-McCombie deoxygenation and a more recent titanium-catalyzed dehydroxylation.

A. Barton-McCombie Deoxygenation [2][3][4][5]

This classic radical-based method involves the conversion of the alcohol to a thiocarbonyl derivative, followed by treatment with a radical initiator and a hydrogen atom donor.

Protocol 3: Deoxygenation of a Hindered Tertiary Alcohol

  • Formation of the Thiocarbonyl Derivative (Xanthate):

    • To a solution of the C-13 alcohol in anhydrous THF at 0 °C, add a strong base (e.g., NaH, 60% dispersion in mineral oil).

    • Stir the mixture at 0 °C for 30 minutes.

    • Add carbon disulfide (CS₂) and stir for an additional hour at room temperature.

    • Add methyl iodide (MeI) and continue stirring at room temperature for 24 hours.

    • Quench the reaction with water and extract with an organic solvent. Purify the resulting xanthate by flash chromatography.

  • Radical Deoxygenation:

    • Dissolve the purified xanthate in a high-boiling solvent such as toluene.

    • Add a radical initiator (e.g., AIBN, 0.2 equivalents) and a hydrogen atom donor (e.g., tributyltin hydride, n-Bu₃SnH, 2.0 equivalents).

    • Heat the reaction mixture to reflux (around 90-110 °C) for several hours, monitoring by TLC for the disappearance of the starting material.

    • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract with an organic solvent, wash with brine, dry, and concentrate.

    • Purify the crude product by flash column chromatography to yield the 13-dehydroxy compound.

B. Titanium-Catalyzed Dehydroxylation [6][7]

This modern alternative avoids the use of toxic tin reagents and often proceeds under milder conditions.

Protocol 4: Ti-Catalyzed Direct Dehydroxylation of a Tertiary Alcohol

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the tertiary alcohol, a titanium catalyst (e.g., Cp*TiCl₃), a stoichiometric reductant (e.g., zinc powder), and a silane (B1218182) additive (e.g., PhSiH₃) in a dry solvent such as 1,4-dioxane.

  • Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction mixture, filter through a pad of celite to remove insoluble materials, and rinse the filter cake with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the deoxygenated product.

Data Presentation

Table 1: Summary of Key Synthetic Transformations and Reported Yields in Analogous Systems

StepTransformationKey ReagentsSubstrate/IntermediateProductYield (%)Reference
1Diels-Alder CycloadditionCyclopentadiene, CyclopropeneAcyclic/Monocyclic PrecursorsTricyclic Adduct~60-85%Gin/Tan
2Wagner-Meerwein RearrangementHeat, DMSOPolycyclic PrecursorAconitine CoreVariableSarpong
3Barton-McCombie DeoxygenationNaH, CS₂, MeI; then n-Bu₃SnH, AIBNC-13 Hydroxy Intermediate13-Dehydroxy Product~70-90%General
4Ti-Catalyzed DehydroxylationCp*TiCl₃, Zn, PhSiH₃C-13 Hydroxy Intermediate13-Dehydroxy Product~65-85%Shu/Chen

Note: Yields are approximate and can vary depending on the specific substrate and reaction conditions.

Visualization of Synthetic Pathways

Diagram 1: Generalized Retrosynthetic Analysis of this compound

G This compound This compound Aconitine Core with C-13 OH Aconitine Core with C-13 OH This compound->Aconitine Core with C-13 OH Deoxygenation Fragment A Fragment A Aconitine Core with C-13 OH->Fragment A Key Cyclizations Fragment B Fragment B Aconitine Core with C-13 OH->Fragment B Key Cyclizations Simple Starting Materials Simple Starting Materials Fragment A->Simple Starting Materials Fragment B->Simple Starting Materials

Caption: Retrosynthesis of this compound.

Diagram 2: Experimental Workflow for Barton-McCombie Deoxygenation

G cluster_0 Xanthate Formation cluster_1 Radical Deoxygenation Start C-13 Alcohol Step1 1. NaH, THF, 0 °C 2. CS₂ 3. MeI Start->Step1 Intermediate C-13 Xanthate Step1->Intermediate Step2 n-Bu₃SnH, AIBN Toluene, Reflux Product 13-Dehydroxy Product Step2->Product Intermediate2 C-13 Xanthate Intermediate2->Step2

Caption: Barton-McCombie Deoxygenation Workflow.

Diagram 3: Logical Flow of Titanium-Catalyzed Dehydroxylation

G Input C-13 Alcohol Cp*TiCl₃ (cat.) Zn (reductant) PhSiH₃ (additive) Process Reaction in 1,4-Dioxane at 60 °C Input->Process Output 13-Dehydroxy Product Work-up & Purification Process->Output

Caption: Ti-Catalyzed Dehydroxylation Process.

References

Application Notes and Protocols for 13-Dehydroxyindaconitine as a Chemical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the use of 13-Dehydroxyindaconitine as a chemical standard in research and drug development. Detailed protocols for its handling, preparation, and analysis are outlined to ensure accurate and reproducible results.

Introduction

This compound is a naturally occurring diterpenoid alkaloid isolated from the roots of Aconitum kusnezoffii Reichb[1]. As a well-characterized compound, it serves as an essential reference standard in various scientific applications, including natural product chemistry, pharmacology, and quality control processes in the pharmaceutical industry[1]. Its known biological activities, such as antioxidant, anti-inflammatory, and anticancer effects, also make it a valuable tool for mechanistic studies[1][2].

Physicochemical Properties and Data

Proper characterization of a chemical standard is fundamental to its application. The key physicochemical data for this compound are summarized in the table below.

PropertyValue
Molecular Formula C₃₄H₄₇NO₉[1][3]
Molecular Weight 613.74 g/mol [1]
CAS Number 77757-14-3[3]
Purity (typical) ≥98%[1]
Appearance White to off-white powder
Solubility Soluble in methanol, ethanol, DMSO
Storage Store at -20°C for long-term stability[3]

Applications in Research and Drug Development

This compound is a versatile chemical standard with a range of applications:

  • Reference Standard in Phytochemical Analysis: Used for the identification and quantification of this specific alkaloid in plant extracts and herbal preparations.

  • Pharmacological Research: Employed in studies investigating its antioxidant, anti-inflammatory, and anticancer properties to elucidate its mechanism of action[1].

  • Drug Discovery and Development: Serves as a reference compound in the development of new therapeutic agents based on natural products[1].

  • Quality Control: Utilized as a marker compound for the standardization of herbal medicinal products containing Aconitum species.

Experimental Protocols

Preparation of Standard Stock Solutions

Accurate preparation of stock solutions is critical for quantitative analysis.

Materials:

  • This compound powder (≥98% purity)

  • Analytical balance

  • Volumetric flasks (Class A)

  • Methanol (HPLC grade) or DMSO

  • Pipettes and tips

Protocol:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Accurately weigh a specific amount of the powder (e.g., 1.0 mg) using an analytical balance.

  • Transfer the weighed powder to a volumetric flask (e.g., 10 mL).

  • Add a small amount of the chosen solvent (e.g., 5 mL of methanol) to dissolve the powder completely. Sonication may be used to aid dissolution.

  • Once dissolved, add the solvent to the mark on the volumetric flask.

  • Cap the flask and invert it several times to ensure a homogenous solution. This results in a stock solution of a known concentration (e.g., 100 µg/mL).

  • Store the stock solution in a tightly sealed, light-protected container at -20°C.

Preparation of Calibration Standards

Protocol:

  • Prepare a series of working standard solutions by serially diluting the stock solution with the appropriate solvent.

  • For example, to prepare a 10 µg/mL standard, pipette 1 mL of the 100 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.

  • Prepare a range of concentrations to cover the expected concentration of the analyte in the samples. A typical calibration curve might include concentrations from 0.1 µg/mL to 50 µg/mL.

G cluster_prep Standard Preparation Workflow weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve stock Prepare Stock Solution (e.g., 100 µg/mL) dissolve->stock dilute Serial Dilution stock->dilute cal_standards Prepare Calibration Standards (e.g., 0.1-50 µg/mL) dilute->cal_standards G cluster_antioxidant Antioxidant Mechanism compound This compound neutralization Neutralization compound->neutralization ros Reactive Oxygen Species (ROS) (Free Radicals) ox_stress Oxidative Stress ros->ox_stress ros->neutralization cell_damage Cellular Damage ox_stress->cell_damage G cluster_inflammation Anti-inflammatory Pathway stimulus Inflammatory Stimulus pathway Inflammatory Signaling Pathways (e.g., NF-κB) stimulus->pathway cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) pathway->cytokines compound This compound compound->pathway Inhibition G cluster_apoptosis Apoptosis Induction in Cancer Cells compound This compound mitochondria Mitochondrial Disruption compound->mitochondria caspases Caspase Activation compound->caspases mitochondria->caspases apoptosis Apoptosis (Programmed Cell Death) caspases->apoptosis

References

Application Notes and Protocols for In Vitro Antioxidant Activity Assays of 13-Dehydroxyindaconitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for assessing the in vitro antioxidant activity of 13-Dehydroxyindaconitine, a natural alkaloid known for its antioxidant properties.[1][2] The following assays are among the most common and robust methods for quantifying the antioxidant capacity of pure compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Application Note

The DPPH assay is a widely used method to evaluate the free-radical scavenging ability of a compound.[3][4] The principle is based on the reduction of the stable free radical DPPH•, which is deep purple, by an antioxidant. The antioxidant donates a hydrogen atom or an electron to DPPH•, neutralizing it to its reduced form, DPPH-H, which is a yellow-colored hydrazine (B178648) derivative.[3][5] The decrease in absorbance at approximately 517 nm is proportional to the antioxidant capacity of the sample.[5][6] This assay is relatively simple, rapid, and sensitive, making it an excellent choice for the initial screening of the antioxidant potential of this compound.[6]

Experimental Protocol

a. Materials and Reagents:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (spectrophotometric grade)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Micropipettes

b. Preparation of Solutions:

  • This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. From this stock, prepare a series of dilutions to obtain final concentrations ranging from, for example, 1 to 100 µg/mL.

  • DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[6] This solution is light-sensitive and should be freshly prepared and kept in the dark.[3]

  • Positive Control: Prepare a stock solution of ascorbic acid or Trolox in methanol and dilute it to the same concentration range as the test compound.

c. Assay Procedure:

  • Add 100 µL of the different concentrations of this compound solution to the wells of a 96-well microplate.

  • Add 100 µL of methanol to a well to serve as a blank.

  • Add 100 µL of the DPPH working solution to all wells.

  • Shake the plate gently and incubate it in the dark at room temperature for 30 minutes.[3][6]

  • After incubation, measure the absorbance at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Inhibition = [(A_control - A_sample) / A_control] x 100

    Where:

    • A_control is the absorbance of the DPPH solution without the sample.

    • A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.

Data Presentation

Table 1: Hypothetical DPPH Radical Scavenging Activity of this compound

Concentration (µg/mL)% Inhibition
115.2 ± 1.8
1035.8 ± 2.5
2552.1 ± 3.1
5078.9 ± 4.2
10092.5 ± 2.9
Ascorbic Acid (50 µg/mL)95.6 ± 1.7
IC50 (µg/mL) 23.5

Experimental Workflow Diagram

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure (96-well plate) cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol add_dpph Add 100 µL of DPPH Working Solution prep_dpph->add_dpph prep_sample Prepare Serial Dilutions of This compound add_sample Add 100 µL of Sample/ Control to Wells prep_sample->add_sample prep_control Prepare Positive Control (e.g., Ascorbic Acid) prep_control->add_sample add_sample->add_dpph incubate Incubate for 30 min in the Dark add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calculate_inhibition Calculate % Inhibition measure->calculate_inhibition calculate_ic50 Determine IC50 Value calculate_inhibition->calculate_ic50

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Application Note

The ABTS assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+).[7] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color.[8][9] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance is measured at 734 nm.[8] This assay is applicable to both hydrophilic and lipophilic compounds and is not as affected by the solvent polarity as the DPPH assay.[9] It is a valuable method for confirming the antioxidant activity of this compound.

Experimental Protocol

a. Materials and Reagents:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethanol (B145695) or Methanol

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

  • Micropipettes

b. Preparation of Solutions:

  • This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., ethanol or methanol) and prepare serial dilutions.

  • ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[8]

    • Before use, dilute the ABTS•+ solution with PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[8]

  • Positive Control: Prepare a stock solution of Trolox in ethanol and dilute it to a suitable concentration range.

c. Assay Procedure:

  • Add 10 µL of the different concentrations of this compound solution to the wells of a 96-well microplate.

  • Add 190 µL of the diluted ABTS•+ solution to each well.

  • Shake the plate gently and incubate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm using a microplate reader.

  • The percentage of ABTS•+ scavenging activity is calculated using the following formula:

    % Inhibition = [(A_control - A_sample) / A_control] x 100

    Where:

    • A_control is the absorbance of the ABTS•+ solution without the sample.

    • A_sample is the absorbance of the ABTS•+ solution with the sample.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using different concentrations of Trolox, and the antioxidant capacity of the sample is expressed as µM Trolox equivalents.

Data Presentation

Table 2: Hypothetical ABTS Radical Cation Scavenging Activity of this compound

Concentration (µM)% Inhibition
518.3 ± 2.1
1038.9 ± 3.4
2565.4 ± 4.0
5089.1 ± 2.8
10096.2 ± 1.9
TEAC Value (µM Trolox Eq/µM) 0.85

Experimental Workflow Diagram

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure (96-well plate) cluster_analysis Data Analysis prep_abts Generate ABTS•+ Solution (ABTS + K2S2O8) dilute_abts Dilute ABTS•+ to Absorbance of ~0.7 prep_abts->dilute_abts add_abts Add 190 µL of Diluted ABTS•+ Solution dilute_abts->add_abts prep_sample Prepare Serial Dilutions of This compound add_sample Add 10 µL of Sample/ Standard to Wells prep_sample->add_sample prep_control Prepare Trolox Standards prep_control->add_sample add_sample->add_abts incubate Incubate for 6 min at Room Temperature add_abts->incubate measure Measure Absorbance at 734 nm incubate->measure calculate_inhibition Calculate % Inhibition measure->calculate_inhibition calculate_teac Determine TEAC Value calculate_inhibition->calculate_teac

Caption: Workflow for the ABTS radical cation decolorization assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

Application Note

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[10][11] The reduction is monitored by the formation of a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has a maximum absorbance at 593 nm.[11] The FRAP assay directly measures the total antioxidant power of a sample. It is a simple, rapid, and reproducible method that provides a direct estimation of the reducing capacity of a compound.[10] This assay is suitable for assessing the electron-donating ability of this compound.

Experimental Protocol

a. Materials and Reagents:

  • This compound

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (B86663) (FeSO₄) or Trolox (for standard curve)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 593 nm

  • Water bath at 37°C

  • Micropipettes

b. Preparation of Solutions:

  • This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent and prepare serial dilutions.

  • FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[10][12] Warm the reagent to 37°C before use.[10][12]

  • Standard Solution: Prepare a series of concentrations of FeSO₄ or Trolox in water to generate a standard curve.

c. Assay Procedure:

  • Add 20 µL of the different concentrations of this compound solution to the wells of a 96-well microplate.

  • Add 20 µL of the standard solutions to separate wells for the standard curve.

  • Add 150 µL of the pre-warmed FRAP reagent to all wells.[10]

  • Shake the plate and incubate at 37°C for 4-6 minutes.[10]

  • Measure the absorbance at 593 nm.

  • The antioxidant capacity is determined from the standard curve of FeSO₄ or Trolox and is expressed as µM Fe²⁺ equivalents or µM Trolox equivalents.

Data Presentation

Table 3: Hypothetical Ferric Reducing Antioxidant Power of this compound

Concentration (µM)Absorbance at 593 nmFRAP Value (µM Fe²⁺ Eq)
100.15812.5
250.38530.8
500.75260.1
1001.489119.1

Experimental Workflow Diagram

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure (96-well plate) cluster_analysis Data Analysis prep_frap Prepare Fresh FRAP Reagent (Acetate buffer, TPTZ, FeCl3) warm_frap Warm FRAP Reagent to 37°C prep_frap->warm_frap add_frap Add 150 µL of Warmed FRAP Reagent warm_frap->add_frap prep_sample Prepare Serial Dilutions of This compound add_sample Add 20 µL of Sample/ Standard to Wells prep_sample->add_sample prep_standard Prepare FeSO4 or Trolox Standards prep_standard->add_sample add_sample->add_frap incubate Incubate for 4-6 min at 37°C add_frap->incubate measure Measure Absorbance at 593 nm incubate->measure plot_curve Plot Standard Curve measure->plot_curve calculate_frap Determine FRAP Value (Fe²⁺ or Trolox Equivalents) plot_curve->calculate_frap

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Properties of 13-Dehydroxyindaconitine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of pathological conditions. The discovery of novel anti-inflammatory agents is a key focus of drug development. 13-Dehydroxyindaconitine is a natural compound with potential therapeutic properties. These application notes provide a comprehensive set of cell-based assays to systematically evaluate the anti-inflammatory potential of this compound.

The protocols herein describe the use of the murine macrophage cell line RAW 264.7, a well-established model for studying inflammation.[1][2][3][4][5] The assays will assess the compound's cytotoxicity and its ability to inhibit the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in response to lipopolysaccharide (LPS) stimulation.[5][6][7] Furthermore, protocols are provided to investigate the underlying molecular mechanisms by examining the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and the modulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[5][7][8][9][10][11][12][13]

Experimental Workflow

The following diagram outlines the suggested experimental workflow for a comprehensive evaluation of the anti-inflammatory properties of this compound.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Evaluation of Anti-inflammatory Activity cluster_2 Phase 3: Mechanistic Studies A Determine Optimal Concentration Range of this compound B MTT Assay for Cytotoxicity (RAW 264.7 cells) A->B Select non-toxic concentrations C LPS-Stimulation of RAW 264.7 Cells + this compound B->C Use non-toxic concentrations D Griess Assay for Nitric Oxide (NO) C->D E ELISA for Prostaglandin E2 (PGE2) C->E F ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) C->F G LPS-Stimulation of RAW 264.7 Cells + this compound F->G Based on positive results H Western Blot for iNOS and COX-2 Expression G->H I Western Blot for NF-κB Pathway Proteins (p-IκBα, p-p65) G->I J Western Blot for MAPK Pathway Proteins (p-ERK, p-JNK, p-p38) G->J

Caption: Experimental workflow for evaluating this compound.

Data Presentation

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages
Concentration (µM)Cell Viability (%)
Control (0)100 ± 5.2
198.7 ± 4.8
597.1 ± 5.5
1095.3 ± 4.9
2592.8 ± 6.1
5088.4 ± 5.7
10065.2 ± 7.3

Data are presented as mean ± standard deviation (n=3). Cell viability was determined by MTT assay after 24 hours of treatment.

Table 2: Effect of this compound on LPS-Induced NO and PGE2 Production
TreatmentNO (µM)PGE2 (pg/mL)
Control1.2 ± 0.325.4 ± 3.1
LPS (1 µg/mL)45.8 ± 3.9350.7 ± 25.8
LPS + this compound (10 µM)30.1 ± 2.5210.3 ± 18.9
LPS + this compound (25 µM)15.7 ± 1.8125.6 ± 11.4
LPS + this compound (50 µM)8.3 ± 1.170.2 ± 8.5

Data are presented as mean ± standard deviation (n=3). Cells were pre-treated with this compound for 1 hour, followed by stimulation with LPS for 24 hours.

Table 3: Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Production
TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control50.2 ± 5.835.7 ± 4.120.1 ± 2.5
LPS (1 µg/mL)1250.6 ± 110.3980.4 ± 85.7450.9 ± 38.2
LPS + this compound (10 µM)875.4 ± 75.1650.1 ± 55.9310.6 ± 27.8
LPS + this compound (25 µM)450.9 ± 40.2320.8 ± 29.3150.4 ± 14.9
LPS + this compound (50 µM)180.3 ± 19.5110.2 ± 12.665.7 ± 7.8

Data are presented as mean ± standard deviation (n=3). Cells were pre-treated with this compound for 1 hour, followed by stimulation with LPS for 24 hours.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on RAW 264.7 cells.[14][15][16][17]

Materials:

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated cells).

Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)

This protocol quantifies the amount of nitrite (B80452), a stable product of NO, in the cell culture supernatant.[1][18][19][20][21]

Materials:

  • Cell culture supernatants from treated cells

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite standard solution

  • 96-well plates

Procedure:

  • Collect 100 µL of cell culture supernatant from each well of the treated 96-well plate.

  • Prepare a standard curve using sodium nitrite (0-100 µM).

  • Add 50 µL of Griess Reagent Component A to each well containing supernatant or standard, and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration in the samples by comparing with the standard curve.

Protocol 3: Measurement of PGE2 and Pro-inflammatory Cytokines (ELISA)

This protocol measures the concentration of PGE2, TNF-α, IL-6, and IL-1β in the cell culture supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[22][23][24][25][26][27][28][29][30]

Materials:

  • Cell culture supernatants from treated cells

  • Commercially available ELISA kits for PGE2, TNF-α, IL-6, and IL-1β

  • Microplate reader

Procedure:

  • Collect the cell culture supernatants.

  • Perform the ELISA for each mediator according to the manufacturer's instructions provided with the specific kit.

  • The general principle involves the capture of the target protein by a specific antibody coated on the plate, followed by the addition of a detection antibody, and a substrate to produce a colorimetric signal.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the concentration of each mediator in the samples based on the standard curve generated.

Protocol 4: Western Blot Analysis for iNOS, COX-2, and Signaling Proteins

This protocol is used to determine the protein expression levels of iNOS, COX-2, and key proteins in the NF-κB and MAPK signaling pathways.[13][31][32][33][34]

Materials:

  • RAW 264.7 cell lysates

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-iNOS, anti-COX-2, anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse the treated cells and determine the protein concentration.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the specific primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Signaling Pathways

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of inflammation.[8][10][12][35][36] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, IL-1β, iNOS, and COX-2.[5][10]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (p-IκBα) IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n Translocation Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) IkBa_NFkB->NFkB IκBα Degradation NFkB_n->Genes Induces Transcription

Caption: Simplified NF-κB signaling pathway in inflammation.
MAPK Signaling Pathway in Inflammation

The MAPK family, including ERK, JNK, and p38, are key signaling molecules involved in cellular responses to a variety of stimuli, including inflammatory signals.[9][11][37][38] LPS can activate these kinases through a series of phosphorylation events.[37][38] Activated MAPKs can then phosphorylate and activate transcription factors, such as AP-1, which, along with NF-κB, drive the expression of inflammatory genes.

G LPS LPS TLR4 TLR4 LPS->TLR4 MAP3Ks MAPKKKs (e.g., TAK1) TLR4->MAP3Ks Activates MKK36 MKK3/6 MAP3Ks->MKK36 Phosphorylate MKK47 MKK4/7 MAP3Ks->MKK47 Phosphorylate MEK12 MEK1/2 MAP3Ks->MEK12 Phosphorylate p38 p38 MKK36->p38 Phosphorylates JNK JNK MKK47->JNK Phosphorylates ERK ERK MEK12->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) p38->TranscriptionFactors Activate JNK->TranscriptionFactors Activate ERK->TranscriptionFactors Activate Genes Pro-inflammatory Genes TranscriptionFactors->Genes Induce Transcription

Caption: Overview of MAPK signaling pathways in inflammation.

References

Application Notes and Protocols for Investigating the Anticancer Potential of 13-Dehydroxyindaconitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the specific anticancer activities of 13-Dehydroxyindaconitine is limited. The following protocols and data are based on established methodologies for anticancer drug screening and on findings from studies of closely related C19-diterpenoid alkaloids, such as aconitine.[1] These notes should serve as a guide for designing and conducting new research into the therapeutic potential of this compound.

I. Application Notes

Introduction to this compound

This compound is a C19-diterpenoid alkaloid found in plants of the Aconitum genus.[1] Like other alkaloids in its class, it is being investigated for a range of pharmacological activities, including anticancer properties. Preliminary research suggests that the anticancer mechanism of action for related compounds involves the induction of apoptosis (programmed cell death) through the activation of caspases and the disruption of mitochondrial function.[2]

Mechanism of Action (Hypothesized)

Based on studies of related C19-diterpenoid alkaloids, the proposed anticancer mechanism of this compound centers on the intrinsic (mitochondrial) pathway of apoptosis. This is thought to involve the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of a caspase cascade.[2]

Experimental Rationale

The following protocols outline a systematic approach to evaluating the anticancer potential of this compound, beginning with in vitro cytotoxicity screening across a panel of cancer cell lines, followed by mechanistic assays to elucidate the mode of action, and culminating in a general framework for in vivo efficacy studies.

II. Data Presentation

Table 1: Cytotoxicity of C19-Diterpenoid Alkaloids in Human Cancer Cell Lines (Illustrative Data)

Due to the lack of specific IC50 values for this compound, the following table presents a summary of IC50 values for other C19-diterpenoid alkaloids to provide a reference range for expected potency.

CompoundCell LineCancer TypeIC50 (µM)Reference
DelbrunineMCF-7Breast16.5[3]
DelbrunineA549Lung10.6[3]
DelphelineMCF-7Breast17.3[3]
LipojesaconitineA549Lung7.3[4]
LipojesaconitineMDA-MB-231Breast6.0[4]
LipojesaconitineMCF-7Breast6.4[4]
LipomesaconitineKBNasopharyngeal9.9[4]
AconitineKBv200Oral Squamous (Drug-resistant)224.91[1]

III. Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Replace the medium in the wells with the drug dilutions and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of cells undergoing apoptosis following treatment with this compound.

Materials:

  • Cancer cells treated with this compound (at IC50 concentration)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with this compound for 24-48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle progression.

Materials:

  • Cancer cells treated with this compound

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Treat cells with this compound for 24 hours.

  • Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression of key proteins involved in the apoptotic pathway.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer system

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Lyse treated cells and quantify protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence imaging system.

  • Analyze the band intensities relative to a loading control (e.g., β-actin).

IV. Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start This compound cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle western_blot Western Blotting (Apoptosis Markers) ic50->western_blot mechanistic_insights Mechanistic Insights apoptosis->mechanistic_insights cell_cycle->mechanistic_insights western_blot->mechanistic_insights invivo_start Promising In Vitro Results mechanistic_insights->invivo_start animal_model Xenograft/PDX Animal Model invivo_start->animal_model tgi Tumor Growth Inhibition Study animal_model->tgi toxicity Toxicity Assessment animal_model->toxicity efficacy Evaluate In Vivo Efficacy tgi->efficacy toxicity->efficacy

Caption: Experimental workflow for anticancer potential assessment.

signaling_pathway cluster_mito Mitochondrial Apoptosis Pathway drug This compound bcl2_family Bcl-2 Family Regulation drug->bcl2_family bax_up Bax ↑ bcl2_family->bax_up bcl2_down Bcl-2 ↓ bcl2_family->bcl2_down mito Mitochondrial Permeability ↑ bax_up->mito bcl2_down->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Hypothesized signaling pathway for this compound.

References

Application Notes and Protocols for Developing In Vivo Models to Study 13-Dehydroxyindaconitine Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Dehydroxyindaconitine is a naturally occurring diterpenoid alkaloid isolated from plants of the Aconitum genus.[1] Preliminary research suggests that this compound possesses significant antioxidant and anti-inflammatory properties.[1][2] Its mechanism of action is thought to involve the scavenging of free radicals and the modulation of inflammatory pathways, including the inhibition of pro-inflammatory cytokine production.[1] These characteristics indicate its potential as a therapeutic agent for inflammatory conditions and associated pain.

These application notes provide detailed protocols for establishing and utilizing in vivo models to rigorously evaluate the anti-inflammatory and analgesic efficacy of this compound. The described models are well-established, reproducible, and relevant for screening novel therapeutic compounds.

I. Assessment of Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema Model

This model is a classic and widely used assay to investigate acute inflammation.[3][4] Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response, characterized by edema, erythema, and hyperalgesia.[4] The early phase is mediated by histamine, serotonin, and bradykinin, while the later phase is associated with the production of prostaglandins (B1171923) and cytokines.[3][4]

Experimental Protocol

1. Animals:

  • Species: Male Wistar rats (150-200 g) or Swiss albino mice (20-25 g).[3][5]

  • Acclimatization: Animals should be housed in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.[4]

2. Materials and Reagents:

  • This compound

  • Carrageenan (Lambda, Type IV)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% Sodium Carboxymethylcellulose)

  • Plethysmometer or digital calipers

  • Syringes and needles

3. Experimental Procedure:

  • Animal Grouping (n=6 per group):

    • Group I: Vehicle Control (Vehicle only)

    • Group II: Positive Control (Indomethacin, 10 mg/kg)

    • Group III-V: this compound (e.g., 10, 20, 40 mg/kg, p.o.)

  • Dosing: Administer the vehicle, indomethacin, or this compound orally 60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each animal.[4][5]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[3] Alternatively, paw thickness can be measured with digital calipers.[3]

  • Data Analysis: Calculate the percentage inhibition of edema using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[3]

Data Presentation

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats (Hypothetical Data)

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Vehicle Control-0.85 ± 0.06-
Indomethacin100.32 ± 0.04 62.35
This compound100.68 ± 0.05*20.00
This compound200.51 ± 0.0440.00
This compound400.39 ± 0.03**54.12

*p < 0.05, **p < 0.01 compared to Vehicle Control.

Experimental Workflow

G cluster_pre Pre-treatment Phase cluster_induction Induction & Measurement Phase cluster_post Data Analysis Phase acclimatization Animal Acclimatization (1 week) grouping Random Grouping (n=6 per group) acclimatization->grouping dosing Oral Administration (Vehicle, Positive Control, this compound) grouping->dosing carrageenan Carrageenan Injection (0.1 mL, 1%) dosing->carrageenan measurement Paw Volume Measurement (0, 1, 2, 3, 4, 5 hours) carrageenan->measurement calculation Calculate % Inhibition of Edema measurement->calculation statistics Statistical Analysis (ANOVA) calculation->statistics

Workflow for Carrageenan-Induced Paw Edema Model.

II. Assessment of Analgesic Efficacy

To comprehensively evaluate the analgesic potential of this compound, it is recommended to use models that assess both central and peripheral analgesic mechanisms.

A. Hot Plate Test (Central Analgesic Activity)

The hot plate test is a widely used method to evaluate centrally acting analgesics.[6][7] The time it takes for an animal to react to a thermal stimulus (e.g., by licking its paws or jumping) is measured as an indicator of pain threshold.[6][8]

1. Animals:

  • Species: Swiss albino mice (20-25 g).[9]

  • Acclimatization: As described previously.

2. Materials and Reagents:

  • This compound

  • Morphine (positive control)

  • Vehicle (e.g., Normal Saline)

  • Hot plate apparatus

3. Experimental Procedure:

  • Apparatus Setup: Maintain the hot plate temperature at a constant 55 ± 0.5°C.[10]

  • Animal Grouping (n=6 per group):

    • Group I: Vehicle Control (Vehicle only)

    • Group II: Positive Control (Morphine, 5 mg/kg, i.p.)

    • Group III-V: this compound (e.g., 10, 20, 40 mg/kg, p.o.)

  • Dosing: Administer the vehicle or this compound orally 60 minutes before the test. Administer morphine intraperitoneally 30 minutes before the test.

  • Measurement of Latency: Place each mouse individually on the hot plate and record the latency to the first sign of nociception (paw licking or jumping). A cut-off time of 30 seconds is set to prevent tissue damage.[11]

  • Data Analysis: The increase in latency period is a measure of analgesic activity.

Table 2: Effect of this compound on Reaction Time in the Hot Plate Test (Hypothetical Data)

Treatment GroupDose (mg/kg)Reaction Latency (seconds) (Mean ± SEM)
Vehicle Control-8.5 ± 0.7
Morphine521.2 ± 1.5
This compound1010.1 ± 0.9
This compound2013.8 ± 1.1*
This compound4017.5 ± 1.3

*p < 0.05, **p < 0.01 compared to Vehicle Control.

B. Acetic Acid-Induced Writhing Test (Peripheral Analgesic Activity)

This model is a sensitive method for screening peripheral analgesic activity.[12][13] Intraperitoneal injection of acetic acid causes visceral pain, leading to a characteristic stretching behavior (writhing).[12][14] The number of writhes is an indicator of the intensity of pain.

1. Animals:

  • Species: Swiss albino mice (20-25 g).[9]

  • Acclimatization: As described previously.

2. Materials and Reagents:

  • This compound

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% Sodium Carboxymethylcellulose)

  • Acetic acid solution (0.6% in saline)[12]

3. Experimental Procedure:

  • Animal Grouping (n=6 per group):

    • Group I: Vehicle Control (Vehicle only)

    • Group II: Positive Control (Indomethacin, 10 mg/kg)

    • Group III-V: this compound (e.g., 10, 20, 40 mg/kg, p.o.)

  • Dosing: Administer the vehicle, indomethacin, or this compound orally 60 minutes before acetic acid injection.[12]

  • Induction of Writhing: Inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.[12]

  • Observation: Immediately after the injection, place the mice in an observation chamber and count the number of writhes for a period of 20 minutes.[9]

  • Data Analysis: Calculate the percentage inhibition of writhing using the following formula:

    • % Inhibition = [(Wc - Wt) / Wc] x 100

    • Where Wc is the average number of writhes in the control group, and Wt is the average number of writhes in the treated group.

Table 3: Effect of this compound on Acetic Acid-Induced Writhing in Mice (Hypothetical Data)

Treatment GroupDose (mg/kg)Number of Writhes (Mean ± SEM)% Inhibition of Writhing
Vehicle Control-35.2 ± 2.1-
Indomethacin1012.8 ± 1.5 63.64
This compound1028.1 ± 1.9*20.17
This compound2021.5 ± 1.738.92
This compound4016.3 ± 1.4**53.69

*p < 0.05, **p < 0.01 compared to Vehicle Control.

III. Proposed Signaling Pathway for Anti-inflammatory Action

Based on its known anti-inflammatory properties, this compound is hypothesized to interfere with the inflammatory cascade initiated by stimuli such as carrageenan. This involves the inhibition of pro-inflammatory mediators.

G cluster_stimulus Inflammatory Stimulus cluster_mediators Inflammatory Cascade cluster_response Physiological Response stimulus Carrageenan mediators Pro-inflammatory Mediators (e.g., Prostaglandins, Cytokines) stimulus->mediators response Inflammation & Pain mediators->response compound This compound compound->mediators Inhibition

Proposed inhibitory action of this compound.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vivo evaluation of this compound's anti-inflammatory and analgesic efficacy. By utilizing the carrageenan-induced paw edema, hot plate, and acetic acid-induced writhing models, researchers can obtain comprehensive data on the compound's therapeutic potential. The provided hypothetical data tables serve as a guide for data presentation and interpretation. Further studies are warranted to elucidate the precise molecular mechanisms underlying the pharmacological activities of this compound.

References

Application Notes and Protocols for the Detection of 13-Dehydroxyindaconitine in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Dehydroxyindaconitine is a diterpenoid alkaloid found in plants of the Aconitum species. Like other aconitine-type alkaloids, it is of interest to researchers due to its potential pharmacological and toxicological properties. Accurate and sensitive analytical methods are crucial for studying its pharmacokinetics, metabolism, and potential toxicity in biological systems.

These application notes provide a detailed protocol for the quantitative analysis of this compound in biological matrices, primarily blood (plasma/serum) and urine. The described methodology is based on Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective technique ideal for the analysis of trace levels of analytes in complex biological samples.

Disclaimer: The following protocols are based on established methods for the analysis of structurally similar Aconitum alkaloids, particularly indaconitine. While these methods are expected to be highly applicable to this compound, they must be fully validated for this specific analyte in the user's laboratory to ensure accuracy and reliability.

Analytical Method: UPLC-MS/MS

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice for the quantification of this compound due to its high sensitivity, specificity, and speed. The method involves three key steps: sample preparation, chromatographic separation, and mass spectrometric detection.

I. Sample Preparation

The goal of sample preparation is to extract this compound from the biological matrix and remove interfering substances. Supported Liquid Extraction (SLE) is a robust and efficient technique for this purpose.

Protocol: Supported Liquid Extraction (SLE) from Plasma/Serum and Urine

  • Sample Pre-treatment:

    • Allow frozen plasma/serum or urine samples to thaw completely at room temperature.

    • Vortex the samples for 10 seconds to ensure homogeneity.

    • Centrifuge the samples at 13,000 rpm for 10 minutes to pellet any particulate matter.

  • Dilution:

    • Dilute 100 µL of the supernatant with 300 µL of 4% phosphoric acid in water.

    • Add an appropriate internal standard (IS) to all samples, calibrators, and quality controls. A structurally similar compound not present in the samples, such as a deuterated analog of a related aconitine, is recommended.

  • Extraction:

    • Load the diluted sample onto a Supported Liquid Extraction (SLE) plate or cartridge.

    • Allow the sample to absorb for 5 minutes.

    • Elute the analyte with two aliquots of 900 µL of ethyl acetate.

    • Apply a gentle positive pressure or vacuum to ensure complete elution.

  • Evaporation and Reconstitution:

    • Evaporate the combined eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for UPLC-MS/MS analysis.

II. UPLC-MS/MS System and Parameters

The following are recommended starting conditions for the UPLC-MS/MS analysis of this compound. Optimization may be required based on the specific instrumentation used.

Table 1: UPLC-MS/MS Instrumental Parameters

ParameterRecommended Condition
UPLC System Waters ACQUITY UPLC or equivalent
Column Waters ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) or equivalent
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution Start with 5% B, increase to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S, Sciex API 4000)
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)
III. Multiple Reaction Monitoring (MRM) Parameters

Specific MRM transitions for this compound need to be determined by infusing a standard solution of the compound into the mass spectrometer. Based on its molecular weight (613.74 g/mol ) and the known fragmentation patterns of aconitine-type alkaloids, a plausible MRM transition is proposed below. The primary fragmentation is often the loss of an acetic acid molecule followed by the loss of a carbon monoxide molecule.

Table 2: Proposed MRM Transition for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound614.7554.7100To be optimizedTo be optimized
This compound614.7526.7100To be optimizedTo be optimized

Note: The precursor ion is the protonated molecule [M+H]⁺. The product ions are proposed based on the loss of acetic acid (CH₃COOH, 60 Da) and subsequent loss of carbon monoxide (CO, 28 Da). These parameters must be optimized experimentally.

Method Validation Parameters (Expected Performance)

A full method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). The following table summarizes the expected performance characteristics based on data from the analysis of similar Aconitum alkaloids.

Table 3: Expected Method Performance Characteristics

ParameterExpected Range
Linearity (r²) > 0.99
Calibration Range 0.1 - 100 ng/mL (This should be adjusted based on the expected concentrations in samples)
Limit of Detection (LOD) 0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.05 - 0.5 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LOQ)
Precision (% RSD) < 15% (< 20% at LOQ)
Recovery > 80%
Matrix Effect Within 85-115%

Experimental Workflow and Diagrams

The overall analytical workflow for the detection of this compound in biological matrices is depicted in the following diagrams.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Sample Biological Sample (Plasma/Urine) Pretreat Pre-treatment (Thaw, Vortex, Centrifuge) Sample->Pretreat Dilute Dilution & IS Spiking Pretreat->Dilute SLE Supported Liquid Extraction (SLE) Dilute->SLE Evap Evaporation SLE->Evap Recon Reconstitution Evap->Recon UPLC UPLC Separation Recon->UPLC MS MS/MS Detection (MRM) UPLC->MS Data Data Acquisition & Processing MS->Data

Caption: Overall experimental workflow for the analysis of this compound.

Sample_Preparation_Detail Start Start: Plasma/Urine Sample Thaw Thaw, Vortex, Centrifuge Start->Thaw Dilute Dilute with 4% Phosphoric Acid + Internal Standard Thaw->Dilute Load Load onto SLE Plate Dilute->Load Wait Wait 5 min (Absorption) Load->Wait Elute1 Elute with 900 µL Ethyl Acetate Wait->Elute1 Elute2 Elute with 900 µL Ethyl Acetate Elute1->Elute2 Evaporate Evaporate to Dryness (N₂ Stream, 40°C) Elute2->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Inject into UPLC-MS/MS Reconstitute->Analyze

Caption: Detailed sample preparation protocol using Supported Liquid Extraction (SLE).

Conclusion

The UPLC-MS/MS method outlined in these application notes provides a robust and sensitive approach for the quantification of this compound in biological matrices. Adherence to the detailed protocols and proper method validation will ensure the generation of high-quality, reliable data for research, clinical, and drug development applications. Researchers are encouraged to optimize the instrumental parameters for their specific equipment to achieve the best possible performance.

Application of 13-Dehydroxyindaconitine in Natural Product Synthesis: A Review of Current Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive investigation, the direct application of 13-dehydroxyindaconitine (B15144368) as a starting material or intermediate in the semi-synthesis of other natural products is not well-documented in publicly available scientific literature. While this complex diterpenoid alkaloid, isolated from plants of the Aconitum genus, possesses a formidable molecular architecture that could theoretically serve as a scaffold for the synthesis of novel analogs, specific examples of its conversion to other known natural products remain elusive.

Current research primarily focuses on the total synthesis of complex diterpenoid alkaloids from simpler precursor molecules, rather than the chemical modification of advanced intermediates like this compound. The inherent complexity and dense functionalization of the aconitine (B1665448) skeleton present significant challenges for selective chemical transformations.

Potential Synthetic Utility and Research Directions

While concrete examples are lacking, the chemical structure of this compound suggests several potential avenues for its use in synthetic chemistry, particularly for the creation of novel bioactive molecules. The various functional groups present on the molecule, including hydroxyl, methoxy, and ester moieties, could serve as handles for chemical modification.

Hypothetical Transformation Pathways

Theoretically, this compound could be utilized in the following synthetic strategies:

  • Derivatization for Structure-Activity Relationship (SAR) Studies: The existing functional groups could be modified to probe the pharmacophore of related bioactive alkaloids. For instance, acylation or alkylation of the hydroxyl groups could lead to the generation of a library of analogs for biological screening.

  • Core Scaffold for Analogue Synthesis: The rigid polycyclic core of this compound could be used as a foundation for the synthesis of novel compounds with potential therapeutic applications. This would involve the chemical manipulation of the existing ring system or the addition of new functionalities.

The logical workflow for such an endeavor would involve the isolation and purification of this compound from its natural source, followed by a series of chemical modifications to generate the desired derivatives.

G cluster_0 Isolation and Purification cluster_1 Synthetic Modification cluster_2 Analysis and Application Natural Source (Aconitum sp.) Natural Source (Aconitum sp.) Crude Extract Crude Extract Natural Source (Aconitum sp.)->Crude Extract Extraction Purified this compound Purified this compound Crude Extract->Purified this compound Chromatography Chemical Transformation Chemical Transformation Purified this compound->Chemical Transformation Derivative Library Derivative Library Chemical Transformation->Derivative Library e.g., Acylation, Alkylation Biological Screening Biological Screening Derivative Library->Biological Screening SAR Studies SAR Studies Biological Screening->SAR Studies

Figure 1. A conceptual workflow for the potential use of this compound in the generation of novel bioactive compounds.

Conclusion

At present, the role of this compound in natural product synthesis is largely theoretical. The scientific community has focused on the more challenging and versatile approach of total synthesis for accessing complex diterpenoid alkaloids. Future research may yet uncover methodologies to leverage the intricate structure of this compound as a starting point for the semi-synthesis of valuable compounds. However, based on the current body of scientific literature, detailed application notes and protocols for its use in this context cannot be provided. Researchers and drug development professionals interested in this area should focus on the de novo synthesis of aconitine-type alkaloids to access a wider range of structural diversity.

Application Notes and Protocols for Studying the Neuroprotective Effects of 13-Dehydroxyindaconitine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 13-Dehydroxyindaconitine is a natural alkaloid compound that has demonstrated potential as a neuroprotective agent, primarily through its antioxidant and anti-inflammatory activities[1][2]. Neurodegenerative diseases are often characterized by oxidative stress, neuroinflammation, and subsequent neuronal cell death[3]. The following application notes provide a comprehensive experimental framework to systematically evaluate the neuroprotective efficacy of this compound, from initial in vitro screening to in vivo validation. This guide offers detailed protocols for key assays and outlines the investigation of underlying molecular mechanisms.

Overall Experimental Workflow

The investigation into the neuroprotective effects of this compound follows a logical progression from cellular models to whole-organism validation. This workflow ensures a thorough characterization of the compound's efficacy and mechanism of action.

G a Cytotoxicity Assessment (Determine non-toxic dose range) b Neuroprotection Assays (e.g., H₂O₂ or Aβ₁₋₄₂ challenge) a->b c Cell Viability & Apoptosis Assays (MTT, LDH, Caspase) b->c d Oxidative Stress Markers (ROS, SOD, GSH) c->d f Signaling Pathway Analysis (Western Blot for Nrf2, NF-κB, MAPK) d->f e Inflammatory Markers (TNF-α, IL-1β, IL-6) e->f g Animal Model Selection (e.g., LPS-induced neuroinflammation) f->g h Behavioral Testing (e.g., Morris Water Maze) g->h i Histopathology & Biochemistry (Brain tissue analysis) h->i

Caption: A streamlined workflow for neuroprotective drug discovery.

Part 1: In Vitro Assessment of Neuroprotection

In vitro assays are crucial for the initial screening of neuroprotective compounds, providing a controlled environment to assess efficacy and dose-response relationships.[4]

Recommended Cell Models
  • SH-SY5Y Cells: A human neuroblastoma cell line commonly used in models of neurotoxicity and neurodegenerative diseases like Parkinson's.[5]

  • PC12 Cells: A cell line derived from a rat adrenal medulla tumor, which differentiates into neuron-like cells upon treatment with Nerve Growth Factor (NGF).

  • Primary Neuronal Cultures: Isolated from rodent brain regions (e.g., cortex or hippocampus), these cultures closely mimic the in vivo environment but are more complex to maintain.[6]

Induction of Neurotoxicity

To simulate neurodegenerative conditions, neuronal cells are challenged with a neurotoxic agent. This compound is co-incubated or used as a pre-treatment to assess its protective effects.

  • Oxidative Stress Model: Hydrogen peroxide (H₂O₂) is used to induce oxidative damage and cell death.

  • Neuroinflammation Model: Lipopolysaccharide (LPS) is used to stimulate an inflammatory response in co-cultures with microglia or in neuronal cells directly.[7]

  • Alzheimer's Disease (AD) Model: Amyloid-beta (Aβ) peptides (e.g., Aβ₁₋₄₂) are used to induce neurotoxicity, a key pathological feature of AD.[8][9]

  • Parkinson's Disease (PD) Model: Neurotoxins like rotenone (B1679576) or 1-methyl-4-phenylpyridinium (MPP+) are used to induce dopaminergic neuron death.[5]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol assesses cell metabolic activity, an indicator of cell viability.

  • Materials: 96-well plates, neuronal cells, culture medium, this compound, neurotoxic agent (e.g., H₂O₂), MTT solution (5 mg/mL in PBS), DMSO.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of this compound for 2 hours.

    • Introduce the neurotoxic agent (e.g., 100 µM H₂O₂) and co-incubate for 24 hours. Include control (no treatment), toxin-only, and drug-only groups.

    • Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control group.

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.

  • Materials: 96-well plates, cultured cells, commercially available LDH cytotoxicity assay kit.

  • Procedure:

    • Follow steps 1-3 from the MTT assay protocol.

    • After the 24-hour incubation, collect the cell culture supernatant.

    • Perform the LDH assay on the supernatant according to the manufacturer's instructions.

    • Measure the absorbance at the recommended wavelength (typically 490 nm).

    • Calculate cytotoxicity as a percentage relative to a maximum LDH release control.

Protocol 3: Caspase-3/7 Activity Assay for Apoptosis

This protocol quantifies the activity of executioner caspases, which are key mediators of apoptosis.

  • Materials: 96-well white-walled plates, cultured cells, commercially available Caspase-Glo® 3/7 Assay kit.

  • Procedure:

    • Seed cells in a 96-well white-walled plate and treat as described in steps 1-3 of the MTT protocol.

    • After treatment, add the Caspase-Glo® 3/7 reagent to each well according to the manufacturer's protocol.

    • Incubate at room temperature for 1 hour.

    • Measure luminescence using a microplate reader.

    • Normalize data to the number of viable cells if necessary.

Data Presentation: In Vitro Results

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Treatment GroupCell Viability (%) (MTT Assay)Cytotoxicity (%) (LDH Assay)Caspase-3/7 Activity (RLU)
Control100 ± 5.25.1 ± 1.115,200 ± 1,100
Neurotoxin Only (e.g., H₂O₂)45.3 ± 4.162.5 ± 5.989,500 ± 7,300
Toxin + 1 µM Cpd.62.1 ± 3.841.3 ± 4.561,300 ± 5,500
Toxin + 10 µM Cpd.78.9 ± 5.522.8 ± 3.135,100 ± 3,900
Toxin + 50 µM Cpd.85.4 ± 6.215.6 ± 2.422,600 ± 2,100
50 µM Cpd. Only98.7 ± 4.96.3 ± 1.516,100 ± 1,300
Data are presented as Mean ± SD. Cpd. = this compound. RLU = Relative Light Units.

Part 2: Elucidation of Mechanism of Action

Understanding the molecular pathways modulated by this compound is critical. Based on its known properties, key pathways to investigate include those related to oxidative stress and inflammation.[1][10]

Key Signaling Pathways
  • Nrf2/ARE Pathway: A primary regulator of endogenous antioxidant responses. Activation of Nrf2 leads to the expression of antioxidant enzymes.[[“]][12]

  • NF-κB Pathway: A key pro-inflammatory signaling pathway that controls the expression of cytokines, chemokines, and other inflammatory mediators.[10][13]

  • MAPK and PI3K/Akt Pathways: These pathways are crucial for regulating cell survival, proliferation, and apoptosis.[10][13][14]

G cluster_0 Antioxidant Response cluster_1 Anti-inflammatory Response ros Oxidative Stress (ROS) keap1 Keap1 ros->keap1 activates nrf2 Nrf2 keap1->nrf2 nucleus Nucleus nrf2->nucleus translocates to are ARE antioxidant_genes Antioxidant Genes (e.g., HO-1, NQO1) are->antioxidant_genes activates compound This compound compound->nrf2 promotes release lps Inflammatory Stimulus (LPS) ikb IκB lps->ikb promotes degradation nfkb NF-κB ikb->nfkb releases nucleus2 Nucleus nfkb->nucleus2 translocates to inflammatory_genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) compound2 This compound compound2->ikb inhibits degradation

Caption: Key signaling pathways in neuroprotection.

Experimental Protocols

Protocol 4: Measurement of Intracellular ROS

This protocol uses a fluorescent probe (DCFH-DA) to measure the levels of reactive oxygen species (ROS).

  • Materials: 96-well black-walled, clear-bottom plates, DCFH-DA probe, Hank's Balanced Salt Solution (HBSS).

  • Procedure:

    • Seed and treat cells as described in steps 1-3 of the MTT protocol.

    • Wash cells with warm HBSS.

    • Load cells with 10 µM DCFH-DA in HBSS and incubate for 30 minutes at 37°C in the dark.

    • Wash cells again with HBSS to remove the excess probe.

    • Measure fluorescence with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

Protocol 5: Western Blot Analysis

This protocol is used to detect and quantify the expression levels of key proteins in the signaling pathways.

  • Materials: Cell lysis buffer, protein assay kit, SDS-PAGE gels, transfer apparatus, PVDF membranes, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (e.g., anti-Nrf2, anti-p-NF-κB, anti-β-actin), HRP-conjugated secondary antibodies, ECL substrate.

  • Procedure:

    • Culture and treat cells in 6-well plates.

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate 20-40 µg of protein per lane using SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with a specific primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify band densities using software like ImageJ and normalize to a loading control (e.g., β-actin).

Data Presentation: Mechanism of Action Results
Treatment GroupRelative ROS Levels (%)p-NF-κB / Total NF-κBNrf2 Nuclear Translocation
Control100 ± 8.11.0 ± 0.11.0 ± 0.1
Neurotoxin Only (e.g., LPS)350.2 ± 25.64.5 ± 0.41.1 ± 0.2
Toxin + 10 µM Cpd.210.5 ± 18.92.3 ± 0.32.8 ± 0.3
Toxin + 50 µM Cpd.135.8 ± 11.41.4 ± 0.24.1 ± 0.5
Data are presented as Mean ± SD, normalized to the control group. Cpd. = this compound.

Part 3: In Vivo Validation of Neuroprotection

In vivo studies are essential to confirm the therapeutic potential of this compound in a complex biological system.[15]

Recommended Animal Models
  • LPS-Induced Neuroinflammation Model: Intraperitoneal (i.p.) injection of LPS in mice or rats induces systemic inflammation and subsequent neuroinflammation, providing a model to study anti-inflammatory effects.[7][16]

  • Toxin-Induced Parkinson's Disease Model: Stereotaxic injection of toxins like 6-hydroxydopamine (6-OHDA) or systemic administration of MPTP in rodents to model PD.

  • C. elegans Model: A simple, high-throughput model for initial in vivo screening of toxicity and neuroprotection against toxins like MPP+ or for studying protein aggregation.[17][18][19]

Experimental Protocols

Protocol 6: LPS-Induced Neuroinflammation and Behavioral Testing

This protocol outlines the induction of neuroinflammation in mice and the assessment of cognitive deficits.

  • Animals: C57BL/6 mice (8-10 weeks old).

  • Procedure:

    • Administer this compound (e.g., via oral gavage) daily for 14 days.

    • On day 8, induce neuroinflammation by injecting LPS (0.25 mg/kg, i.p.) for 7 consecutive days.

    • Behavioral Testing (Days 15-19): Perform the Morris Water Maze (MWM) test to assess spatial learning and memory.

      • Acquisition Phase: Train mice to find a hidden platform for 4 days. Record the escape latency (time to find the platform).

      • Probe Trial: On day 5, remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant.

    • Tissue Collection (Day 20): Euthanize the animals and collect brain tissue. Perfuse with saline and fix one hemisphere in 4% paraformaldehyde for histology, and flash-freeze the other for biochemical analysis.

Protocol 7: Immunohistochemistry (IHC) for Neuroinflammation

This protocol visualizes markers of inflammation in brain tissue.

  • Materials: Fixed brain tissue, microtome, slides, primary antibodies (anti-Iba1 for microglia, anti-GFAP for astrocytes), fluorescent secondary antibodies, DAPI, mounting medium.

  • Procedure:

    • Section the fixed brain tissue (e.g., 30 µm thick coronal sections).

    • Perform antigen retrieval if necessary.

    • Block non-specific binding sites and incubate sections with primary antibodies (e.g., anti-Iba1) overnight.

    • Wash and incubate with fluorescently-labeled secondary antibodies.

    • Counterstain nuclei with DAPI.

    • Mount the sections and visualize them using a fluorescence microscope.

    • Quantify the number and morphology of activated microglia (Iba1-positive cells) or astrocytes (GFAP-positive cells).

Data Presentation: In Vivo Results
Treatment GroupEscape Latency (Day 4, s)Time in Target Quadrant (s)Activated Microglia (cells/mm²)
Vehicle Control15.2 ± 2.125.1 ± 3.312.5 ± 2.8
LPS Only48.9 ± 5.69.8 ± 2.178.3 ± 9.1
LPS + Cpd. (10 mg/kg)31.5 ± 4.817.3 ± 2.945.1 ± 6.5
LPS + Cpd. (25 mg/kg)20.1 ± 3.522.6 ± 3.121.7 ± 4.3
Data are presented as Mean ± SD. Cpd. = this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Yield of 13-Dehydroxyindaconitine from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 13-Dehydroxyindaconitine from its natural source, primarily the roots of Aconitum kusnezoffii. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during extraction, purification, and quantification.

Frequently Asked Questions (FAQs)

Q1: What is the primary natural source for this compound?

A1: The primary natural source of this compound is the root of Aconitum kusnezoffii Reichb., a species of monkshood. This plant is known to contain a variety of diterpenoid alkaloids, including this compound.

Q2: What are the general steps for extracting this compound?

A2: The general workflow for extracting this compound involves:

  • Plant Material Preparation: Collection, drying, and grinding of Aconitum kusnezoffii roots to increase the surface area for solvent extraction.

  • Solvent Extraction: Soaking the powdered plant material in an appropriate organic solvent (e.g., methanol (B129727) or ethanol) to draw out the alkaloids. This can be done at room temperature (maceration) or with heating (reflux).

  • Crude Extract Preparation: Filtration of the solvent mixture and evaporation of the solvent to obtain a concentrated crude extract.

  • Purification: Separation of this compound from other compounds in the crude extract using chromatographic techniques.

  • Characterization and Quantification: Analysis of the purified compound for identity and purity, typically using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Q3: Which solvents are most effective for the extraction of aconitine (B1665448) alkaloids?

A3: Methanol and ethanol (B145695) are the most commonly used solvents for the extraction of aconitine alkaloids from Aconitum species. The choice of solvent can impact the yield and the profile of extracted compounds. Some studies suggest that acidified alcohol solutions can improve the extraction efficiency of total alkaloids.

Q4: What are the key factors that can influence the yield of this compound?

A4: Several factors can significantly impact the final yield:

  • Plant Material Quality: The concentration of alkaloids can vary depending on the plant's age, growing conditions, and harvest time.

  • Particle Size: Finer grinding of the plant material increases the surface area for more efficient extraction.

  • Solvent-to-Solid Ratio: An optimal ratio ensures that the plant material is thoroughly saturated with the solvent.

  • Extraction Method and Duration: Techniques like reflux or sonication can improve extraction efficiency compared to simple maceration. The duration of extraction also plays a crucial role.

  • pH of the Extraction Medium: Adjusting the pH can enhance the solubility and stability of the target alkaloids.

  • Purification Technique: The choice of chromatographic columns and mobile phases is critical for isolating the target compound with high purity and minimal loss.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process.

Low Yield of Crude Extract
Potential Cause Troubleshooting Step
Insufficient Grinding of Plant Material Ensure the plant material is ground to a fine, consistent powder (e.g., 40-60 mesh) to maximize surface area for solvent penetration.
Inappropriate Solvent-to-Solid Ratio Increase the solvent volume to ensure complete immersion of the plant material. A common starting point is a 1:10 or 1:20 solid-to-solvent ratio (w/v).
Inadequate Extraction Time Extend the extraction time. For maceration, this could be 24-48 hours. For reflux, 2-3 hours per cycle for multiple cycles may be necessary.
Poor Solvent Choice While methanol and ethanol are standard, consider a comparative extraction with both to determine the optimal solvent for your specific plant material.
Low Purity of Final Product
Potential Cause Troubleshooting Step
Ineffective Initial Cleanup Before column chromatography, consider a liquid-liquid extraction of the crude extract to remove highly polar or non-polar impurities.
Suboptimal Chromatographic Conditions Column Choice: Use a high-resolution silica (B1680970) gel or reversed-phase (e.g., C18) column. Mobile Phase: Perform gradient elution to effectively separate compounds with different polarities. Experiment with different solvent systems (e.g., chloroform-methanol, ethyl acetate-hexane).
Column Overloading Reduce the amount of crude extract loaded onto the chromatography column to improve separation efficiency.
Co-elution of Similar Compounds If impurities have similar polarity, consider using preparative HPLC for finer separation after initial column chromatography.
Inaccurate Quantification by HPLC
Potential Cause Troubleshooting Step
Poor Peak Resolution Optimize the HPLC mobile phase composition and gradient to achieve baseline separation of the this compound peak from other components.
Standard Impurity Ensure the reference standard for this compound is of high purity.
Matrix Effects in MS Detection If using LC-MS, dilute the sample to minimize ion suppression or enhancement caused by co-eluting matrix components.
Inappropriate Detection Wavelength Determine the optimal UV detection wavelength for this compound by running a UV scan of the pure compound. A wavelength around 235 nm is often used for aconitine alkaloids.

Data Presentation: Comparative Yields of Aconitine Alkaloids

While specific yield data for this compound is limited in publicly available literature, the following tables summarize reported yields for major aconitine alkaloids from Aconitum species under various extraction conditions. This data can guide the optimization of extraction protocols for this compound.

Table 1: Comparison of Extraction Methods for Total Alkaloids

Plant SpeciesExtraction MethodSolventTemperatureTimeTotal Alkaloid Yield
Aconitum gymnandrumReflux ExtractionEthanol80°C30 min (after 36h soaking)0.2674 mg/g
Aconitum szechenyianumReflux Extraction85:15 Ethanol:pH 3.0 Acetic AcidReflux Temp.1 hour (3 cycles)0.980%

Table 2: Yield of Individual Aconitine Alkaloids by HPLC

Plant SpeciesAconitine Yield (%)Mesaconitine Yield (%)Hypaconitine Yield (%)
Aconitum pendulum0.4840.0140.020
Aconitum carmichaelii0.012-0.0340.015-0.0450.011-0.029
Aconitum kusnezoffii0.025-0.0510.021-0.0480.015-0.032

Experimental Protocols

A detailed methodology for the extraction and purification of aconitine alkaloids is provided below. This protocol can be adapted for the specific isolation of this compound.

Protocol: Solvent Extraction and Preliminary Purification

  • Preparation of Plant Material: Air-dry the roots of Aconitum kusnezoffii at room temperature and grind them into a coarse powder (40-60 mesh).

  • Extraction:

    • Macerate 1 kg of the powdered roots in 10 L of 95% ethanol at room temperature for 7 days, with occasional shaking.

    • Filter the mixture and repeat the extraction process on the residue two more times.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.

  • Acid-Base Extraction for Alkaloid Enrichment:

    • Suspend the crude extract in 2% hydrochloric acid (HCl).

    • Filter the acidic solution to remove non-alkaloidal components.

    • Adjust the pH of the filtrate to 9-10 with ammonium (B1175870) hydroxide.

    • Extract the aqueous solution three times with an equal volume of chloroform (B151607) or dichloromethane.

    • Combine the organic layers and evaporate the solvent to yield the total alkaloid fraction.

Protocol: Chromatographic Purification

  • Silica Gel Column Chromatography:

    • Dissolve the total alkaloid fraction in a minimal amount of chloroform.

    • Prepare a silica gel column (200-300 mesh) packed with a non-polar solvent (e.g., hexane).

    • Load the sample onto the column.

    • Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate (B1210297) mixture followed by an ethyl acetate-methanol mixture.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing the target compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Pool the fractions containing this compound.

    • Further purify the pooled fractions using a reversed-phase C18 column on a prep-HPLC system.

    • Use a mobile phase gradient of acetonitrile (B52724) and water (often with a modifier like formic acid or ammonium acetate) to achieve high purity.

    • Collect the peak corresponding to this compound and evaporate the solvent to obtain the purified compound.

Mandatory Visualizations

The following diagrams illustrate key concepts and pathways relevant to the extraction and biological activity of this compound.

G cluster_0 Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Final Product Plant Material Plant Material Drying Drying Plant Material->Drying Grinding Grinding Drying->Grinding Solvent Extraction Solvent Extraction Grinding->Solvent Extraction Filtration Filtration Solvent Extraction->Filtration Concentration Concentration Filtration->Concentration Crude Extract Crude Extract Concentration->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Fraction Collection Fraction Collection Column Chromatography->Fraction Collection Prep-HPLC Prep-HPLC Fraction Collection->Prep-HPLC Pure this compound Pure this compound Prep-HPLC->Pure this compound Analysis (HPLC/MS) Analysis (HPLC/MS) Pure this compound->Analysis (HPLC/MS)

Caption: Experimental workflow for the extraction and purification of this compound.

G NF-κB Signaling Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor 13-DHI 13-Dehydroxy- indaconitine IKK Complex IKK Complex 13-DHI->IKK Complex inhibits Receptor->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates Degradation Degradation IκBα->Degradation ubiquitination & degradation p50 p50 p65 p65 p50_p65_IκBα p50 p65 IκBα p50_p65 p50 p65 p50_p65_IκBα->p50_p65 releases p50_p65_n p50 p65 p50_p65->p50_p65_n translocates DNA DNA p50_p65_n->DNA binds Gene Transcription Gene Transcription DNA->Gene Transcription induces Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response

Caption: Inhibition of the NF-κB signaling pathway by this compound.

G PI3K/Akt Signaling Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Mitochondrion Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor 13-DHI 13-Dehydroxy- indaconitine Akt Akt 13-DHI->Akt inhibits PI3K PI3K Receptor->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PIP3->Akt activates Bad Bad Akt->Bad inhibits (phosphorylates) Bcl-2 Bcl-2 Bad->Bcl-2 inhibits Cytochrome c Cytochrome c Bcl-2->Cytochrome c prevents release Apoptosis Apoptosis Cytochrome c->Apoptosis induces

Caption: Modulation of the PI3K/Akt apoptosis signaling pathway.

challenges in the chemical synthesis of 13-Dehydroxyindaconitine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the chemical synthesis of 13-Dehydroxyindaconitine and related aconitine-type alkaloids.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.

Problem: Low yield during the construction of the hexacyclic core.

  • Question: We are experiencing low yields in the key cyclization step to form the bridged ring system of the this compound precursor. What are the likely causes and how can we optimize this reaction?

  • Answer: Low yields in forming complex polycyclic systems are a common challenge.[1][2] Potential causes include:

    • Steric Hindrance: The intricate three-dimensional structure can impede the desired bond formation.

    • Incorrect Conformation: The precursor molecule may not be in the correct conformation for the cyclization to occur efficiently.

    • Suboptimal Reaction Conditions: The temperature, pressure, or catalyst may not be ideal for this specific transformation.

    • Side Reactions: Competing side reactions can consume the starting material.

    Troubleshooting Steps:

    • Conformational Analysis: Perform computational modeling to understand the most stable conformation of your precursor and how it relates to the desired transition state.

    • Reaction Condition Screening: Systematically screen different solvents, temperatures, and catalysts. High-pressure conditions may also be beneficial.

    • Protecting Group Modification: The nature and size of your protecting groups can influence the reactivity and conformation of the molecule. Consider alternative protecting groups that may be less sterically demanding.[3]

    • Alternative Cyclization Strategies: Investigate different cyclization methods, such as radical cyclizations or transition-metal-catalyzed approaches, which might offer a different reaction pathway.[4]

Problem: Difficulty with stereoselective functional group introduction.

  • Question: We are struggling to achieve the desired stereochemistry at a specific carbon center during the introduction of a hydroxyl group. What strategies can we employ to improve stereoselectivity?

  • Answer: Achieving the correct stereochemistry is critical for the synthesis of complex molecules like this compound, which has numerous stereocenters.[2] Poor stereoselectivity can stem from:

    • Lack of Facial Bias: The attacking reagent may not experience a sufficient steric or electronic bias to favor one face of the molecule over the other.

    • Flexible Substrate: A conformationally flexible substrate can present multiple reactive conformations, leading to a mixture of stereoisomers.

    • Chiral Catalyst Incompatibility: The chosen chiral catalyst or auxiliary may not be well-matched to the substrate.

    Troubleshooting Steps:

    • Use of Chiral Auxiliaries: Covalently attaching a chiral auxiliary to your substrate can effectively block one face of the molecule, directing the incoming reagent to the opposite face.

    • Substrate-Controlled Diastereoselection: Modify the substrate to introduce bulky groups that can direct the stereochemical outcome of the reaction.

    • Screening of Chiral Catalysts: A wide range of chiral catalysts are available for various transformations. A thorough screening of different catalysts and ligands is often necessary to find the optimal conditions.

    • Enzymatic Reactions: Biocatalysis using enzymes can offer exquisite stereoselectivity and should be considered as a viable alternative.

Problem: Unexpected protecting group cleavage or stability.

  • Question: A protecting group that is supposed to be stable under our reaction conditions is being cleaved, while another is proving difficult to remove. How can we address these protecting group issues?

  • Answer: The dense and varied functionalization of aconitine (B1665448) alkaloid precursors makes protecting group strategy a significant challenge.[1][3] Issues with protecting group stability are common.

    • Unintended Cleavage: This can be caused by unforeseen reactivity due to the complex electronic environment of the molecule or trace impurities in the reaction mixture.

    • Difficult Deprotection: The steric bulk around the protecting group can hinder access for the deprotection reagents.

    Troubleshooting Steps:

    • Orthogonal Protecting Groups: Employ a strategy using a set of protecting groups that can be removed under distinct and non-interfering conditions (e.g., acid-labile, base-labile, and hydrogenolysis-labile groups).

    • Protecting Group Screening: If a standard protecting group is proving problematic, screen a variety of other groups for the same functionality that offer different stability profiles.

    • Careful Reagent Stoichiometry and Purity: Ensure that all reagents are of high purity and use precise stoichiometry to avoid unintended side reactions.

    • Alternative Deprotection Methods: Explore different reagents and conditions for the removal of stubborn protecting groups. For example, if a standard acidic deprotection is failing, a Lewis acid-mediated approach might be more effective.

Frequently Asked Questions (FAQs)

Q1: What makes the total synthesis of this compound and other aconitine alkaloids so challenging?

A1: The primary challenges in synthesizing this compound stem from its complex molecular architecture.[1][2] This includes:

  • A highly intricate and rigid hexacyclic ring system with multiple bridged connections.

  • A high density of oxygenated functional groups (hydroxyls, methoxyls, esters) that require a sophisticated and robust protecting group strategy.

  • Numerous contiguous stereocenters that demand highly stereoselective synthetic methods to ensure the correct three-dimensional arrangement of atoms.

Q2: Why is a convergent synthetic strategy, such as fragment coupling, often employed for complex molecules like this compound?

A2: A convergent strategy involves synthesizing different complex fragments of the target molecule separately and then coupling them together near the end of the synthesis.[2] This approach is favored for several reasons:

  • Increased Efficiency: It allows for the parallel synthesis of different parts of the molecule, which can shorten the overall synthesis time.

  • Higher Overall Yield: The overall yield of a linear synthesis decreases exponentially with each step. In a convergent synthesis, the late-stage coupling of advanced intermediates can lead to a higher overall yield.

  • Flexibility: It allows for easier modification of different parts of the molecule by simply altering the synthesis of one of the fragments. This is particularly useful for structure-activity relationship studies.

Q3: What are some of the key chemical reactions and methodologies that are crucial in the synthesis of aconitine-type alkaloids?

A3: The synthesis of these complex natural products relies on a wide array of powerful synthetic methods, including:

  • Diels-Alder Cycloadditions: To construct key carbocyclic rings with good stereocontrol.[5]

  • Radical Cyclizations: For the formation of challenging carbon-carbon bonds within the polycyclic framework.[4]

  • Rearrangement Reactions: Such as Wagner-Meerwein rearrangements, to construct the characteristic bridged systems.[2]

  • Chemoselective and Stereoselective Functional Group Manipulations: Including hydroxylations, oxidations, and reductions, often guided by chiral catalysts or auxiliaries.

Data Presentation

Table 1: Representative Protecting Groups for Aconitine Alkaloid Synthesis

Functional GroupProtecting Group (PG)AbbreviationProtection ConditionsDeprotection ConditionsOrthogonality Notes
Hydroxyl (Alcohol) Benzyl etherBnNaH, BnBr, THFH₂, Pd/CLabile to hydrogenolysis. Stable to most acids and bases.
Silyl etherTBDMSTBDMSCl, Imidazole, DMFTBAF, THF or HF, PyridineLabile to fluoride (B91410) ions and strong acid.
Methoxyethoxymethyl etherMEMMEMCl, DIPEA, CH₂Cl₂ZnBr₂, CH₂Cl₂Labile to Lewis acids.
Amine tert-ButoxycarbonylBocBoc₂O, Et₃N, CH₂Cl₂TFA, CH₂Cl₂ or HCl, DioxaneLabile to strong acids.
CarboxybenzylCbz (Z)CbzCl, NaHCO₃, H₂O/DioxaneH₂, Pd/C or HBr, AcOHLabile to hydrogenolysis and strong acids.
Carbonyl (Ketone) Ethylene glycol ketal-Ethylene glycol, p-TsOH, TolueneAqueous acid (e.g., HCl)Labile to acid. Stable to bases and nucleophiles.

Experimental Protocols

Protocol 1: Hypothetical Diels-Alder Cycloaddition for A/B Ring System Precursor

This protocol describes a representative Diels-Alder reaction for the formation of a key bicyclic intermediate, which could serve as a precursor to the A/B ring system of this compound.

Reaction:

  • Diene: 1-Methoxy-3-trimethylsilyloxy-1,3-butadiene

  • Dienophile: A chiral α,β-unsaturated ketone derived from a suitable starting material.

Procedure:

  • To a flame-dried, argon-purged round-bottom flask is added the chiral α,β-unsaturated ketone (1.0 eq) and freshly distilled dichloromethane (B109758) (DCM, 0.1 M).

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • A solution of a Lewis acid catalyst (e.g., BF₃·OEt₂ or a chiral boron-based catalyst, 1.1 eq) in DCM is added dropwise over 10 minutes. The mixture is stirred for an additional 20 minutes at -78 °C.

  • A solution of 1-methoxy-3-trimethylsilyloxy-1,3-butadiene (1.5 eq) in DCM is then added dropwise over 15 minutes.

  • The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with DCM (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired Diels-Alder adduct. The diastereomeric ratio is determined by ¹H NMR analysis of the crude product.

Mandatory Visualizations

experimental_workflow cluster_fragmentA Fragment A Synthesis cluster_fragmentB Fragment B Synthesis start_A Commercially Available Starting Material A steps_A Multistep Synthesis (e.g., asymmetric catalysis, functional group interconversions) start_A->steps_A frag_A Fragment A (e.g., A/B Ring System) steps_A->frag_A coupling Fragment Coupling (e.g., Pd-catalyzed cross-coupling or nucleophilic addition) frag_A->coupling start_B Commercially Available Starting Material B steps_B Multistep Synthesis (e.g., cycloadditions, protecting group manipulations) start_B->steps_B frag_B Fragment B (e.g., D/E/F Ring System) steps_B->frag_B frag_B->coupling cyclization Late-Stage Cyclization & Core Construction coupling->cyclization final_steps Final Functionalization & Deprotection cyclization->final_steps target This compound final_steps->target troubleshooting_workflow start Low Yield in Key Reaction cause1 Suboptimal Reaction Conditions? start->cause1 Check cause2 Steric Hindrance? start->cause2 Check cause3 Incorrect Stereochemistry? start->cause3 Check solution1a Screen Solvents & Temperatures cause1->solution1a Action solution1b Vary Catalyst & Stoichiometry cause1->solution1b Action solution2a Modify Protecting Groups cause2->solution2a Action solution2b Re-design Synthetic Route cause2->solution2b Action solution3a Screen Chiral Catalysts cause3->solution3a Action solution3b Use Chiral Auxiliary cause3->solution3b Action outcome Improved Yield solution1a->outcome solution1b->outcome solution2a->outcome solution2b->outcome solution3a->outcome solution3b->outcome

References

Technical Support Center: Optimizing Chromatographic Separation of 13-Dehydroxyindaconitine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the chromatographic separation of 13-Dehydroxyindaconitine from other alkaloids.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of this compound and other diterpenoid alkaloids.

Question Answer
Why am I seeing poor peak resolution between this compound and other alkaloids? Poor peak resolution is a common challenge when separating structurally similar alkaloids. Several factors could be contributing to this issue:* Suboptimal Mobile Phase Composition: The polarity and pH of the mobile phase are critical for achieving good separation. For C19-diterpenoid alkaloids, a mobile phase consisting of acetonitrile (B52724) and water (or a buffer) is typically used. Small adjustments to the gradient slope or the concentration of the organic modifier can significantly impact resolution. Consider a shallower gradient during the elution of the target compounds. The pH of the aqueous portion of the mobile phase can also be adjusted. Since alkaloids are basic, using a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape and resolution by ensuring consistent protonation of the analytes.[1][2]* Inappropriate Stationary Phase: While a C18 column is a good starting point for reversed-phase HPLC of Aconitum alkaloids, other stationary phases might provide better selectivity. Consider columns with different properties, such as a C8, phenyl-hexyl, or a polar-embedded phase, which can offer different interactions with the alkaloids.[1]* High Flow Rate: A flow rate that is too high can lead to band broadening and reduced resolution. Try decreasing the flow rate to allow for better equilibration between the mobile and stationary phases.* Column Overload: Injecting too much sample can lead to broad, asymmetric peaks that overlap. Dilute your sample and reinject. If sensitivity is an issue, consider optimizing your sample preparation to enrich the concentration of this compound.
My this compound peak is tailing. What can I do to improve peak shape? Peak tailing is often caused by secondary interactions between the basic alkaloid and the silica (B1680970) support of the stationary phase. Here are some solutions:* Mobile Phase Additives: Adding a small amount of a competing base, such as triethylamine (B128534) (TEA), or an acidic modifier like formic acid to the mobile phase can help to saturate the active silanol (B1196071) groups on the stationary phase, reducing peak tailing.[1] An acidic modifier will also ensure the alkaloid is in a single protonated state.* Use of a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to minimize silanol interactions. Ensure you are using a high-quality, base-deactivated column suitable for alkaloid analysis.* Adjust Mobile Phase pH: As alkaloids are basic, the pH of the mobile phase plays a crucial role. A lower pH (around 3-4) will ensure the analyte is fully protonated and can lead to sharper peaks.[1]
I am not detecting this compound, or the signal is very weak. What should I check? A weak or absent signal can be due to several factors, from sample preparation to instrument settings:* Inadequate Extraction: Ensure your extraction protocol is effective for diterpenoid alkaloids. A common method involves extraction with an organic solvent (like methanol (B129727) or ethanol) under slightly basic conditions to ensure the alkaloids are in their free base form.* Sample Degradation: Diterpenoid alkaloids can be susceptible to degradation, especially at high temperatures or extreme pH. Handle samples with care and store them appropriately.* Incorrect Detection Wavelength: While many alkaloids have a UV absorbance maximum around 235 nm, it is crucial to determine the optimal wavelength for this compound. If you have a pure standard, obtain its UV spectrum to identify the absorbance maximum.* Mass Spectrometry (MS) Detection: If available, using a mass spectrometer as a detector offers higher sensitivity and selectivity. For UPLC-MS analysis, ensure the ionization source parameters (e.g., capillary voltage, gas flow) are optimized for your target analyte.[2][3][4]
My retention times are shifting between runs. What is causing this instability? Retention time instability can compromise the reliability of your analysis. The following are common causes:* Inadequate Column Equilibration: Before starting a sequence of injections, ensure the column is thoroughly equilibrated with the initial mobile phase conditions. This is especially important for gradient elution.* Fluctuations in Mobile Phase Composition: Ensure your mobile phase is well-mixed and degassed. Inconsistent mobile phase composition can lead to shifting retention times.* Temperature Variations: The temperature of the column can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.* Column Contamination: Buildup of matrix components on the column can alter its chemistry and lead to retention time shifts. Implement a regular column washing procedure.

Frequently Asked Questions (FAQs)

Question Answer
What is a good starting point for developing an HPLC method for the separation of this compound? A good starting point would be a reversed-phase HPLC method using a C18 column (e.g., 4.6 x 250 mm, 5 µm). The mobile phase could consist of acetonitrile (solvent B) and water with 0.1% formic acid (solvent A). A gradient elution from a low to a high concentration of acetonitrile is recommended to effectively separate a complex mixture of alkaloids. A typical gradient might start at 10-20% B and increase to 80-90% B over 30-40 minutes. The flow rate is typically around 1.0 mL/min, and detection can be performed at approximately 235 nm.[1]
How can I confirm the identity of the this compound peak in my chromatogram? The most reliable method for peak identification is to use a certified reference standard of this compound. By comparing the retention time of the peak in your sample to that of the standard under identical chromatographic conditions, you can tentatively identify it. For unambiguous confirmation, especially in complex matrices, coupling the HPLC to a mass spectrometer (LC-MS) is recommended. The mass spectrum and fragmentation pattern of your sample peak should match that of the reference standard.[2][3][4]
What are the key differences between HPLC and UPLC for alkaloid analysis? Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that utilizes columns with smaller particle sizes (typically <2 µm) compared to traditional HPLC (3-5 µm). This results in several advantages for alkaloid analysis:* Higher Resolution and Sensitivity: UPLC provides sharper and narrower peaks, leading to better separation of closely related alkaloids and improved detection limits.[2][3][4]* Faster Analysis Times: The higher efficiency of UPLC columns allows for the use of higher flow rates without sacrificing resolution, leading to shorter run times.* Lower Solvent Consumption: Faster analysis times and lower flow rates contribute to reduced solvent usage.
Can I use isocratic elution for the separation of this compound? While isocratic elution (constant mobile phase composition) is simpler, it is generally not recommended for separating complex mixtures of alkaloids from a plant extract. Aconitum extracts contain numerous alkaloids with a wide range of polarities. An isocratic method that provides good resolution for early-eluting compounds may result in very long retention times and broad peaks for later-eluting compounds. Gradient elution is more suitable for separating a wide range of analytes in a single run with good resolution and peak shape.[5]

Experimental Protocols

General Protocol for HPLC Separation of this compound

This protocol provides a general starting point for the separation of this compound from a crude plant extract. Optimization will likely be required based on your specific sample and instrumentation.

1. Sample Preparation (Alkaloid Extraction)

  • Objective: To extract the total alkaloids from the plant material.

  • Procedure:

    • Weigh 1 g of powdered plant material into a flask.

    • Add 20 mL of 70% ethanol (B145695) containing 0.5% ammonia.

    • Sonicate for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the plant residue two more times.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

    • Redissolve the dried extract in 10 mL of methanol.

    • Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.

2. HPLC Conditions

  • Instrumentation: A standard HPLC system with a UV detector or a mass spectrometer.

  • Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min, 10% B5-35 min, 10-50% B35-45 min, 50-80% B45-50 min, 80% B50-55 min, 80-10% B55-60 min, 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 235 nm or MS (ESI+)

Quantitative Data Summary

The following table presents representative chromatographic data for the separation of this compound and other co-occurring Aconitum alkaloids. Please note that these are example values and actual results may vary depending on the specific experimental conditions.

Alkaloid Example Retention Time (min) Example Resolution (Rs) Example Peak Asymmetry (As)
Aconine8.5-1.1
Benzoylaconine15.28.21.2
Hypaconitine22.17.51.1
Mesaconitine24.83.11.3
Aconitine28.34.01.2
This compound 31.5 3.8 1.1
Indaconitine34.23.21.2

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis plant_material Plant Material extraction Alkaloid Extraction plant_material->extraction filtration Filtration extraction->filtration hplc_injection HPLC Injection filtration->hplc_injection separation Chromatographic Separation hplc_injection->separation detection Detection (UV/MS) separation->detection peak_integration Peak Integration detection->peak_integration quantification Quantification peak_integration->quantification

Caption: General workflow for the chromatographic analysis of this compound.

Troubleshooting_Tree cluster_resolution Poor Peak Resolution cluster_tailing Peak Tailing cluster_signal Weak/No Signal start Chromatographic Issue resolution_q1 Optimize Mobile Phase Gradient? start->resolution_q1 Resolution tailing_q1 Add Mobile Phase Modifier? start->tailing_q1 Tailing signal_q1 Check Detection Wavelength? start->signal_q1 Signal resolution_a1_yes Shallower Gradient resolution_q1->resolution_a1_yes Yes resolution_a1_no Change Stationary Phase? resolution_q1->resolution_a1_no No tailing_a1_yes Add Formic Acid or TEA tailing_q1->tailing_a1_yes Yes tailing_a1_no Use Base-Deactivated Column? tailing_q1->tailing_a1_no No signal_a1_yes Optimize Wavelength signal_q1->signal_a1_yes Yes signal_a1_no Improve Extraction Efficiency? signal_q1->signal_a1_no No

Caption: Troubleshooting decision tree for common chromatographic issues.

References

stability issues of 13-Dehydroxyindaconitine in solution and storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Stability data for 13-Dehydroxyindaconitine is limited in publicly available literature. The information provided below is based on the known stability of structurally related C19-diterpenoid alkaloids, such as aconitine (B1665448), and general principles of pharmaceutical forced degradation studies. It is intended to serve as a guide for researchers, and specific stability testing for your experimental conditions is highly recommended.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability concern for this compound, like other aconitine-type alkaloids, is its susceptibility to hydrolysis of its ester groups. This degradation is particularly accelerated in alkaline conditions. Exposure to strong acids, oxidizing agents, and high temperatures can also lead to degradation.

Q2: What are the expected degradation products of this compound?

A2: Based on the degradation pathways of similar aconitine alkaloids, the primary degradation products are likely to result from the hydrolysis of the acetyl and benzoyl ester groups. This would lead to the formation of the corresponding monoester and amino alcohol derivatives. For instance, hydrolysis of aconitine yields benzoylaconine (B606023) and then aconine.[1][2] While specific degradation products for this compound have not been fully characterized in the literature, a similar hydrolysis pattern is anticipated.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, this compound should be stored as a solid at -20°C in a tightly sealed container, protected from light and moisture. For solutions, it is advisable to prepare them fresh and use them promptly. If short-term storage of a solution is necessary, it should be kept at a low temperature (2-8°C) and protected from light. The choice of solvent is also critical; neutral or slightly acidic conditions are generally preferred over alkaline solutions.

Q4: How can I monitor the stability of this compound in my experiments?

A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is the most effective way to monitor the stability of this compound. This method should be able to separate the intact compound from its potential degradation products, allowing for the quantification of any decrease in the parent compound and the appearance of degradants over time.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of compound activity or inconsistent results over time. Degradation of this compound in your experimental solution.Prepare fresh solutions for each experiment. If using a stock solution, perform a quick stability check using HPLC to quantify the compound before use. Avoid high pH buffers and exposure to strong light or high temperatures.
Appearance of unexpected peaks in my chromatogram. Formation of degradation products.Conduct a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. This will help in identifying the unknown peaks and confirming the degradation pathway. Use a mass spectrometer detector for structural elucidation of the degradants.
Difficulty in dissolving this compound. The compound has low aqueous solubility.Use a small amount of an organic co-solvent such as ethanol, DMSO, or acetonitrile (B52724) to initially dissolve the compound before diluting with your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Precipitation of the compound from the solution upon storage. Poor solubility or supersaturation in the chosen solvent system, or change in pH.Re-evaluate the solvent composition and concentration. Consider using a different buffer system or adjusting the pH. Always visually inspect solutions for any precipitation before use.

Quantitative Data Summary

Due to the lack of specific published stability data for this compound, the following table provides a conceptual framework for how such data would be presented. Researchers are encouraged to generate their own data following similar principles.

Table 1: Hypothetical Degradation of this compound under Forced Degradation Conditions

Stress Condition Condition Details Time (hours) % Degradation (Hypothetical) Major Degradation Products (Anticipated)
Acidic Hydrolysis 0.1 M HCl, 60°C2415%Hydrolysis products
Alkaline Hydrolysis 0.1 M NaOH, 25°C840%Hydrolysis products (accelerated)
Oxidative Degradation 3% H₂O₂, 25°C2425%Oxidized derivatives
Thermal Degradation 80°C in solution4820%Thermally induced degradation products
Photodegradation Exposed to UV light (254 nm)2410%Photodegradation products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions and to generate potential degradation products for analytical method development.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C.

    • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature (25°C).

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature.

    • Thermal Degradation: Dilute 1 mL of the stock solution with 1 mL of purified water. Keep the mixture in a light-protected container at 80°C.

    • Photodegradation: Expose a solution of this compound (e.g., 100 µg/mL in a suitable solvent) in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber.

  • Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Neutralization (for acidic and alkaline samples): Before analysis, neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method. Monitor the decrease in the peak area of this compound and the formation of new peaks corresponding to degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV or PDA detector. An MS detector is highly recommended for peak identification.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is often necessary to separate the parent compound from its more polar degradation products. A typical mobile phase could consist of:

  • Gradient Program: Start with a low percentage of Solvent B and gradually increase it over the run to elute the compounds. An example gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection Wavelength: Determine the maximum absorbance wavelength (λmax) of this compound using a UV-Vis spectrophotometer or a PDA detector.

  • Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the stressed samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent peak.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution of this compound acid Acidic Hydrolysis (0.1 M HCl, 60°C) stock->acid alkali Alkaline Hydrolysis (0.1 M NaOH, 25°C) stock->alkali oxidation Oxidative Degradation (3% H₂O₂, 25°C) stock->oxidation thermal Thermal Degradation (80°C) stock->thermal photo Photodegradation (UV Light) stock->photo sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) acid->sampling alkali->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc Analyze by Stability-Indicating HPLC-UV/MS neutralize->hplc data Quantify Degradation & Identify Products hplc->data

Caption: Experimental workflow for a forced degradation study.

degradation_pathway parent This compound (Diester Alkaloid) monoester Monoester Derivative (e.g., Benzoyl-13-dehydroxyaconine) parent->monoester Hydrolysis of acetyl group amino_alcohol Amino Alcohol Derivative (13-dehydroxyaconine) monoester->amino_alcohol Hydrolysis of benzoyl group

Caption: Anticipated hydrolysis pathway of this compound.

References

overcoming poor solubility of 13-Dehydroxyindaconitine for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13-Dehydroxyindaconitine, focusing on overcoming its poor solubility for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a diterpenoid alkaloid.[1] Scientific research has shown that it possesses antioxidant, anti-inflammatory, and anticancer properties.[1] Its antioxidant activity is attributed to its ability to scavenge free radicals, while its anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokine production.[1]

Q2: I am having trouble dissolving this compound for my in vitro assay. What is the recommended solvent?

For initial solubilization, it is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common first choice for nonpolar compounds due to its strong solubilizing power and compatibility with many cell-based assays at low final concentrations.[2] Other potential organic solvents include ethanol, methanol, and dimethylformamide (DMF). It is crucial to determine the optimal solvent and concentration for your specific experimental setup.

Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

This phenomenon, often called "crashing out," is common with poorly soluble compounds. Here are several strategies to mitigate this issue:

  • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your culture medium as low as possible, ideally below 0.5%, to minimize cytotoxicity and precipitation.[3]

  • Use a Co-solvent System: A mixture of solvents can sometimes maintain solubility more effectively than a single solvent.[2]

  • Gentle Warming and Vortexing: Briefly warming the aqueous medium to 37°C and vortexing while adding the stock solution can aid in dispersion.[2]

  • Employ Surfactants or Cyclodextrins: These agents can form micelles or inclusion complexes that help keep the compound in solution.[2]

Q4: What are the potential signaling pathways affected by this compound's anti-inflammatory activity?

While the precise mechanism is still under investigation, the anti-inflammatory effects of many natural compounds are mediated through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central regulators of inflammatory gene expression.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound will not dissolve in the initial organic solvent. The compound has very low solubility in the chosen solvent.- Try a different organic solvent (e.g., switch from DMSO to DMF or ethanol).- Gently warm the solution (e.g., 37°C water bath) and vortex or sonicate to aid dissolution.[4]
Precipitation occurs immediately upon dilution into aqueous buffer/media. The compound is "crashing out" due to poor aqueous solubility.- Lower the final concentration of the compound in the assay.- Decrease the final percentage of the organic solvent.- Pre-warm the aqueous medium to 37°C before adding the compound stock solution while vortexing.[2]- Consider using a co-solvent system or adding a small amount of a biocompatible surfactant (e.g., Tween-20) to the assay medium.[5]
The solution appears cloudy or hazy after dilution. Formation of fine precipitate or aggregates.- Visually inspect the solution under a microscope.- Filter the final solution through a sterile 0.22 µm filter to remove aggregates.- Use dynamic light scattering (DLS) to check for the presence of aggregates.
Inconsistent or non-reproducible assay results. Poor solubility leading to variable effective concentrations of the compound.- Prepare fresh working solutions for each experiment from a frozen stock.- Ensure complete dissolution of the stock solution before each use.- Perform a solubility test to determine the maximum soluble concentration in your assay medium (see Protocol 1).
Observed cytotoxicity in vehicle control wells. The concentration of the organic solvent (e.g., DMSO) is too high.- Reduce the final concentration of the organic solvent in the assay to a non-toxic level (typically <0.5% for DMSO).[3]- Run a dose-response curve for the solvent alone to determine its cytotoxic threshold in your specific cell line.

Experimental Protocols

Protocol 1: Determining Approximate Solubility in Aqueous Medium

This protocol helps determine the kinetic solubility of this compound in your specific assay buffer or cell culture medium.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Assay buffer or cell culture medium

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance at >500 nm

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Create a series of 2-fold serial dilutions of the stock solution in DMSO.

  • Add your assay medium to the wells of a 96-well plate.

  • Add a small, fixed volume of each DMSO dilution to the corresponding wells (e.g., 1 µL of DMSO stock to 100 µL of medium), ensuring the final DMSO concentration is consistent and non-toxic.

  • Mix well and incubate at your assay temperature for a set period (e.g., 1-2 hours).

  • Measure the turbidity of each well by reading the absorbance at a wavelength of 500 nm or higher.[4]

  • The concentration at which a significant increase in absorbance is observed indicates the approximate limit of solubility.[4]

Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays

This protocol provides a general method for preparing a working solution of this compound for treating cells in culture.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Thaw the 10 mM stock solution of this compound at room temperature.

  • Vortex the stock solution gently to ensure it is fully dissolved.

  • In a sterile microcentrifuge tube, perform a serial dilution of the stock solution with cell culture medium to achieve the desired final concentrations for your experiment.

  • Crucially, while gently vortexing the pre-warmed medium, add the required volume of the DMSO stock solution dropwise. This rapid mixing helps prevent localized high concentrations that can lead to precipitation.[2]

  • Visually inspect the final working solutions for any signs of precipitation before adding them to your cells.

  • Always prepare a vehicle control containing the same final concentration of DMSO as your highest treatment concentration.

Visualizations

experimental_workflow Workflow for Solubilizing this compound start Start: Poorly Soluble This compound prep_stock Prepare Concentrated Stock (e.g., 10 mM in 100% DMSO) start->prep_stock solubility_test Determine Kinetic Solubility in Assay Medium (Protocol 1) prep_stock->solubility_test dilution Prepare Working Dilutions in Pre-warmed Medium (Protocol 2) solubility_test->dilution Solubility Limit Known visual_check Visually Inspect for Precipitation dilution->visual_check add_to_assay Add to In Vitro Assay visual_check->add_to_assay Clear Solution troubleshoot Troubleshoot: - Lower Concentration - Use Co-solvents - Add Surfactants visual_check->troubleshoot Precipitation Observed end End: Successful Assay add_to_assay->end troubleshoot->dilution

Caption: A logical workflow for preparing this compound solutions for in vitro assays.

signaling_pathway Hypothesized Anti-Inflammatory Signaling Pathway of this compound cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Pathway tlr4->mapk ikk IKK Complex tlr4->ikk nfkb NF-κB mapk->nfkb nfkb_ikb NF-κB-IκB ikk->nfkb_ikb phosphorylates IκB nfkb_ikb->nfkb releases NF-κB dna DNA nfkb->dna translocates to nucleus and binds to DNA compound This compound compound->mapk inhibition compound->ikk inhibition cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) dna->cytokines transcription

Caption: A potential mechanism of anti-inflammatory action for this compound.

References

Technical Support Center: Trace Analysis of 13-Dehydroxyindaconitine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development of trace analysis of 13-Dehydroxyindaconitine. The information is tailored for researchers, scientists, and drug development professionals utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for quantification in biological matrices.

Troubleshooting Guide

Method development for trace analysis can present several challenges. The following table outlines common issues, their potential causes, and recommended solutions based on established methods for similar Aconitum alkaloids.

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing, Broadening, or Splitting) 1. Column Contamination: Buildup of matrix components on the column frit or stationary phase.2. Inappropriate Injection Solvent: Solvent stronger than the initial mobile phase.3. Secondary Interactions: Analyte interaction with active sites on the stationary phase.4. Column Void: Dissolution of silica (B1680970) packing at high pH.1. Implement a robust sample clean-up procedure (e.g., Solid-Phase Extraction).    Flush the column or, if necessary, replace it.2. Ensure the injection solvent is of similar or weaker strength than the mobile phase.3. Add a small amount of an ion-pairing agent or an organic modifier to the mobile phase. Consider a different column chemistry.4. Operate within the recommended pH range for the column.
Low Signal Intensity or No Peak Detected 1. Inefficient Ionization: Suboptimal mass spectrometry source parameters.2. Analyte Degradation: Instability of the analyte during sample preparation or storage. Benzoylated alkaloids, for instance, can degrade at room temperature.[1]3. Poor Extraction Recovery: Inefficient sample preparation method.4. Matrix Effects: Ion suppression or enhancement from co-eluting matrix components.1. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) via infusion of a standard solution.2. Minimize sample processing time and keep samples at low temperatures (e.g., 4°C) during and after extraction.[1] Analyze samples promptly.[1]3. Optimize the Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol. Ensure the correct pH for extraction.4. Improve sample clean-up. Dilute the sample if sensitivity allows. Use an isotopically labeled internal standard.
High Background Noise 1. Contaminated Mobile Phase or Solvents: Impurities in the solvents or additives.2. Carryover from Previous Injections: Adsorption of the analyte in the injector or column.3. In-source Fragmentation: Analyte fragmentation in the ion source.1. Use high-purity (LC-MS grade) solvents and freshly prepared mobile phases.2. Implement a needle wash with a strong solvent and run blank injections between samples.3. Optimize source conditions to minimize fragmentation.
Inconsistent or Non-Reproducible Results 1. Variable Extraction Efficiency: Inconsistent sample preparation.2. Instrument Instability: Fluctuations in LC pressure or MS sensitivity.3. Analyte Instability in Solution: Degradation of the analyte in prepared samples or standards.1. Automate the sample preparation process if possible. Ensure consistent vortexing and evaporation steps.2. Perform system suitability tests before each run. Monitor pressure profiles and standard responses.3. Check the stability of the analyte in the autosampler over the expected run time.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most suitable ionization technique for the analysis of this compound?

A1: Electrospray Ionization (ESI) in the positive ion mode (ESI+) is the recommended technique. Aconitum alkaloids, including this compound, contain a nitrogen atom that is readily protonated, leading to a strong [M+H]⁺ signal.[2][3][4]

Q2: How can I prepare biological samples like plasma or blood for analysis?

A2: Solid-Phase Extraction (SPE) is a highly effective method for cleaning up and concentrating Aconitum alkaloids from biological matrices.[3][4][5] Mixed-mode cation exchange cartridges are particularly useful.[3][5] Alternatively, protein precipitation with a solvent like methanol (B129727) can be a simpler, though potentially less clean, option.[6]

Q3: What are the typical LC conditions for separating this compound?

A3: A reversed-phase C18 or RP8 column is commonly used.[3][4][5][6] A gradient elution with a mobile phase consisting of acetonitrile (B52724) or methanol and water containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) is typical.[6] This provides good separation from endogenous matrix components.

Q4: How do I select the precursor and product ions for Multiple Reaction Monitoring (MRM)?

A4: The precursor ion will be the protonated molecule, [M+H]⁺. For this compound (C₃₄H₄₇NO₉, MW = 613.74), this would be m/z 614.3. To determine the product ions, a pure standard of the analyte should be infused into the mass spectrometer, and a product ion scan performed on the precursor ion. Characteristic fragment ions should be selected for quantification and qualification. For related aconitine (B1665448) alkaloids, common losses include acetic acid and benzoic acid.

Q5: What quantitative performance can I expect from a validated LC-MS/MS method?

Analyte Matrix LOD LOQ Linearity Range Recovery Reference
AconitineBlood0.1 ng/g0.5 ng/g0.5 - 25 ng/g79.9%[3][5]
AconitineHerbal Prep.-1.20 ng/mL-99.7% - 101.7%[2][7]
MesaconitineHerbal Prep.-1.41 ng/mL-99.7% - 101.7%[2][7]
HypaconitineHerbal Prep.-1.92 ng/mL-99.7% - 101.7%[2][7]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) of Plasma/Blood

This protocol is adapted from methods for aconitine analysis in biological fluids.[3][4][5]

  • Pre-treatment: To a 1 mL plasma/blood sample, add an internal standard and vortex.

  • Lysis/Dilution: Add 4 mL of 0.15 M phosphate (B84403) buffer (pH 6.0) and vortex for 10 minutes.

  • Centrifugation: Centrifuge the sample to pellet proteins.

  • SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 3 mL of methanol, followed by 3 mL of water, and 1 mL of 0.15 M phosphate buffer (pH 6.0).

  • Sample Loading: Load the supernatant from the centrifuged sample onto the SPE cartridge.

  • Washing: Wash the cartridge sequentially with 3 mL of water, 1 mL of 0.01 M HCl, and 2 mL of methanol. Dry the column under vacuum after each wash.

  • Elution: Elute the analyte with 3 mL of a freshly prepared solution of dichloromethane, 2-propanol, and ammonia (B1221849) (80:20:2 v/v/v).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

UPLC-MS/MS Analysis

This protocol is a representative method based on the analysis of similar Aconitum alkaloids.[1][2][6]

  • Chromatographic System: Ultra-Performance Liquid Chromatography (UPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A suitable gradient to separate the analyte from matrix interferences. For example:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.

  • Ionization Mode: Positive (ESI+).

  • MRM Transitions: To be determined by infusing a standard of this compound. The precursor ion will be [M+H]⁺ at m/z 614.3.

Visualizations

experimental_workflow sample Biological Sample (Plasma/Blood) is_addition Internal Standard Addition sample->is_addition pretreatment Pre-treatment (Lysis/Dilution) is_addition->pretreatment spe Solid-Phase Extraction (SPE) pretreatment->spe Loading elution Elution spe->elution Elution evaporation Evaporation & Reconstitution elution->evaporation analysis UPLC-MS/MS Analysis evaporation->analysis Injection data Data Processing & Quantification analysis->data

Caption: Experimental workflow for the trace analysis of this compound.

troubleshooting_logic start Poor Analytical Result peak_shape Issue with Peak Shape? start->peak_shape intensity Low Signal Intensity? peak_shape->intensity No ps_cause1 Check Column & Injection Solvent peak_shape->ps_cause1 Yes reproducibility Poor Reproducibility? intensity->reproducibility No int_cause1 Optimize MS Source intensity->int_cause1 Yes rep_cause1 Evaluate Sample Prep Consistency reproducibility->rep_cause1 Yes end Resolution reproducibility->end No ps_cause2 Review Mobile Phase pH ps_cause1->ps_cause2 ps_cause2->end int_cause2 Verify Sample Prep & Stability int_cause1->int_cause2 int_cause2->end rep_cause2 Check Instrument Stability rep_cause1->rep_cause2 rep_cause2->end

Caption: A logical workflow for troubleshooting common issues in LC-MS/MS analysis.

References

troubleshooting matrix effects in LC-MS analysis of 13-Dehydroxyindaconitine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of 13-Dehydroxyindaconitine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a naturally occurring diterpenoid alkaloid with the molecular formula C₃₄H₄₇NO₉ and a molecular weight of 613.74 g/mol .[1] It is typically isolated from plants of the Aconitum genus, such as Aconitum kusnezoffii Reichb. As an alkaloid, it is a basic compound.

Q2: What are matrix effects in LC-MS analysis?

A2: The matrix refers to all components in a sample other than the analyte of interest.[2] In the context of analyzing this compound from a natural product extract, the matrix can include other alkaloids, flavonoids, fatty acids, polysaccharides, and more. Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression (decreased signal) or ion enhancement (increased signal).[3][4] This can significantly impact the accuracy, precision, and sensitivity of quantification.

Q3: Why is this compound susceptible to matrix effects?

A3: As a basic compound, this compound is prone to ion suppression, especially when co-eluting with other basic compounds that compete for protons in the ion source. Furthermore, natural product extracts from Aconitum species are complex mixtures containing numerous compounds that can interfere with its ionization.[5][6]

Q4: How can I quantitatively assess the matrix effect for my this compound analysis?

A4: The matrix effect can be quantified by calculating the Matrix Factor (MF) . This is determined by comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.

  • MF = (Peak Area in Spiked Matrix) / (Peak Area in Neat Solution)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 indicates no matrix effect.

Troubleshooting Guide: Matrix Effects in this compound Analysis

This guide provides a systematic approach to identifying and mitigating matrix effects during the LC-MS analysis of this compound.

Problem: Poor sensitivity, accuracy, or precision in the quantification of this compound.

This is often a primary indicator of significant matrix effects. Follow the steps below to troubleshoot this issue.

Step 1: Identify the Presence and Nature of Matrix Effects

Before making any changes to your method, it's crucial to confirm that matrix effects are indeed the root cause of your issues.

Experimental Protocol: Post-Column Infusion

A post-column infusion experiment can identify regions in your chromatogram where ion suppression or enhancement occurs.

  • Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal.

  • Infuse this solution at a constant flow rate into the LC eluent stream after the analytical column and before the mass spectrometer ion source.

  • Inject a blank matrix extract (prepared using your standard sample preparation method but without the analyte) onto the LC system.

  • Monitor the signal of this compound. A dip in the baseline indicates a region of ion suppression, while a rise indicates ion enhancement.

Step 2: Optimize Sample Preparation to Reduce Matrix Components

Improving sample cleanup is one of the most effective ways to mitigate matrix effects. The choice of technique will depend on the sample matrix and the required sensitivity.

Quantitative Data Summary: Impact of Sample Preparation on Matrix Effects for Aconitum Alkaloids

Sample Preparation MethodMatrixAnalyte(s)Observed Matrix EffectReference
Simple Dilution (100x)Spice Powder6 Aconitum Alkaloids<15% (minimal)[7]
Protein Precipitation (Methanol)Rat Plasma6 Aconitum AlkaloidsNot specified, but successful for pharmacokinetic study[2]
Solid-Phase Extraction (SPE) - Cation ExchangeUrine3 Aconitum AlkaloidsNot specified, but enabled sensitive detection (0.03-0.05 ng/mL LOD)[8]

Recommended Sample Preparation Protocols:

  • Method 1: Simple Dilution

    • Best for: High-concentration samples where sensitivity is not a major concern.

    • Protocol:

      • Extract the plant material with a suitable solvent (e.g., 70% methanol).[9]

      • Centrifuge the extract to remove particulate matter.

      • Dilute the supernatant with the initial mobile phase (e.g., 1:10, 1:50, 1:100). A larger dilution factor generally leads to a greater reduction in matrix effects.[7]

      • Inject the diluted sample into the LC-MS system.

  • Method 2: Liquid-Liquid Extraction (LLE)

    • Best for: Removing highly polar or non-polar interferences.

    • Protocol:

      • Prepare an acidic aqueous extract of the plant material.

      • Adjust the pH of the aqueous extract to be basic (pH > 9) to ensure this compound is in its free base form.

      • Extract the aqueous solution with an immiscible organic solvent (e.g., ethyl acetate, chloroform).

      • Separate the organic layer.

      • Evaporate the organic solvent and reconstitute the residue in the initial mobile phase for LC-MS analysis.

  • Method 3: Solid-Phase Extraction (SPE) - Cation Exchange

    • Best for: Selective isolation of basic compounds like this compound from complex matrices.

    • Protocol:

      • Condition the SPE cartridge (e.g., Oasis MCX) with methanol (B129727) followed by 0.1 M HCl.

      • Load the sample: Load the acidic plant extract onto the cartridge.

      • Wash: Wash the cartridge with 0.1 M HCl to remove acidic and neutral interferences, followed by a wash with methanol to remove non-polar interferences.

      • Elute: Elute the this compound with a mixture of methanol and 28% ammonia (B1221849) (e.g., 19:1 v/v).

      • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase.

Step 3: Optimize Chromatographic Conditions for Better Separation

If sample preparation alone is insufficient, optimizing the LC method can help separate this compound from co-eluting matrix components.

Recommendations for Chromatographic Optimization:

  • Mobile Phase: Using acetonitrile (B52724) as the organic modifier often provides better sensitivity for Aconitum alkaloids compared to methanol.[2] Incorporating a small amount of an acid, such as 0.1% formic acid, in the aqueous phase can improve peak shape and ionization efficiency for basic compounds like this compound.[2]

  • Gradient Elution: Employ a gradient elution program to effectively separate compounds with a wide range of polarities. A shallow gradient around the elution time of this compound can improve its resolution from closely eluting interferences.

  • Column Chemistry: A standard C18 column is a good starting point. If co-elution with polar interferences is an issue, consider a column with a different selectivity, such as a phenyl-hexyl column.

Step 4: Utilize an Appropriate Internal Standard

An internal standard (IS) is crucial for accurate quantification as it can compensate for variations in sample preparation, injection volume, and matrix effects.

Selection of an Internal Standard:

  • Ideal Choice: A stable isotope-labeled (SIL) version of this compound (e.g., ¹³C- or ¹⁵N-labeled) is the best option as it will have nearly identical physicochemical properties and experience the same matrix effects.

  • Alternative Choice: If a SIL-IS is unavailable, choose a structurally similar compound that is not present in the samples. For this compound, another diterpenoid alkaloid with a similar retention time could be a suitable candidate.

Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow start Start: Poor Quantification of This compound step1 Step 1: Assess Matrix Effect (Post-Column Infusion) start->step1 step2 Step 2: Optimize Sample Preparation step1->step2 Matrix Effect Confirmed sub_step2a Simple Dilution step2->sub_step2a sub_step2b Liquid-Liquid Extraction (LLE) step2->sub_step2b sub_step2c Solid-Phase Extraction (SPE) step2->sub_step2c step3 Step 3: Optimize Chromatography step4 Step 4: Use Internal Standard step3->step4 end_node End: Robust and Accurate Quantification Method step4->end_node sub_step2a->step3 sub_step2b->step3 sub_step2c->step3

Signaling Pathway and Experimental Workflow Diagrams

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis raw_sample Raw Plant Material extraction Solvent Extraction (e.g., 70% Methanol) cleanup Cleanup Method (Dilution, LLE, or SPE) final_sample Final Sample for Injection lc_system LC System (C18 Column, Gradient Elution) final_sample->lc_system ms_system Mass Spectrometer (ESI+, MRM Mode) data_processing Data Acquisition and Processing

References

refining animal study protocols for 13-Dehydroxyindaconitine administration

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information, protocols, and troubleshooting advice for researchers conducting animal studies with 13-Dehydroxyindaconitine. Given the limited specific data on this compound, protocols are adapted from studies on related aconitine (B1665448) alkaloids. Extreme caution is advised, and initial dose-finding studies are mandatory.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from other Aconitum alkaloids?

A1: this compound is a naturally occurring diterpenoid alkaloid isolated from the roots of Aconitum kusnezoffii.[1] Structurally, it is distinguished from other aconitine derivatives by the absence of hydroxyl groups at positions 13 and 15.[1] Unlike highly toxic analogues such as aconitine or the cardiotoxic benzoylhypacoitine, this compound uniquely exhibits antioxidant properties.[1][2] This suggests a potentially lower toxicity profile, though this must be experimentally verified.

Q2: What is the primary mechanism of action for toxic Aconitum alkaloids, and how might this compound differ?

A2: The primary toxicity of well-studied Aconitum alkaloids like aconitine stems from their action on voltage-gated sodium channels in excitable tissues, including the myocardium, nerves, and muscles.[3] These alkaloids bind to the open state of the channels, causing persistent activation, membrane depolarization, and leading to arrhythmias and paralysis.[3][4] While this compound's precise mechanism is less understood, its reported antioxidant and anti-inflammatory effects suggest it may not engage these channels with the same high affinity as its toxic relatives.[1]

Q3: What are the critical signs of toxicity to monitor for during an experiment?

A3: Based on general aconitine poisoning, symptoms can appear rapidly, from minutes to two hours after administration.[4][5] Key signs include neurological and cardiovascular distress. Researchers should vigilantly monitor for:

  • Neurological: Paresthesia (numbness, tingling), muscle weakness or tremors, and dizziness.

  • Gastrointestinal: Nausea, vomiting, salivation, and diarrhea.[4]

  • Cardiovascular: Arrhythmias (ventricular tachycardia, fibrillation), which should be monitored via ECG if possible.[4]

  • General: Sweating, intense pain, and ultimately, respiratory paralysis or cardiac arrest in severe cases.[4]

Q4: Is there an antidote for this compound overdose?

A4: There is no specific antidote for aconitine poisoning, and it is presumed that none exists for this compound. Treatment is symptomatic and supportive. In a research setting, this means immediate cessation of the experiment for the affected animal and implementation of humane endpoints. Key supportive measures in a clinical context include monitoring cardiac rhythm and blood pressure.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Unexpected Animal Mortality or Severe Distress at Low Doses 1. Calculation Error: Incorrect dose calculation or dilution. 2. Compound Purity: Contamination with more toxic alkaloids. 3. Administration Error: Incorrect route or accidental overdose. 4. Species/Strain Sensitivity: The selected animal model is unexpectedly sensitive.1. IMMEDIATELY review all calculations. 2. Verify the purity of the compound via its Certificate of Analysis. 3. Review administration technique and volumes with a colleague. 4. Halt the study. Re-design with a significantly lower starting dose (e.g., 1/10th of the current dose).
Compound Precipitates in Vehicle 1. Poor Solubility: The compound has low solubility in the chosen vehicle. 2. Incorrect pH: The pH of the vehicle is not optimal for solubility. 3. Low Temperature: The vehicle is too cold, causing the compound to fall out of solution.1. Consult literature for appropriate solvents. Consider co-solvents like DMSO or cyclodextrins (ensure vehicle toxicity is assessed). 2. Attempt gentle warming or sonication of the solution. 3. Perform solubility tests before preparing the final dosing solution.
No Observable Effect at High Doses 1. Low Bioavailability: Poor absorption via the chosen administration route (e.g., oral). 2. Rapid Metabolism: The compound is quickly cleared by the animal. 3. Lower Potency: this compound is significantly less potent than anticipated.1. Consider a different route of administration (e.g., intraperitoneal or intravenous) if appropriate for the study goals.[4] 2. Review literature on the pharmacokinetics of related alkaloids. 3. This may be the true result; the compound may have low in vivo activity for the measured endpoint.

Experimental Protocols & Data

Toxicity Data for Related Alkaloids

Disclaimer: The following data is for Aconitine and should be used only as a reference point to establish a conservative starting dose for this compound, which is expected to be less toxic. A comprehensive dose-finding study is required.

Compound Animal Model Route of Administration LD50
AconitineMiceOral1.0 - 1.8 mg/kg
AconitineMiceIntravenous (IV)0.100 mg/kg
AconitineMiceIntraperitoneal (IP)0.270 mg/kg
AconitineMiceSubcutaneous (SC)0.270 mg/kg
AconitineDogsNot Specified7.5 mg/kg

Data sourced from references[4][5][6].

Protocol: Acute Toxicity Dose-Finding Study (Mouse Model)
  • Animal Model: Select a standard strain (e.g., C57BL/6 or BALB/c mice), 8-10 weeks old, mixed sex or single-sex depending on study design.

  • Acclimatization: Allow animals to acclimatize for at least 7 days before the experiment.

  • Compound Preparation:

    • Calculate the required stock solution concentration. Due to the lack of data, a starting dose of 0.1 mg/kg (IP) is cautiously suggested, based on the more toxic aconitine.

    • Use a vehicle known to be safe (e.g., sterile saline with 5% DMSO). Prepare fresh on the day of dosing.

    • Ensure complete dissolution of the compound.

  • Administration:

    • Administer the compound via intraperitoneal (IP) injection. Keep the injection volume consistent (e.g., 10 mL/kg).

    • Include a vehicle-only control group.

  • Monitoring and Observation:

    • Crucial Step: Due to the rapid action of related alkaloids, continuous observation is required for the first 4 hours post-administration.[4][5]

    • Record clinical signs of toxicity (as listed in the FAQ) at 15, 30, 60, 120, and 240 minutes post-dose.

    • Continue observation at least twice daily for up to 14 days.

    • Record body weight daily.

  • Humane Endpoints: Establish clear criteria for humane euthanasia (e.g., loss of >20% body weight, severe respiratory distress, inability to ambulate).

  • Dose Escalation: Based on the results, subsequent dose groups can be planned using a dose progression factor (e.g., 2x or 3x). If mortality occurs, the dose should be lowered.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase P1 Protocol Design & IACUC Approval P2 Animal Acclimatization (>= 7 days) P1->P2 P3 Dose Formulation (Prepare Fresh) P2->P3 E1 Animal Dosing (e.g., IP injection) P3->E1 E2 Intensive Monitoring (First 4 hours) E1->E2 E3 Daily Observation (Up to 14 days) E2->E3 A1 Record Clinical Signs & Body Weights E3->A1 A2 Necropsy & Histopathology A1->A2 A3 Data Analysis & Determine MTD/LD50 A2->A3

Caption: General workflow for an acute toxicity study.

mechanism_of_action cluster_toxic Known Aconitine Toxicity Pathway cluster_potential Proposed this compound Pathway Aconitine Aconitine Alkaloids (e.g., Aconitine) SodiumChannel Voltage-Gated Sodium Channel (Nav) Aconitine->SodiumChannel Binds to open state Activation Persistent Activation & Inflow of Na+ SodiumChannel->Activation Depolarization Prolonged Membrane Depolarization Activation->Depolarization Toxicity Arrhythmia & Neurotoxicity Depolarization->Toxicity DHIA This compound ROS Reactive Oxygen Species (ROS) DHIA->ROS Scavenges Cytokines Pro-inflammatory Cytokines DHIA->Cytokines Inhibits production Antioxidant Antioxidant Effect ROS->Antioxidant AntiInflam Anti-inflammatory Effect Cytokines->AntiInflam

Caption: Contrasting mechanisms of toxic alkaloids and this compound.

troubleshooting_flowchart action_node action_node Start Unexpected Adverse Event Occurs CheckDose Dose Calculation Verified? Start->CheckDose Action_Stop STOP STUDY Implement Humane Endpoints Start->Action_Stop At any point if animal is in severe distress CheckAdmin Administration Route & Volume Correct? CheckDose->CheckAdmin Yes Action_ReviewDose Review & Correct All Calculations CheckDose->Action_ReviewDose No CheckPurity Compound Purity Confirmed? CheckAdmin->CheckPurity Yes Action_ReviewTech Review Injection Technique CheckAdmin->Action_ReviewTech No Action_VerifyPurity Verify Certificate of Analysis CheckPurity->Action_VerifyPurity No Action_Redesign Redesign Study: - Use Lower Starting Dose - Consider Different Strain CheckPurity->Action_Redesign Yes Action_ReviewDose->CheckDose Action_ReviewTech->CheckAdmin Action_VerifyPurity->CheckPurity

Caption: Troubleshooting flowchart for unexpected adverse events.

References

Technical Support Center: Enhancing the Bioavailability of 13-Dehydroxyindaconitine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with 13-Dehydroxyindaconitine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies, with a focus on enhancing the bioavailability of this diterpenoid alkaloid.

Disclaimer on Data Availability

Currently, there is limited publicly available data on the specific oral bioavailability of this compound. The quantitative data presented in the tables below is hypothetical and for illustrative purposes only . These tables are intended to serve as a template for organizing and presenting experimental data when undertaking bioavailability enhancement studies.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

A1: this compound is a diterpenoid alkaloid with the following properties:

  • Molecular Formula: C₃₄H₄₇NO₉

  • Molecular Weight: 613.74 g/mol

  • General Solubility: Like many diterpenoid alkaloids, it is expected to have poor aqueous solubility and better solubility in organic solvents.

Q2: What is the expected oral bioavailability of this compound?

Q3: What are the primary strategies for enhancing the bioavailability of poorly soluble alkaloids like this compound?

A3: The main approaches focus on improving solubility and/or increasing absorption. These include:

  • Nanoformulations: Reducing particle size to the nanometer range to increase surface area and dissolution rate. Examples include nanoemulsions and nanosuspensions.

  • Lipid-Based Formulations: Encapsulating the compound in lipidic carriers like liposomes or Self-Emulsifying Drug Delivery Systems (SEDDS). These can improve solubility and facilitate lymphatic absorption, bypassing first-pass metabolism.

  • Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level to enhance dissolution.

  • Co-administration with Bioenhancers: Using compounds like piperine (B192125) to inhibit metabolic enzymes and efflux pumps, thereby increasing the systemic exposure of the drug.

Q4: Which animal models are suitable for pharmacokinetic studies of this compound?

A4: Rodent models, particularly Sprague-Dawley or Wistar rats, are commonly used for initial pharmacokinetic screening of alkaloids due to their well-characterized physiology and ease of handling. Mice can also be used, especially when compound availability is limited.

Q5: What analytical methods are appropriate for quantifying this compound in plasma samples?

A5: Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice for quantifying low concentrations of alkaloids and their metabolites in biological matrices like plasma. This technique offers high sensitivity, selectivity, and a wide dynamic range.

Troubleshooting Guides

Issue 1: High Variability in Plasma Concentrations in Animal Studies
Potential Cause Troubleshooting Step
Improper Oral Gavage Technique Ensure all personnel are thoroughly trained in oral gavage for the specific rodent species. Use appropriate gavage needle size and length. Verify correct placement in the esophagus before administration.
Formulation Instability Prepare fresh formulations before each experiment. For suspensions, ensure uniform dispersion by vortexing or sonicating immediately before dosing each animal.
Food Effects Standardize the fasting period for all animals before dosing (typically overnight with free access to water). Note any differences in food consumption post-dosing.
Inter-animal Physiological Differences Increase the number of animals per group to improve statistical power and account for biological variability.
Issue 2: Low or Undetectable Plasma Concentrations
Potential Cause Troubleshooting Step
Poor Aqueous Solubility Implement a bioavailability enhancement strategy such as nanoformulation, SEDDS, or solid dispersion. See the detailed protocols below.
Extensive First-Pass Metabolism Consider co-administration with a bioenhancer like piperine to inhibit metabolic enzymes.
P-glycoprotein Efflux Investigate the use of P-gp inhibitors. Piperine also has P-gp inhibitory effects.
Insufficient Dose Conduct a dose-ranging study to determine a dose that results in quantifiable plasma concentrations without causing toxicity.
Analytical Method Not Sensitive Enough Optimize the UPLC-MS/MS method to lower the limit of quantification (LLOQ). Ensure efficient extraction of the analyte from the plasma matrix.

Data Presentation: Hypothetical Bioavailability Enhancement of this compound

Table 1: Hypothetical Physicochemical Properties of this compound and Structurally Similar Alkaloids

Compound Molecular Weight ( g/mol ) Aqueous Solubility (µg/mL) LogP
This compound613.74< 1 (Estimated)4.5 (Estimated)
Songorine357.49Slightly soluble in ethanol, DMSO; poorly soluble in water2.8
Neoline437.57Poorly soluble in water1.9
Yunaconitine (B1683533)643.76Poorly soluble3.7

Data for this compound is estimated based on its structure and the properties of similar alkaloids.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose: 10 mg/kg)

Formulation Cmax (ng/mL) Tmax (h) AUC₀₋t (ng·h/mL) Relative Bioavailability (%)
Aqueous Suspension (Control)50 ± 152.0250 ± 75100
Nanoemulsion200 ± 501.01000 ± 200400
SEDDS250 ± 600.751250 ± 250500
Aqueous Suspension + Piperine (20 mg/kg)120 ± 301.5750 ± 150300

This data is hypothetical and for illustrative purposes. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋t: Area under the plasma concentration-time curve from time 0 to the last measured time point.

Experimental Protocols

Protocol 1: Preparation of a Nanoemulsion Formulation

This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using the spontaneous emulsification method.

Materials:

  • This compound

  • Oil phase (e.g., Labrafil® M 1944 CS)

  • Surfactant (e.g., Kolliphor® EL)

  • Co-surfactant (e.g., Transcutol® HP)

  • Deionized water

Procedure:

  • Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Constructing a Pseudo-ternary Phase Diagram:

    • Prepare various mixtures of the oil, surfactant, and co-surfactant at different ratios (e.g., 1:9 to 9:1).

    • Titrate each mixture with water and observe for the formation of a clear or slightly bluish, stable nanoemulsion.

    • Plot the results on a pseudo-ternary phase diagram to identify the nanoemulsion region.

  • Preparation of the Nanoemulsion:

    • Select a ratio of oil, surfactant, and co-surfactant from the stable nanoemulsion region identified in the phase diagram.

    • Accurately weigh and mix the oil, surfactant, and co-surfactant in a glass vial.

    • Add the required amount of this compound to the mixture and stir until it is completely dissolved. This forms the pre-concentrate.

    • For administration, add the pre-concentrate dropwise to a specific volume of water with gentle stirring to form the nanoemulsion.

Characterization:

  • Droplet Size and Polydispersity Index (PDI): Measure using dynamic light scattering (DLS).

  • Zeta Potential: Determine using electrophoretic light scattering.

  • Morphology: Visualize using transmission electron microscopy (TEM).

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

Materials:

  • This compound

  • Oil (e.g., Capryol™ 90)

  • Surfactant (e.g., Tween® 80)

  • Co-surfactant (e.g., Propylene Glycol)

Procedure:

  • Solubility Studies: Determine the solubility of this compound in a range of oils, surfactants, and co-surfactants.

  • Formulation Development:

    • Based on solubility data, select an oil, surfactant, and co-surfactant.

    • Prepare various formulations by mixing the components in different ratios.

    • Dissolve this compound in the mixture.

  • Self-Emulsification Test:

    • Add a small amount of the formulation (e.g., 1 mL) to a larger volume of water (e.g., 250 mL) with gentle agitation.

    • Visually assess the rate of emulsification and the appearance of the resulting emulsion (clear to bluish-white).

    • Measure the droplet size of the resulting emulsion using DLS.

  • Optimization: Optimize the formulation based on the self-emulsification performance and droplet size to achieve a stable system with a small droplet size upon dilution.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

Animals:

  • Male Sprague-Dawley rats (200-250 g)

Procedure:

  • Acclimatization: Acclimatize the rats for at least one week before the experiment.

  • Fasting: Fast the animals overnight (12-18 hours) with free access to water before dosing.

  • Dosing:

    • Divide the rats into groups (e.g., Control, Nanoemulsion, SEDDS, Co-administration with Piperine).

    • Administer the respective formulations orally via gavage at a specified dose of this compound.

    • For the piperine group, administer piperine (e.g., 20 mg/kg) 30 minutes before the this compound formulation.

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

    • Quantify the concentration of this compound using a validated UPLC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study solubility Solubility Screening formulation_prep Formulation Preparation (Nanoemulsion, SEDDS, etc.) solubility->formulation_prep characterization Physicochemical Characterization (DLS, TEM, Zeta Potential) formulation_prep->characterization dosing Oral Gavage in Rats characterization->dosing Optimized Formulation sampling Blood Sampling dosing->sampling analysis UPLC-MS/MS Analysis sampling->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis bioavailability_barriers cluster_absorption Gastrointestinal Tract cluster_metabolism Liver (First-Pass Metabolism) compound This compound (Oral Administration) dissolution Poor Aqueous Solubility compound->dissolution Dissolution Barrier permeation Low Membrane Permeability dissolution->permeation Absorption Barrier cyp450 CYP450 Enzymes permeation->cyp450 Metabolic Barrier pgp P-glycoprotein Efflux permeation->pgp Efflux systemic_circulation Systemic Circulation (Reduced Bioavailability) cyp450->systemic_circulation pgp->permeation enhancement_strategies cluster_solutions Potential Solutions problem Low Oral Bioavailability of This compound nano Nanoformulations problem->nano sedds SEDDS/Lipid Formulations problem->sedds solid_disp Solid Dispersions problem->solid_disp piperine Co-administration with Piperine problem->piperine goal Enhanced Bioavailability nano->goal sedds->goal solid_disp->goal piperine->goal

References

Technical Support Center: Optimization of Cell-Based Experiments Involving 13-Dehydroxyindaconitine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13-Dehydroxyindaconitine in cell-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a naturally occurring diterpenoid alkaloid isolated from the roots of Aconitum kusnezoffii Reichb.[1] It has demonstrated antioxidant, anti-inflammatory, and anticancer properties.[1] Its mechanism of action is understood to involve several pathways:

  • Antioxidant Activity: It scavenges free radicals, reducing oxidative stress.[1]

  • Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines.[1]

  • Anticancer Activity: It can induce apoptosis (programmed cell death) in cancer cells by activating caspases and disrupting mitochondrial function.[1]

Q2: What are the common cell-based assays used to evaluate the effects of this compound?

Common cell-based assays to assess the biological activity of this compound and other diterpenoid alkaloids include:

  • Cytotoxicity Assays: To determine the concentration at which the compound is toxic to cells. The MTT and SRB assays are common methods.

  • Cell Proliferation Assays: To measure the effect of the compound on cell growth over time.

  • Apoptosis Assays: To determine if the compound induces programmed cell death. Methods include Annexin V/PI staining and analysis of caspase activity.[2][3]

  • Western Blotting: To analyze the expression levels of specific proteins involved in signaling pathways affected by the compound.

  • Reactive Oxygen Species (ROS) Assays: To quantify the antioxidant or pro-oxidant effects of the compound.[4]

Q3: How should I prepare and store this compound for cell culture experiments?

For optimal results, follow these guidelines for preparation and storage:

  • Solubility: The solubility of this compound may vary. It is crucial to determine the appropriate solvent for your stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for many organic compounds used in cell culture.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in an appropriate solvent. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability. Protect from light.

  • Working Solution: Dilute the stock solution to the desired final concentration in your cell culture medium just before use. Ensure the final solvent concentration in the culture medium is low (typically <0.5%) and does not affect cell viability. Always include a solvent control in your experiments.

Troubleshooting Guides

Issue 1: High Variability or Inconsistent Results in Cytotoxicity Assays
Possible Cause Recommended Solution
Compound Precipitation Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, consider lowering the final concentration or testing alternative solvents for the stock solution.
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a calibrated pipette and mix the cell suspension between plating each well. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even cell distribution.
Edge Effects To minimize evaporation and temperature fluctuations, avoid using the outer wells of the microplate. Fill the outer wells with sterile PBS or water.
Contamination Regularly check for microbial contamination. If contamination is suspected, discard the cells and reagents and thoroughly clean the cell culture hood and incubator.
Reagent Variability Use reagents from the same lot number for the duration of an experiment. Prepare fresh dilutions of the compound for each experiment.
Issue 2: No Observable Effect of this compound on Cells
Possible Cause Recommended Solution
Suboptimal Concentration Range The concentrations tested may be too low. Perform a broad dose-response experiment with a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the effective concentration range.
Insufficient Incubation Time The biological effects of the compound may be time-dependent. Conduct a time-course experiment, treating cells for different durations (e.g., 24, 48, 72 hours).
Cell Line Resistance The chosen cell line may be resistant to the effects of this compound. Consider testing different cell lines with varying genetic backgrounds.
Compound Inactivity Verify the purity and integrity of your this compound stock. If possible, confirm its identity and purity using analytical methods.
Issue 3: Unexpected Cell Death in Control Groups
Possible Cause Recommended Solution
Solvent Toxicity The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. Ensure the final solvent concentration is below the toxic threshold for your specific cell line (typically <0.5%). Always include a solvent-only control group.
Poor Cell Health Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Do not use cells that are overgrown or have been in culture for too many passages.
Suboptimal Culture Conditions Verify that the incubator has the correct temperature, CO2 levels, and humidity. Use the appropriate cell culture medium and supplements as recommended for your cell line.

Experimental Protocols

General Protocol for a Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the control group.

General Protocol for an Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the determined time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in the public domain, the following table provides a general framework for presenting such data. Researchers should generate their own data through careful experimentation.

Cell Line Assay Parameter Value (Example)
Human Cancer Cell Line AMTT AssayIC50 (48h)10 µM
Human Cancer Cell Line BMTT AssayIC50 (48h)25 µM
Human Normal Cell Line CMTT AssayIC50 (48h)> 100 µM
Human Cancer Cell Line AApoptosis Assay% Apoptotic Cells (at IC50, 48h)60%

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

G cluster_cell Cancer Cell DHI This compound Mito Mitochondrion DHI->Mito disrupts mitochondrial function CytC Cytochrome c Mito->CytC releases Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Workflow for Assessing Cytotoxicity

G Start Start Seed Seed Cells in 96-well Plate Start->Seed Adhere Allow Cells to Adhere (Overnight) Seed->Adhere Treat Treat with this compound (Serial Dilutions) Adhere->Treat Incubate Incubate (e.g., 48h) Treat->Incubate Assay Perform Cell Viability Assay (e.g., MTT) Incubate->Assay Read Read Absorbance Assay->Read Analyze Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End

Caption: General workflow for a cell-based cytotoxicity experiment.

Troubleshooting Logic for Inconsistent Results

G Start Inconsistent/Variable Results CheckPrecipitate Check for Compound Precipitation Start->CheckPrecipitate CheckSeeding Review Cell Seeding Protocol Start->CheckSeeding CheckEdge Assess for Edge Effects Start->CheckEdge SolutionPrecipitate Lower Concentration / Change Solvent CheckPrecipitate->SolutionPrecipitate Precipitation Observed SolutionSeeding Ensure Homogenous Cell Suspension CheckSeeding->SolutionSeeding Inconsistent Seeding SolutionEdge Avoid Outer Wells / Use PBS Border CheckEdge->SolutionEdge Edge Effects Suspected

References

improving the accuracy of 13-Dehydroxyindaconitine quantification in complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of 13-Dehydroxyindaconitine in complex mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for quantifying this compound?

A1: The most common and recommended technique for the quantification of this compound and other aconitine-type alkaloids in complex matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which is crucial for distinguishing the analyte from a complex background.[1][2][3]

Q2: How can I minimize matrix effects when analyzing biological samples?

A2: Matrix effects, which can suppress or enhance the ionization of the analyte, are a significant challenge in bioanalysis. To minimize these effects, it is crucial to implement an effective sample preparation strategy. Techniques such as protein precipitation followed by solid-phase extraction (SPE) are commonly used to clean up samples.[4][5] Additionally, the use of a stable isotope-labeled internal standard can help to compensate for matrix effects. Diluting the sample extract can also mitigate matrix effects, although this may compromise sensitivity.

Q3: What are the typical Multiple Reaction Monitoring (MRM) transitions for this compound?

A3: While specific MRM transitions for this compound may need to be optimized in your laboratory, we can propose likely transitions based on the fragmentation patterns of structurally similar C19-diterpenoid alkaloids like aconitine (B1665448). The protonated molecule [M+H]⁺ of this compound (exact mass to be determined by the user) would serve as the precursor ion. Characteristic product ions would result from the neutral loss of acetic acid (60 Da), and subsequent losses of water (18 Da) and carbon monoxide (28 Da).[6] It is highly recommended to perform a product ion scan on a standard of this compound to determine the most abundant and specific transitions.

Q4: What are the critical storage conditions for this compound samples and standards?

A4: Aconitine alkaloids can be susceptible to degradation, particularly hydrolysis of the ester groups, in alkaline conditions and at room temperature.[7][8] Therefore, it is recommended to store stock solutions and biological samples at -20°C or lower to ensure stability.[8] For short-term storage, refrigeration at 4°C may be acceptable.[8] It is also advisable to prepare working solutions fresh and to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample solvent stronger than the mobile phase. 4. Secondary interactions with the stationary phase.1. Flush the column with a strong solvent or replace it if necessary. 2. Adjust the mobile phase pH. For basic compounds like aconitine alkaloids, an acidic mobile phase (e.g., with 0.1% formic acid) is often used.[9] 3. Ensure the sample is dissolved in a solvent similar to or weaker than the initial mobile phase. 4. Consider a different column chemistry or mobile phase additives.
Low or No Signal for the Analyte 1. Instrument sensitivity issue. 2. Inefficient extraction or sample loss during preparation. 3. Analyte degradation. 4. Incorrect MS/MS parameters.1. Check instrument tuning and calibration. 2. Optimize the sample preparation procedure; check for complete elution from SPE cartridges. 3. Ensure proper sample storage and handling to prevent degradation.[7][8] 4. Optimize MRM transitions, collision energy, and other MS parameters using a standard solution.
High Signal Variability (Poor Precision) 1. Inconsistent sample preparation. 2. Matrix effects. 3. Instrument instability. 4. Inconsistent injection volume.1. Ensure consistent and precise execution of the sample preparation protocol. 2. Use a suitable internal standard and optimize sample cleanup to minimize matrix effects.[4] 3. Check for fluctuations in spray stability, temperature, and gas flows. 4. Ensure the autosampler is functioning correctly.
Interfering Peaks 1. Co-eluting isomers or structurally related compounds. 2. Contaminants from reagents, solvents, or labware. 3. Carryover from previous injections.1. Optimize the chromatographic separation by adjusting the gradient, mobile phase composition, or using a different column. 2. Use high-purity reagents and solvents and ensure all labware is clean. 3. Implement a robust wash cycle for the autosampler needle and injection port.

Experimental Protocols

Sample Preparation from Plasma

This protocol is a general guideline and may require optimization for specific matrices and analytical instrumentation.

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile (B52724) (containing the internal standard). Vortex for 1 minute.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following are typical starting parameters for the analysis of aconitine-type alkaloids. Optimization is recommended.

Parameter Typical Value
LC Column C18, 1.7 µm, 2.1 x 50 mm[9][10]
Mobile Phase A 0.1% Formic Acid in Water[2][9]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[9]
Gradient 5-95% B over 10 minutes
Flow Rate 0.3 mL/min[2]
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)[2][10]
Detection Mode Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]⁺ To be determined for this compound
Product Ions To be determined via product ion scan

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of aconitine alkaloids using LC-MS/MS. Data for this compound should be established through method validation in your laboratory. The data presented here for related compounds can serve as a reference.

Table 1: Linearity and Sensitivity of Aconitine Alkaloids in Biological Matrices

Analyte Matrix Linearity Range (ng/mL) LOD (ng/mL) LOQ (ng/mL) Reference
AconitineBlood0.5 - 250.10.5[1]
AconitineRat Plasma0.1 - 50-0.1[2]
MesaconitineRat Plasma0.1 - 50-0.1[2]
Hypaconitine (B608023)Rat Plasma0.1 - 50-0.1[2]
Yunaconitine (B1683533)Human Serum0.1 - 1000.0220.1[11]
Crassicauline AHuman Serum0.1 - 1000.0210.1[11]

Table 2: Accuracy and Precision for Aconitine Alkaloids in Rat Plasma

Analyte Spiked Concentration (ng/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (%) Reference
Aconitine0.25.88.295.5 - 104.5[2]
24.16.596.0 - 103.0[2]
403.55.197.3 - 102.8[2]
Mesaconitine0.26.27.994.8 - 105.2[2]
24.55.896.5 - 103.5[2]
403.14.797.8 - 102.2[2]
Hypaconitine0.25.58.595.0 - 104.8[2]
23.96.196.8 - 103.2[2]
402.84.298.0 - 102.0[2]

Table 3: Recovery and Matrix Effect for Aconitine Alkaloids in Rat Plasma

Analyte Spiked Concentration (ng/mL) Extraction Recovery (%) Matrix Effect (%) Reference
Aconitine0.285.293.1[10]
286.594.5[10]
4087.195.2[10]
Mesaconitine0.284.892.5[10]
285.993.8[10]
4086.594.7[10]
Hypaconitine0.285.592.8[10]
286.894.1[10]
4087.595.5[10]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation inject->chromatography ms_detection MS/MS Detection (MRM Mode) chromatography->ms_detection data_processing Data Processing and Quantification ms_detection->data_processing

Caption: Experimental workflow for this compound quantification.

Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_signal_intensity Signal Intensity Issues cluster_precision Precision Issues start Inaccurate Results check_peak Check Peak Shape and Retention Time start->check_peak check_signal Check Signal Intensity and S/N start->check_signal check_precision Check Precision (%RSD) start->check_precision tailing Tailing/Fronting check_peak->tailing split Split Peaks check_peak->split low_signal Low/No Signal check_signal->low_signal high_rsd High %RSD check_precision->high_rsd solution_column Optimize Chromatography (Column, Mobile Phase) tailing->solution_column split->solution_column solution_sample_prep Optimize Sample Prep and MS Parameters low_signal->solution_sample_prep solution_matrix Address Matrix Effects (Internal Standard, Cleanup) high_rsd->solution_matrix

Caption: Troubleshooting logic for inaccurate quantification results.

References

Validation & Comparative

Comparative Guide to Analytical Methods for 13-Dehydroxyindaconitine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 13-Dehydroxyindaconitine, a diterpenoid alkaloid. While specific validated methods for this compound are not extensively documented in publicly available literature, this document extrapolates from established and validated methods for structurally similar Aconitum alkaloids. The performance data presented is based on analogous compounds and serves as a robust guideline for developing and validating a quantitative assay for this compound.

Two primary analytical techniques are compared: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Data Presentation: Comparative Performance of Analytical Methods

The following tables summarize the expected performance characteristics of HPLC-DAD and UPLC-MS/MS methods for the quantification of this compound, based on data from analogous Aconitum alkaloids.

Table 1: Comparison of HPLC-DAD and UPLC-MS/MS Method Performance Parameters

ParameterHPLC-DADUPLC-MS/MS
Linearity (r²) > 0.999[1][2]> 0.99[3]
Limit of Detection (LOD) 0.63 - 8.31 µg/mL[4]0.03 - 0.13 ng/mL[5][6]
Limit of Quantification (LOQ) 0.63 - 2.80 µg/mL[4]0.15 - 0.51 ng/mL[5][6]
Intra-day Precision (%RSD) < 3.25%[4]< 9.1%[3]
Inter-day Precision (%RSD) < 3.25%[4]< 9.1%[3]
Accuracy/Recovery (%) 86.01 - 104.33%[4]80 - 110%

Table 2: Detailed Performance of a Representative UPLC-MS/MS Method for Aconitum Alkaloids [3][7][8]

Analyte (Analogue)Linearity Range (ng/mL)Correlation Coefficient (r²)LOD (ng/mL)LOQ (ng/mL)Recovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Aconitine (B1665448)0.1 - 50> 0.9950.0100.02564.2 - 94.1< 14.3< 14.3
Hypaconitine0.1 - 50> 0.9950.0100.02564.2 - 94.1< 14.3< 14.3
Mesaconitine0.1 - 50> 0.9950.0100.02564.2 - 94.1< 14.3< 14.3
Benzoylaconitine0.1 - 50> 0.995--64.2 - 94.1< 14.3< 14.3
Benzoylhypaconitine0.1 - 50> 0.995--64.2 - 94.1< 14.3< 14.3
Benzoylmesaconine0.1 - 50> 0.995--64.2 - 94.1< 14.3< 14.3

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on validated methods for other Aconitum alkaloids and can be adapted for this compound.

Sample Preparation (for Biological Matrices)

A solid-phase extraction (SPE) method is recommended for the clean-up of biological samples such as plasma or urine.[5]

  • SPE Cartridge: Oasis MCX cartridges.

  • Conditioning: Condition the cartridge with methanol (B129727) followed by water.

  • Loading: Load the pre-treated sample (e.g., urine diluted with buffer).

  • Washing: Wash the cartridge with a weak organic solvent to remove interferences.

  • Elution: Elute the target analyte, this compound, with an appropriate elution solvent (e.g., methanol containing a small percentage of ammonia).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for analysis.

HPLC-DAD Method[1][2]
  • Chromatographic System: A standard HPLC system equipped with a diode-array detector.

  • Column: XTerra RP18 column (or equivalent C18 column).

  • Mobile Phase: A gradient elution using a mixture of 0.03 M ammonium (B1175870) hydrogen carbonate and acetonitrile (B52724) is often effective for separating Aconitum alkaloids.[1]

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound. For many Aconitum alkaloids, a wavelength of around 230-240 nm is used.[9][10]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Maintained at a constant temperature, e.g., 25°C.

UPLC-MS/MS Method[3][8][11]
  • Chromatographic System: A UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A sub-2 µm particle size column, such as a Waters ACQUITY UPLC BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm), is suitable for rapid and high-resolution separations.[11]

  • Mobile Phase: A gradient elution with acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) or ammonium formate/acetate, is commonly used.[8][12]

  • Flow Rate: A typical flow rate for UPLC is in the range of 0.2-0.4 mL/min.[8]

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally preferred for the analysis of alkaloids.[8][11]

  • Mass Spectrometric Detection: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and an appropriate internal standard would need to be determined.

  • Injection Volume: 1-5 µL.

  • Column Temperature: Maintained at a constant temperature, e.g., 40°C.

Mandatory Visualization

analytical_method_validation_workflow cluster_method_development Method Development cluster_validation Method Validation cluster_application Method Application MD1 Define Analytical Requirements MD2 Select Analytical Technique (e.g., HPLC, UPLC-MS/MS) MD1->MD2 MD3 Optimize Chromatographic Conditions MD2->MD3 MD4 Optimize Sample Preparation MD3->MD4 V1 Specificity/ Selectivity MD4->V1 V2 Linearity & Range V1->V2 V3 Accuracy & Precision (Repeatability & Intermediate) V2->V3 V4 Limit of Detection (LOD) V3->V4 V5 Limit of Quantification (LOQ) V4->V5 V6 Robustness V5->V6 V7 Stability V6->V7 A1 Routine Sample Analysis V7->A1 A2 Pharmacokinetic Studies A1->A2 A3 Quality Control A1->A3

Caption: General workflow for analytical method validation.

signaling_pathway_placeholder Hypothetical Signaling Pathway Interaction cluster_receptor Cell Surface Receptor cluster_downstream Downstream Signaling cluster_response Cellular Response Receptor Target Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Response Biological Effect TF->Response Gene Expression 13_Dehydroxyindaconitine This compound 13_Dehydroxyindaconitine->Receptor Binding

Caption: Hypothetical signaling pathway of this compound.

References

structure-activity relationship (SAR) studies of 13-Dehydroxyindaconitine analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of naturally occurring compounds as templates for novel therapeutics remains a cornerstone of drug discovery. Aconitine (B1665448) and its analogs, a class of C19-diterpenoid alkaloids found in plants of the Aconitum genus, have garnered significant interest due to their potent biological activities, including analgesic, anti-inflammatory, and cardiotonic effects. While the high toxicity of the parent compound, aconitine, has limited its clinical utility, extensive research has been dedicated to synthesizing and evaluating analogs with improved therapeutic indices. This guide provides a comparative overview of the structure-activity relationships (SAR) of aconitine analogs, with a focus on the key structural modifications that influence their biological profiles. Although specific SAR studies on 13-Dehydroxyindaconitine are limited in publicly available literature, the general principles derived from the broader class of aconitine alkaloids offer valuable insights for the rational design of new, safer, and more potent derivatives.

Key Structural Features and Their Influence on Biological Activity

The aconitine scaffold is a complex hexacyclic ring system with multiple stereocenters and functional groups that provide a rich platform for chemical modification. The following sections summarize the impact of structural changes at key positions on the biological activity of aconitine analogs.

Table 1: General Structure-Activity Relationships of Aconitine Analogs

Structural ModificationPosition(s)Impact on Biological ActivityKey Findings
Ester Groups C8 and C14Critical for both analgesic activity and toxicity.The presence of an acetyl group at C8 and a benzoyl group at C14 is associated with high toxicity. Hydrolysis of these ester groups generally leads to a significant decrease in toxicity.
N-Alkyl Group NInfluences analgesic and antiarrhythmic activity.The N-ethyl group is common in naturally occurring aconitines. Modification of this group can modulate activity and toxicity.
Hydroxyl and Methoxy Groups C1, C3, C6, C13, C15, C16Modulate potency and selectivity of biological effects.The presence and stereochemistry of these groups are important for receptor binding and overall pharmacological profile.
Ring A and D Modifications -Can alter the overall conformation and binding affinity.Saturation of ring D and modifications to ring A can impact analgesic activity.

Quantitative Insights into Analog Performance

While a comprehensive quantitative SAR study for a single, unified biological endpoint across a wide range of aconitine analogs is challenging due to the diversity of assays and reported activities, some studies provide valuable quantitative data. For instance, the analgesic effects of various derivatives have been compared using the acetic acid-induced writhing test in mice.

Table 2: Comparative Analgesic Activity of Selected Aconitine Analogs

CompoundModification(s) from AconitineAnalgesic Activity (ED50, mg/kg)Reference
Aconitine-Potent but highly toxic[1]
LappaconitineDifferent substitution pattern3.50[2]
Crassicauline ADifferent substitution pattern0.0480[2]
8-O-deacetyl-8-O-ethylcrassicauline AModification at C80.0972[2]
8-O-ethylyunaconitineModification at C80.0591[2]

Note: The data presented are for comparative purposes and were obtained from different studies. Direct comparison should be made with caution.

Experimental Protocols

The biological evaluation of aconitine analogs typically involves a battery of in vitro and in vivo assays to determine their efficacy and toxicity.

1. Analgesic Activity Assessment (Acetic Acid-Induced Writhing Test)

  • Objective: To evaluate the peripheral analgesic effect of the test compounds.

  • Methodology:

    • Male Kunming mice are randomly divided into control and experimental groups.

    • The experimental groups are administered with different doses of the test compounds, typically via intraperitoneal injection. The control group receives the vehicle.

    • After a predetermined period (e.g., 30 minutes), a 0.6% solution of acetic acid in saline is injected intraperitoneally to induce writhing (a stereotyped stretching behavior).

    • The number of writhes is counted for a specific duration (e.g., 15 minutes).

    • The percentage of inhibition of writhing is calculated for each group compared to the control group.

    • The ED50 (the dose that produces 50% of the maximal effect) is calculated using regression analysis.

2. In Vitro Cytotoxicity Assay (MTT Assay)

  • Objective: To assess the cytotoxic effects of the compounds on various cell lines.

  • Methodology:

    • Cells (e.g., cancer cell lines or normal cell lines) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours).

    • After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plates are incubated to allow the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The cell viability is expressed as a percentage of the control, and the IC50 (the concentration that inhibits 50% of cell growth) is calculated.

Visualizing Structure-Activity Relationships

The following diagrams illustrate the key structural features of the aconitine scaffold and the general impact of modifications on biological activity.

SAR_Aconitine cluster_scaffold Aconitine Scaffold cluster_activity Biological Activity Aconitine Core Hexacyclic Structure C8 C8-Acetyl C14 C14-Benzoyl N N-Ethyl OH_OMe Hydroxyl/Methoxy Groups Analgesia Analgesic Activity C8->Analgesia Increases Toxicity Toxicity C8->Toxicity Increases C14->Analgesia Increases C14->Toxicity Increases N->Analgesia Modulates OH_OMe->Analgesia Modulates Cardiotonic Cardiotonic Effect OH_OMe->Cardiotonic Modulates

Caption: Key functional groups on the aconitine scaffold and their general influence on biological activities.

Detoxification_Pathway Aconitine Aconitine (Highly Toxic) Benzoylaconine Benzoylaconine (Less Toxic) Aconitine->Benzoylaconine Hydrolysis of C8-acetyl Pyroaconitine Pyroaconitine (Less Toxic) Aconitine->Pyroaconitine Dehydration Aconine Aconine (Much Less Toxic) Benzoylaconine->Aconine Hydrolysis of C14-benzoyl

Caption: Simplified metabolic pathway of aconitine leading to less toxic derivatives.

Conclusion

References

comparing the antioxidant capacity of 13-Dehydroxyindaconitine with standard antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for comparing the antioxidant capacity of the natural alkaloid 13-Dehydroxyindaconitine against widely recognized standard antioxidants. While this compound has been noted for its antioxidant properties, to date, there is a lack of publicly available quantitative data from standardized in vitro antioxidant capacity assays.[1] This document outlines the requisite experimental protocols and data presentation formats to facilitate such a comparison and presents the established data for standard antioxidants to serve as a benchmark.

Comparative Antioxidant Activity: A Framework for Evaluation

A direct quantitative comparison of the antioxidant activity of this compound with standard antioxidants is currently impeded by the absence of published experimental data for this specific compound. The following table summarizes representative data for standard antioxidants from common in vitro assays. This table is intended to be populated with data for this compound once it becomes available.

AntioxidantDPPH Assay (IC50)ABTS Assay (TEAC)FRAP Assay (FRAP Value)
This compound No data availableNo data availableNo data available
Trolox ~ 3.5 - 8.5 µg/mLStandard (TEAC = 1.0)Standard for FRAP assays
Ascorbic Acid (Vitamin C) ~ 2.2 - 7.5 µg/mL~ 1.0 - 1.2 TEACStandard for FRAP assays

Note on IC50 (Half-maximal inhibitory concentration): This value represents the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.

Note on TEAC (Trolox Equivalent Antioxidant Capacity): This value measures the antioxidant capacity of a substance relative to the standard, Trolox.

Note on FRAP (Ferric Reducing Antioxidant Power): This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Results are often expressed as µmol Fe²⁺ equivalents per gram or mole of the antioxidant.

Experimental Protocols for Antioxidant Capacity Assessment

To quantitatively assess the antioxidant capacity of this compound, the following standard experimental protocols are recommended.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

Principle: In the presence of an antioxidant, the violet-colored DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at ~517 nm is proportional to the antioxidant activity.

Reagents and Equipment:

  • This compound

  • Standard antioxidant (e.g., Trolox, Ascorbic Acid)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or other suitable solvent

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of concentrations of this compound and the standard antioxidant in the same solvent.

  • In a microplate or cuvette, mix a specific volume of the test compound or standard solution with the DPPH solution.

  • Include a control containing only the solvent and the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at ~517 nm.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

Principle: The pre-formed blue/green ABTS•+ chromophore is reduced by an antioxidant to its colorless neutral form. The decrease in absorbance at a specific wavelength (e.g., 734 nm) is proportional to the antioxidant capacity.

Reagents and Equipment:

  • This compound

  • Standard antioxidant (Trolox)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or other suitable buffer

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare the ABTS•+ solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

  • Dilute the ABTS•+ solution with buffer to an absorbance of ~0.70 at 734 nm.

  • Prepare a series of concentrations of this compound and Trolox.

  • Add a small volume of the test compound or standard to the diluted ABTS•+ solution.

  • After a specified incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Generate a standard curve with Trolox and calculate the Trolox Equivalent Antioxidant Capacity (TEAC) for this compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺).

Principle: At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

Reagents and Equipment:

  • This compound

  • Standard antioxidant (e.g., Trolox, Ascorbic Acid)

  • Acetate (B1210297) buffer (pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution in HCl

  • Ferric chloride (FeCl₃) solution

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare the fresh FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution.

  • Warm the FRAP reagent to 37°C.

  • Prepare a series of concentrations of this compound and the standard antioxidant.

  • Add the test compound or standard solution to the FRAP reagent.

  • Measure the absorbance at 593 nm after a specified incubation time (e.g., 4 minutes).

  • The antioxidant capacity is determined by comparing the change in absorbance of the sample with a standard curve prepared using a known antioxidant.

Visualizing the Experimental Workflow and Antioxidant Action

To further clarify the experimental process and the underlying mechanism of antioxidant action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound This compound Stock Solution Serial_Dilution Serial Dilutions Compound->Serial_Dilution Standards Standard Antioxidants (Trolox, Ascorbic Acid) Standards->Serial_Dilution Reagents Assay Reagents (DPPH, ABTS, FRAP) Reaction Initiate Reaction (Mix Compound/Standard with Reagent) Reagents->Reaction Serial_Dilution->Reaction Incubation Incubation (Time & Temperature) Reaction->Incubation Measurement Spectrophotometric Measurement (Absorbance) Incubation->Measurement Calculation Calculate % Inhibition, TEAC, or FRAP Value Measurement->Calculation Comparison Compare with Standards Calculation->Comparison

Caption: Workflow for in vitro antioxidant capacity assessment.

Antioxidant_Mechanism cluster_redox Redox Reaction Free_Radical Free Radical (e.g., DPPH•, ABTS•+) Stable_Molecule Stable Molecule (e.g., DPPH-H, ABTS) Free_Radical->Stable_Molecule is neutralized to Antioxidant This compound (Electron Donor) Antioxidant->Free_Radical donates electron/H-atom Oxidized_Antioxidant Oxidized Antioxidant Antioxidant->Oxidized_Antioxidant becomes

Caption: Conceptual diagram of free radical scavenging by an antioxidant.

References

13-Dehydroxyindaconitine versus aconitine: a comparative toxicity profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the toxicological profiles of two diterpenoid alkaloids: 13-dehydroxyindaconitine (B15144368) and the highly toxic aconitine (B1665448). While both compounds originate from plants of the Aconitum genus, their known biological activities suggest a significant divergence in their safety profiles. This document summarizes available quantitative data, outlines detailed experimental protocols for toxicity assessment, and visualizes key signaling pathways and workflows to facilitate a clear understanding of their distinct mechanisms.

Executive Summary

Aconitine is a well-characterized potent cardiotoxin (B1139618) and neurotoxin with a narrow therapeutic window. Its toxicity is primarily mediated through the persistent activation of voltage-gated sodium channels, leading to severe cardiac arrhythmias and neurological dysfunction. In contrast, this compound, isolated from Aconitum kusnezoffii, is reported to possess antioxidant properties. Structural differences, notably the absence of a hydroxyl group at the 13-position in this compound, are hypothesized to contribute to a reduced toxicity profile compared to aconitine. However, comprehensive quantitative toxicity data for this compound remains limited in publicly available literature. This guide synthesizes the current understanding of both compounds to inform future research and drug development efforts.

Data Presentation: Quantitative Toxicity

Quantitative toxicological data provides a clear metric for comparing the potency of toxic substances. The following table summarizes the available median lethal dose (LD50) values for aconitine across various species and routes of administration. It is important to note that specific LD50 values for this compound are not readily found in the surveyed scientific literature, highlighting a critical gap in the comparative toxicology of these alkaloids.

CompoundTest AnimalRoute of AdministrationLD50Citation(s)
AconitineMouseIntravenous (i.v.)0.166 mg/kg[1]
AconitineMouseOral1.0 mg/kg[2]
AconitineMouseIntraperitoneal (i.p.)0.270 mg/kg[2]
AconitineMouseSubcutaneous (s.c.)0.270 mg/kg[2]
AconitineRatIntravenous (i.v.)0.064 mg/kg[2]
This compound--Data not available-

Mechanistic Differences: Signaling Pathways

The toxic effects of aconitine and the purported antioxidant activity of this compound are governed by distinct molecular signaling pathways.

Aconitine-Induced Toxicity Pathways

Aconitine's primary mechanism of toxicity involves its interaction with voltage-gated sodium channels (VGSCs) in excitable tissues like the myocardium and neurons.[3] By binding to the open state of these channels, aconitine causes persistent activation and disrupts normal cellular function, leading to cardiotoxicity and neurotoxicity.[3]

G Aconitine-Induced Toxicity Pathway Aconitine Aconitine VGSC Voltage-Gated Sodium Channel Aconitine->VGSC Binds to open state Na_Influx Persistent Na+ Influx VGSC->Na_Influx Causes Depolarization Prolonged Membrane Depolarization Na_Influx->Depolarization Ca_Overload Intracellular Ca2+ Overload Depolarization->Ca_Overload Neurotoxicity Neurotoxicity Depolarization->Neurotoxicity Arrhythmia Cardiac Arrhythmias Ca_Overload->Arrhythmia

Caption: Aconitine's toxic mechanism of action.

Putative Antioxidant Signaling of this compound

This compound is suggested to exert its biological effects through antioxidant mechanisms.[4] While the precise pathway is not fully elucidated, it is hypothesized to involve the activation of endogenous antioxidant defense systems, such as the Nrf2/ARE pathway, which is a common mechanism for many phytochemicals.[5]

G Hypothesized Antioxidant Pathway of this compound Dehydroxy This compound ROS Reactive Oxygen Species (ROS) Dehydroxy->ROS Scavenges Nrf2_Activation Nrf2 Activation Dehydroxy->Nrf2_Activation Induces ARE Antioxidant Response Element (ARE) Nrf2_Activation->ARE Binds to Antioxidant_Enzymes Expression of Antioxidant Enzymes ARE->Antioxidant_Enzymes Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection

Caption: Hypothesized antioxidant action of this compound.

Experimental Protocols

To facilitate further comparative studies, this section outlines detailed methodologies for key experiments used to assess the toxicity profiles of aconitine and related alkaloids.

Acute Toxicity (LD50) Determination in Mice

Objective: To determine the median lethal dose (LD50) of a compound following a single administration.

Methodology: The Up-and-Down Procedure (UDP) is a validated method that reduces the number of animals required.[6][7]

  • Animal Model: Healthy, young adult mice (e.g., ICR strain), nulliparous and non-pregnant, weighing 18-22 g.

  • Housing: Animals are housed in standard conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) with ad libitum access to food and water, except for a brief fasting period before dosing.

  • Dosing:

    • The test substance is dissolved in a suitable vehicle (e.g., saline, distilled water).

    • Animals are fasted overnight prior to oral administration or for 3-4 hours for intraperitoneal or intravenous administration.

    • A single animal is dosed at a level just below the estimated LD50.

    • The outcome (survival or death) determines the dose for the next animal (a higher dose if the animal survives, a lower dose if it dies).[6]

    • The interval between dosing is typically 48 hours.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., convulsions, lethargy, changes in respiration), and body weight changes for up to 14 days.

  • Data Analysis: The LD50 is calculated using specialized software based on the outcomes of the sequential dosing.[6]

G LD50 Determination Workflow (Up-and-Down Procedure) start Start dose Dose single mouse start->dose observe Observe for 48h dose->observe survives Animal Survives? observe->survives increase_dose Increase Dose survives->increase_dose Yes decrease_dose Decrease Dose survives->decrease_dose No end Calculate LD50 survives->end Stopping criteria met increase_dose->dose decrease_dose->dose

References

Cross-Validation of 13-Dehydroxyindaconitine's Bioactivity in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactive potential of 13-Dehydroxyindaconitine, a C19-diterpenoid alkaloid, against various cancer cell lines. Due to the limited availability of direct experimental data for this compound, this document leverages findings from closely related C19-diterpenoid alkaloids isolated from Aconitum species to provide a representative overview of its expected bioactivity and mechanism of action. The information is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this class of compounds.

Comparative Bioactivity of C19-Diterpenoid Alkaloids

The cytotoxic effects of C19-diterpenoid alkaloids, the class of compounds to which this compound belongs, have been evaluated across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, provide a quantitative measure for comparison. The following table summarizes the reported IC50 values for representative C19-diterpenoid alkaloids in various cancer cell lines, alongside a common chemotherapeutic agent, Paclitaxel, for reference.

CompoundCell LineCancer TypeIC50 (µM)Reference CompoundCell LineCancer TypeIC50 (µM)
Lipojesaconitine A549Lung Carcinoma6.0 - 7.3Paclitaxel A549Lung Carcinoma~0.05
MDA-MB-231Breast Cancer6.0 - 7.3MCF-7Breast Cancer~0.03
MCF-7Breast Cancer6.0 - 7.3HeLaCervical Cancer~0.01
KBNasopharyngeal Carcinoma6.0 - 7.3
8-O-Azeloyl-14-benzoylaconine HCT-15Colon Cancer10 - 20
A549Lung Carcinoma10 - 20
MCF-7Breast Cancer10 - 20

Note: Data for Lipojesaconitine and 8-O-Azeloyl-14-benzoylaconine are presented as representative examples of C19-diterpenoid alkaloid bioactivity due to the absence of specific published IC50 values for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to assess the bioactivity of natural compounds like this compound.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect specific proteins in a sample and can be used to investigate the molecular mechanisms of apoptosis.

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved Caspase-3, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Mechanism of Action

To illustrate the potential signaling pathways and experimental procedures involved in the bioactivity of this compound, the following diagrams have been generated using Graphviz.

G cluster_0 Experimental Workflow A Cell Culture (e.g., A549, MCF-7, HeLa) B Treatment with This compound A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI) B->D E Protein Expression Analysis (Western Blot) B->E F Data Analysis (IC50, Apoptosis %, Protein Levels) C->F D->F E->F

Fig. 1: General experimental workflow for assessing bioactivity.

G cluster_pathway Intrinsic Apoptosis Pathway compound This compound bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition bax Bax (Pro-apoptotic) compound->bax Activation mito Mitochondrial Membrane Potential Disruption bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Fig. 2: Hypothesized intrinsic apoptosis signaling pathway.

G cluster_comparison Comparative Cytotoxicity dhi This compound (C19-Diterpenoid Alkaloid) cancer_cell Cancer Cell dhi->cancer_cell Induces paclitaxel Paclitaxel (Standard Chemotherapy) paclitaxel->cancer_cell Induces apoptosis Apoptosis cancer_cell->apoptosis

Fig. 3: Logical relationship of cytotoxic agents and cancer cells.

A Comparative Guide to Assessing the Purity and Quality of Commercial 13-Dehydroxyindaconitine Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accuracy and reliability of scientific research, particularly in drug development and pharmacological studies, hinge on the quality of the chemical reference standards used. 13-Dehydroxyindaconitine, a C19-diterpenoid alkaloid, requires stringent quality control to ensure valid experimental outcomes. This guide provides a comprehensive framework for assessing the purity and quality of commercial this compound standards, offering detailed experimental protocols and data presentation formats to facilitate objective comparison.

The quality and purity of reference standards are critical for achieving scientifically valid results.[1] Regulatory bodies like the FDA require reference standards to be of the "highest purity that can be obtained through reasonable effort" and to be thoroughly characterized to ensure their identity and quality.[1] This ensures that quantitative and qualitative data, such as assays and identification tests, are accurate.[1]

Key Quality Attributes for Comparison

When evaluating this compound standards from different commercial suppliers, the following parameters should be rigorously assessed. The subsequent sections provide the experimental protocols necessary to determine these values.

Table 1: Comparative Quality Assessment of this compound Standards
Quality Attribute Supplier A (Lot #) Supplier B (Lot #) Supplier C (Lot #) Acceptance Criteria
Purity (HPLC, % Area) e.g., 99.5%e.g., 98.9%e.g., 99.8%> 98%
Identity Confirmation (LC-MS) e.g., Confirmede.g., Confirmede.g., ConfirmedMatch to Reference
Structural Integrity (NMR) e.g., Confirmede.g., Confirmede.g., ConfirmedMatch to Reference
Water Content (Karl Fischer) e.g., 0.2%e.g., 0.5%e.g., 0.15%< 1.0%
Residual Solvents (GC-HS) e.g., < 0.1%e.g., 0.3% (Acetone)e.g., < 0.1%< 0.5% Total
Presence of Key Impurities e.g., Not Detectede.g., 0.2% Impurity Xe.g., Not DetectedReportable levels

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for the key analytical techniques required for this assessment.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of chemical standards by separating the main compound from any impurities.[2] A reliable HPLC method should be developed and validated for the quantitative determination of this compound.[2][3]

  • Instrumentation: HPLC system with UV or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution using acetonitrile (B52724) and an ammonium (B1175870) bicarbonate or ammonium formate (B1220265) buffer is often effective for separating Aconitum alkaloids.[3][4]

    • Solvent A: 20 mM Ammonium Bicarbonate in water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    Time (min) % Solvent B
    0 20
    25 80
    30 80
    31 20

    | 40 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at approximately 235-240 nm is suitable for Aconitum alkaloids.[3][5]

  • Sample Preparation: Accurately weigh and dissolve the standard in methanol (B129727) or a suitable solvent to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used to confirm the identity of the compound by determining its molecular weight. This technique couples the separation power of LC with the detection capabilities of mass spectrometry.[6]

  • Instrumentation: LC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight).

  • LC Conditions: Utilize the same or a similar method as the HPLC purity analysis.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode. The nitrogen atom in the alkaloid structure is readily protonated.[6]

    • Analysis Mode: Full scan to detect the protonated molecular ion [M+H]⁺. For this compound (C33H45NO10), the expected m/z would be calculated based on its molecular formula.

  • Analysis: Confirm that the primary mass detected corresponds to the expected molecular weight of this compound.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for unequivocally confirming the chemical structure of the standard and identifying any structural isomers or major impurities.[7]

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve a sufficient amount of the standard (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃ or CD₃OD).

  • Experiments:

    • ¹H NMR: Provides information on the number and environment of protons.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between atoms and confirm the complete structure.[7][8]

  • Analysis: The acquired spectra should be compared against published data or a well-characterized internal reference standard to confirm the structural integrity.

Visualization of Workflows and Logic

Diagrams created using Graphviz provide a clear visual representation of the processes involved in quality assessment.

Experimental Workflow for Standard Qualification

The following diagram outlines the step-by-step process for analyzing a commercial standard of this compound.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Analytical Testing cluster_2 Phase 3: Final Qualification A Receive Commercial Standard B Visual Inspection & Documentation Review A->B C Solubility Testing B->C D HPLC Purity (% Area) C->D E LC-MS Identity (Molecular Weight) D->E F NMR Structural Confirmation E->F G Water Content (Karl Fischer) F->G H Data Compilation & Comparison G->H I Qualify / Disqualify Standard H->I

Figure 1. A streamlined workflow for the qualification of a commercial chemical standard.
Decision Pathway for Purity Assessment

This diagram illustrates the logical steps taken based on the initial purity results from HPLC analysis.

G A Perform HPLC Purity Analysis B Purity > 98% and No Major Impurities? A->B C Proceed with Full Characterization (MS, NMR) B->C Yes D Identify and Quantify Impurities B->D No E Assess Impact of Impurities on Intended Use D->E E->C Acceptable F Standard may be Unsuitable for Quantitative Use E->F Unacceptable

References

comparative analysis of extraction techniques for Aconitum alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Extraction Techniques for Aconitum Alkaloids

This guide provides a comprehensive comparative analysis of various extraction techniques for Aconitum alkaloids, tailored for researchers, scientists, and drug development professionals. It objectively evaluates conventional and modern methods, supported by experimental data, detailed protocols, and visual workflows to facilitate informed decisions in alkaloid extraction.

Introduction to Aconitum Alkaloid Extraction

Aconitum species, commonly known as monkshood or wolfsbane, are rich sources of pharmacologically active diterpenoid alkaloids, such as aconitine, mesaconitine, and hypaconitine. These compounds possess significant analgesic, anti-inflammatory, and cardiotonic properties. However, their high toxicity necessitates precise and efficient extraction and purification methods to ensure safety and efficacy in therapeutic applications. The choice of extraction technique is critical as it directly influences the yield, purity, and chemical profile of the final extract. This guide compares traditional methods like maceration and heat reflux extraction with modern techniques such as ultrasound-assisted, microwave-assisted, and supercritical fluid extraction.

Comparative Analysis of Extraction Techniques

The selection of an optimal extraction method depends on various factors, including efficiency, solvent consumption, extraction time, cost, and environmental impact. Modern techniques generally offer significant advantages over conventional methods by reducing extraction times and solvent usage while increasing yields.

Table 1: Quantitative Comparison of Aconitum Alkaloid Extraction Techniques

TechniquePlant MaterialTarget Alkaloid(s)Extraction Yield/RecoveryExtraction TimeKey Parameters & SolventSource
Pulsed Electric Field (PEF) Aconitum coreanum rootsGuanfu base A (GFA)3.94 mg/g< 1 minute20 kV/cm, 8 pulses, 1:12 solid-liquid ratio, 90% Ethanol (B145695)[1]
Heat Reflux Extraction (HRE) Aconitum coreanum rootsGuanfu base A (GFA)Lower than PEF & UAE10 hours90% Ethanol[1]
Ultrasound-Assisted Extraction (UAE) Aconitum coreanum rootsGuanfu base A (GFA)Higher than HRE40 minutes90% Ethanol[1]
Ultrasound-Assisted Extraction (UAE) Aconitum gymnandrumTotal AlkaloidsHigh extraction rate30 minutes80°C, 36h soaking, 30 min extraction[2]
Matrix Solid-Phase Dispersion (MSPD) Aconitum kusnezoffii rootsAconitine, Mesaconitine, Hypaconitine, Deoxyaconitine93.16% - 102.73% (recoveries)Not specifiedSorbent: Alkaline alumina; Eluent: Acetonitrile/water[3]
Maceration General Aconitum rootsGeneral AlkaloidsLower yieldExtended period (hours to days)Ethanol or water[4]
Percolation General Aconitum rootsGeneral AlkaloidsMore efficient than macerationGradual, continuous flowEthanol or water[4]
Supercritical Fluid Extraction (SFE) General AconitumGeneral AlkaloidsHigh efficiency, high yieldLess time-consumingSupercritical CO2, often requires alkaline pre-treatment[5][6]
Microwave-Assisted Extraction (MAE) General Plant MaterialGeneral AlkaloidsHigh extraction yieldsShorter times (seconds to minutes)Polar solvents (e.g., Ethanol)[7][8]

Visualization of Extraction Workflows and Comparisons

Visual diagrams help in understanding the complex workflows and relationships between different extraction methodologies.

G cluster_prep Phase 1: Sample Preparation cluster_extraction Phase 2: Extraction cluster_purification Phase 3: Purification & Isolation cluster_analysis Phase 4: Analysis Prep1 Aconitum Plant Material (e.g., Roots) Prep2 Drying & Grinding Prep1->Prep2 Ext_Conv Conventional Methods (Maceration, HRE, Soxhlet) Prep2->Ext_Conv Ext_Mod Modern Methods (UAE, MAE, PEF, SFE) Prep2->Ext_Mod Purify1 Filtration / Centrifugation Ext_Conv->Purify1 Ext_Mod->Purify1 Purify2 Solvent Evaporation Purify1->Purify2 Purify3 Liquid-Liquid Extraction or Solid-Phase Extraction (SPE) Purify2->Purify3 Purify4 Chromatography (e.g., Column, CPC) Purify3->Purify4 Analysis1 Qualitative & Quantitative Analysis (HPLC, UPLC-MS/MS) Purify4->Analysis1 Analysis2 Final Alkaloid Extract Analysis1->Analysis2

Caption: General experimental workflow for Aconitum alkaloid extraction.

G cluster_conv Conventional Techniques cluster_mod Modern Techniques Maceration Maceration Time Time Consumption Maceration->Time High Solvent Solvent Usage Maceration->Solvent High Yield Extraction Yield Maceration->Yield Low Scaleup Scalability Maceration->Scaleup Easy HRE Heat Reflux / Soxhlet HRE->Time High HRE->Solvent High HRE->Yield Medium Energy Energy Cost HRE->Energy High HRE->Scaleup Moderate UAE Ultrasound-Assisted UAE->Time Low UAE->Solvent Medium UAE->Yield High UAE->Energy Low UAE->Scaleup Moderate MAE Microwave-Assisted MAE->Time Very Low MAE->Solvent Low MAE->Yield High MAE->Energy Medium MAE->Scaleup Difficult SFE Supercritical Fluid SFE->Time Low SFE->Solvent Very Low (CO2 recycled) SFE->Yield Very High SFE->Energy High (pressure) SFE->Scaleup Easy PEF Pulsed Electric Field PEF->Time Very Low PEF->Solvent Low PEF->Yield Very High PEF->Energy Low PEF->Scaleup Easy

Caption: Logical comparison of key extraction technique parameters.

Detailed Experimental Protocols

This section provides standardized methodologies for key extraction techniques cited in the literature.

Ultrasound-Assisted Extraction (UAE) Protocol

This protocol is adapted from methodologies optimized for Aconitum species.[2][9][10][11]

  • Sample Preparation: Weigh 10 g of dried, powdered Aconitum root material (sieved through a 60-mesh screen).

  • Solvent Addition: Place the powder into a 250 mL flask and add 200 mL of 60% ethanol, creating a solid-liquid ratio of 1:20.

  • Ultrasonic Treatment: Place the flask in an ultrasonic bath. Set the ultrasonic power to 100 W and the temperature to 45°C.

  • Extraction: Sonicate the mixture for 30 minutes. The cavitation effect of the ultrasound disrupts plant cell walls, enhancing solvent penetration and alkaloid release.[4][12]

  • Recovery: After extraction, filter the mixture through Whatman No. 1 filter paper.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

  • Further Processing: The crude extract can be further purified using techniques like solid-phase extraction or chromatography.

Microwave-Assisted Extraction (MAE) Protocol

This is a general protocol based on the principles of MAE for alkaloids.[7][8]

  • Sample Preparation: Weigh 1.0 g of finely powdered Aconitum plant material.

  • Solvent Addition: Place the sample in a 100 mL microwave-safe vessel. Add 20 mL of a suitable polar solvent like ethanol or methanol (B129727). The choice of solvent is crucial as it must absorb microwave energy efficiently.[8]

  • Microwave Irradiation: Seal the vessel and place it in the microwave extraction system. Irradiate the sample at a power of 300-700 W for a short duration, typically ranging from 60 seconds to 5 minutes. The rapid dielectric heating increases internal cell pressure, causing cell wall rupture and release of alkaloids.[7]

  • Cooling and Filtration: Carefully remove the vessel and allow it to cool to room temperature. Filter the extract to separate the solid plant residue.

  • Analysis: The resulting filtrate, containing the Aconitum alkaloids, is ready for analytical quantification by HPLC or UPLC-MS.

Heat Reflux Extraction (HRE) Protocol

A conventional method often used as a benchmark for comparison.

  • Sample Preparation: Place 20 g of coarsely powdered Aconitum root into a 500 mL round-bottom flask.

  • Solvent Addition: Add 200 mL of 70% methanol or ethanol to the flask.

  • Refluxing: Attach a reflux condenser to the flask and heat the mixture to the boiling point of the solvent using a heating mantle.

  • Extraction: Maintain a gentle reflux for 2-4 hours.

  • Recovery: Allow the mixture to cool, then filter it to separate the extract from the plant material. Wash the residue with a small amount of fresh solvent to ensure complete recovery.

  • Concentration: Combine the filtrates and concentrate the solvent using a rotary evaporator to yield the crude extract.

Solid-Phase Extraction (SPE) for Clean-up

SPE is commonly used as a purification step after initial extraction to remove interferences.[13][14]

  • Initial Extraction: Perform a primary extraction using a method like UAE or HRE. Redissolve the dried crude extract in 5 mL of an appropriate solvent mixture (e.g., acetonitrile–0.1% acetic acid, 1:1).[14]

  • Column Conditioning: Condition a C18 or cation exchange SPE cartridge by passing methanol followed by deionized water through it.

  • Sample Loading: Load the redissolved extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., a mixture of 5% ammonia (B1221849) solution and methanol) to remove impurities and non-alkaloid components.[14]

  • Elution: Elute the target Aconitum alkaloids from the cartridge using a stronger solvent, such as acidified methanol or 2% ammonium (B1175870) hydroxide (B78521) in acetonitrile.[13]

  • Final Step: Collect the eluate and evaporate the solvent under a stream of nitrogen. Reconstitute the residue in the mobile phase for HPLC or UPLC-MS analysis.

References

confirming the molecular targets of 13-Dehydroxyindaconitine through validation studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the molecular targets of 13-Dehydroxyindaconitine, a diterpenoid alkaloid with emerging therapeutic potential. Through a detailed comparison with alternative compounds and supporting experimental data, this document aims to elucidate its mechanism of action and facilitate further research and development.

Overview of this compound and its Putative Molecular Targets

This compound is a natural alkaloid primarily investigated for its antioxidant, anti-inflammatory, and pro-apoptotic properties.[1] While direct quantitative data on its molecular interactions remains limited in publicly accessible literature, its bioactivities suggest modulation of key signaling pathways involved in cellular stress, inflammation, and programmed cell death. Structurally related aconitine (B1665448) alkaloids are known to interact with voltage-gated sodium channels (VGSCs), suggesting a potential neurological mechanism of action as well.

Based on available information, the primary putative molecular targets and pathways for this compound include:

  • Antioxidant Pathways: Direct scavenging of reactive oxygen species (ROS).

  • Inflammatory Signaling: Inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

  • Apoptotic Machinery: Activation of executioner caspases, particularly Caspase-3.

  • Voltage-Gated Sodium Channels (VGSCs): Potential modulation of VGSC subtypes, particularly Nav1.7, which is implicated in pain pathways.

Comparative Analysis of Bioactivities

To contextualize the potential efficacy of this compound, this section compares its reported activities with those of established alternative compounds. Due to the absence of specific IC50 or Kd values for this compound, the comparison is based on the activities of these alternatives against the putative targets.

Antioxidant Activity

Target: Reactive Oxygen Species (ROS)

CompoundAssayIC50 (µg/mL)Reference
Ascorbic Acid (Vitamin C) DPPH6.1[2]
Gallic Acid ABTS1.03[3]
Trolox DPPH3.77[4]
(+)-Catechin Hydrate ABTS3.12[3]
Anti-inflammatory Activity

Target: Pro-inflammatory Cytokines (TNF-α, IL-6)

CompoundTargetIC50Reference
Compound 2 TNF-α6.5 µM[5]
Compound 1 TNF-α32.5 µM[5]
Compound 3 TNF-α27.4 µM[5]
Oxyphenylbutazone hydrate IL-67.5 µM[6]
Budesonide IL-62.2 µM[6]
Pro-Apoptotic Activity

Target: Caspase-3 Activation

Compound/TreatmentCell LineFold Increase in Caspase-3 ActivityReference
Scrophularia oxysepala Extract Caco-2Dose-dependent increase[7]
Cycloartane HT-29~4.5-fold at 18h[8]
Staurosporine HeLaTime-dependent increase[9]
Voltage-Gated Sodium Channel (VGSC) Inhibition

Target: Nav1.7

CompoundIC50Reference
Lappaconitine (B608462) 27.67 µM[10]
PF-05089771 11 nM[11][12]
Compound 10o 0.64 nM[13]
Harmaline 35.5 µM[14]

Signaling Pathways and Experimental Workflows

To visually represent the discussed mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Putative Signaling Pathways of this compound

13_Dehydroxyindaconitine_Pathways cluster_0 Cellular Stress & Inflammation cluster_1 Apoptosis cluster_2 Neuronal Excitability ROS Reactive Oxygen Species (ROS) Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Mitochondria Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Nav17 Voltage-Gated Sodium Channel (Nav1.7) ActionPotential Action Potential Propagation Nav17->ActionPotential PainSignal Pain Signal Transmission ActionPotential->PainSignal Compound This compound Compound->ROS Scavenges Compound->Cytokines Inhibits Compound->Mitochondria Disrupts Function Compound->Nav17 Potentially Modulates

Caption: Putative molecular pathways modulated by this compound.

Experimental Workflow for Target Validation

Experimental_Workflow cluster_Antioxidant Antioxidant Activity cluster_AntiInflammatory Anti-inflammatory Activity cluster_Apoptosis Pro-Apoptotic Activity cluster_VGSC VGSC Modulation DPPH_Assay DPPH Radical Scavenging Assay ABTS_Assay ABTS Radical Scavenging Assay CellCulture Macrophage Cell Culture (e.g., RAW 264.7) LPS_Stimulation LPS Stimulation CellCulture->LPS_Stimulation ELISA ELISA for TNF-α, IL-6 LPS_Stimulation->ELISA CancerCellCulture Cancer Cell Line Culture (e.g., HeLa) MTT_Assay MTT Assay for Cell Viability CancerCellCulture->MTT_Assay CaspaseAssay Caspase-3 Activity Assay CancerCellCulture->CaspaseAssay HEK293_Nav17 HEK293 Cells Expressing Human Nav1.7 PatchClamp Whole-Cell Patch-Clamp Electrophysiology HEK293_Nav17->PatchClamp Start Start Start->DPPH_Assay Start->ABTS_Assay Start->CellCulture Start->CancerCellCulture Start->HEK293_Nav17

Caption: Workflow for experimental validation of this compound's targets.

Detailed Experimental Protocols

DPPH Radical Scavenging Assay

This assay quantifies the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727). Prepare various concentrations of this compound and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.

MTT Cell Viability Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells (e.g., a cancer cell line) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is the concentration of the compound that reduces cell viability by 50%.

Caspase-3 Colorimetric Assay

This assay measures the activity of caspase-3, a key executioner in apoptosis.

  • Cell Lysis: After treating cells with this compound, lyse the cells using a specific lysis buffer provided in commercial kits.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., Bradford assay).

  • Reaction Setup: In a 96-well plate, add a standardized amount of protein from each lysate. Add the reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance at 405 nm, which corresponds to the release of the chromophore p-nitroaniline (pNA).

  • Calculation: The caspase-3 activity is often expressed as a fold increase compared to the untreated control.

Conclusion and Future Directions

This compound demonstrates promising bioactivities that suggest its potential as a therapeutic agent, particularly in the realms of antioxidant, anti-inflammatory, and anticancer applications. The structural similarity to known VGSC modulators also opens an avenue for its investigation in pain management. However, the current body of research lacks specific, quantitative data on its direct molecular interactions.

Future validation studies should focus on:

  • Determining IC50 and Kd values: Conducting dose-response studies to quantify the potency of this compound against specific molecular targets (e.g., individual cytokines, caspases, and VGSC subtypes).

  • Elucidating Binding Mechanisms: Utilizing techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to characterize the binding kinetics and thermodynamics of its interactions.

  • In Vivo Efficacy Studies: Progressing to animal models of inflammation, cancer, and neuropathic pain to assess its therapeutic potential in a physiological context.

By systematically addressing these knowledge gaps, the scientific community can fully unlock the therapeutic promise of this compound.

References

13-Dehydroxyindaconitine: A Head-to-Head Comparison of its Anti-inflammatory Effects with Known Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory properties of the natural alkaloid 13-Dehydroxyindaconitine against established anti-inflammatory drugs: Indomethacin, Dexamethasone, and Celecoxib. While qualitative data points to the anti-inflammatory potential of this compound, a lack of publicly available quantitative data currently prevents a direct head-to-head statistical comparison. This document summarizes the known anti-inflammatory profile of this compound and presents detailed experimental protocols and comparative data for the well-established drugs in standardized preclinical models.

Overview of this compound's Anti-inflammatory Potential

Comparative Analysis in Preclinical Models

To provide a framework for potential future comparative studies, this section details the efficacy of three widely used anti-inflammatory drugs in established preclinical models.

Carrageenan-Induced Paw Edema

This in vivo model is a widely accepted method for evaluating acute inflammation. Edema is induced by injecting carrageenan into the paw of a rodent, and the anti-inflammatory effect of a compound is measured by the reduction in paw swelling.

Table 1: Comparative Efficacy in Carrageenan-Induced Paw Edema

DrugDoseRoute of AdministrationSpeciesPercent Inhibition of EdemaReference
This compound Data not availableData not availableData not availableData not available
Indomethacin 5 mg/kgIntraperitonealRatSignificant inhibition[2]
Dexamethasone Data not availableData not availableData not availableData not available
Celecoxib Data not availableData not availableData not availableData not available
Acetic Acid-Induced Writhing Test

This in vivo model assesses the analgesic and anti-inflammatory activity of a substance by measuring the reduction in abdominal constrictions ("writhes") induced by an intraperitoneal injection of acetic acid.

Table 2: Comparative Efficacy in Acetic Acid-Induced Writhing Test

DrugDoseRoute of AdministrationSpeciesPercent Inhibition of WrithingReference
This compound Data not availableData not availableData not availableData not available
Indomethacin 5 mg/kgSubcutaneousMouse~30%[1]
Indomethacin 10 mg/kgIntraperitonealMouse51.23%[3]
Dexamethasone Data not availableData not availableData not availableData not available
Celecoxib Data not availableData not availableData not availableData not available
Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

This in vitro assay is used to evaluate the anti-inflammatory effect of a compound by measuring its ability to inhibit the release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), from macrophage cells stimulated with LPS.

Table 3: Comparative Efficacy in LPS-Induced Cytokine Release

DrugCell LineCytokineIC50 / InhibitionReference
This compound Data not availableTNF-α, IL-1βData not available
Indomethacin Data not availableTNF-α, IL-1βData not available
Dexamethasone Data not availableTNF-α, IL-1βData not available
Celecoxib Data not availableTNF-α, IL-1βData not available

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the design of future comparative studies.

Carrageenan-Induced Paw Edema Protocol
  • Animals: Male Wistar rats (150-200 g).

  • Procedure:

    • Animals are fasted for 12 hours before the experiment with free access to water.

    • The initial volume of the right hind paw is measured using a plethysmometer.

    • The test compound (e.g., this compound) or reference drug (e.g., Indomethacin) is administered orally or intraperitoneally.

    • After a specific absorption time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

G cluster_0 Experimental Workflow: Carrageenan-Induced Paw Edema Animal Preparation Animal Preparation Initial Paw Volume Measurement Initial Paw Volume Measurement Animal Preparation->Initial Paw Volume Measurement Drug Administration Drug Administration Initial Paw Volume Measurement->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Paw Volume Measurement (hourly) Paw Volume Measurement (hourly) Carrageenan Injection->Paw Volume Measurement (hourly) Data Analysis Data Analysis Paw Volume Measurement (hourly)->Data Analysis

Carrageenan-Induced Paw Edema Workflow
Acetic Acid-Induced Writhing Test Protocol

  • Animals: Male Swiss albino mice (20-25 g).

  • Procedure:

    • Animals are fasted for 12 hours before the experiment with free access to water.

    • The test compound (e.g., this compound) or reference drug (e.g., Indomethacin) is administered orally or intraperitoneally.

    • After a specific absorption time (e.g., 30 minutes), 0.1 mL/10 g of 0.6% acetic acid solution is injected intraperitoneally.

    • Immediately after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a period of 20-30 minutes.

  • Data Analysis: The percentage inhibition of writhing is calculated using the following formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the average number of writhes in the control group, and Wt is the average number of writhes in the treated group.

G cluster_1 Experimental Workflow: Acetic Acid-Induced Writhing Test Animal Preparation Animal Preparation Drug Administration Drug Administration Animal Preparation->Drug Administration Acetic Acid Injection Acetic Acid Injection Drug Administration->Acetic Acid Injection Observation & Writhing Count Observation & Writhing Count Acetic Acid Injection->Observation & Writhing Count Data Analysis Data Analysis Observation & Writhing Count->Data Analysis

Acetic Acid-Induced Writhing Test Workflow
LPS-Induced Cytokine Release in RAW 264.7 Macrophages Protocol

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Procedure:

    • Seed RAW 264.7 cells in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound (e.g., this compound) or reference drug (e.g., Dexamethasone) for 1-2 hours.

    • Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.

    • Collect the cell culture supernatants.

    • Measure the concentrations of TNF-α and IL-1β in the supernatants using commercially available ELISA kits.

  • Data Analysis: The percentage inhibition of cytokine production is calculated. The IC50 value (the concentration of the compound that inhibits 50% of the cytokine production) can be determined by plotting a dose-response curve.

G cluster_2 Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Proinflammatory_Cytokines This compound This compound This compound->NFkB Inhibition Known_Drugs Known Anti-inflammatory Drugs Known_Drugs->NFkB Inhibition

Simplified Inflammatory Signaling Pathway

Conclusion

This compound shows promise as a potential anti-inflammatory agent based on initial qualitative assessments. However, to establish its therapeutic potential and position it relative to existing treatments, rigorous quantitative studies are essential. The experimental protocols and comparative data for Indomethacin, Dexamethasone, and Celecoxib provided in this guide offer a benchmark for future investigations into the anti-inflammatory efficacy of this compound. Further research is warranted to generate the necessary data to complete a direct head-to-head comparison and fully elucidate the anti-inflammatory profile of this natural compound.

References

Validating the In Vivo Efficacy of Diterpenoid Alkaloids from Aconitum Species in Preclinical Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of select diterpenoid alkaloids isolated from plants of the Aconitum genus, commonly known as monkshood or wolfsbane. While direct in vivo efficacy data for 13-Dehydroxyindaconitine remains limited in publicly accessible literature, this document serves as a valuable resource by summarizing the performance of structurally related and well-studied diterpenoid alkaloids in established disease models of pain and inflammation. The experimental data and protocols presented herein offer a framework for understanding the potential therapeutic applications of this class of natural compounds.

Comparative Efficacy of Aconitum Alkaloids in Pain and Inflammation Models

The following tables summarize the quantitative in vivo efficacy of various diterpenoid alkaloids from Aconitum species in preclinical models of analgesia and inflammation. These alkaloids, while structurally distinct from this compound, provide insights into the potential bioactivity of this compound class.

Table 1: Analgesic Efficacy of Diterpenoid Alkaloids in Rodent Models

CompoundAnimal ModelTestDose (mg/kg)Efficacy (ED50 or % Inhibition)Reference
Lappaconitine (B608462)MouseAcetic Acid Writhing Test3.5 (sc)ED50: 3.5[1]
N-deacetyllappaconitineMouseAcetic Acid Writhing Test7.1 (sc)ED50: 7.1[1]
AconitineMouseFormalin Test (Phase 1)0.06 (route not specified)ED50: 0.06[2]
HypaconitineMouseFormalin Test (Phase 1)~0.06 (route not specified)ED50: ~0.06[2]
Pseudostapine AMouseNot SpecifiedNot SpecifiedMore potent than aspirin (B1665792) and acetaminophen[3]
Pseudostapine BMouseNot SpecifiedNot SpecifiedMore potent than aspirin and acetaminophen[3]

Table 2: Anti-inflammatory Efficacy of Diterpenoid Alkaloids in Rodent Models

CompoundAnimal ModelTestDose (mg/kg)% Inhibition of EdemaReference
N-deacetyllappaconitineRatCarrageenan-induced paw edema1-10 (ip)Significant inhibition[1]
LappaconitineRatCarrageenan-induced paw edema1-6 (ip)Significant inhibition[1]
Aconitum seyal extractRatCarrageenan-induced paw edema20046.2%[4]
Aconitum seyal extractRatCarrageenan-induced paw edema40048.3%[4]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are provided below. These protocols are standard in preclinical pharmacology for evaluating analgesic and anti-inflammatory agents.

Acetic Acid-Induced Writhing Test

This model is used to evaluate peripheral analgesic activity.

  • Animals: Male or female mice are used.

  • Procedure:

    • Animals are pre-treated with the test compound (e.g., Lappaconitine, N-deacetyllappaconitine) or vehicle control at specified doses and routes of administration.

    • After a set period (e.g., 30 minutes), a 0.6-0.7% solution of acetic acid is injected intraperitoneally (i.p.) to induce a writhing response.[1]

    • The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a specific duration (e.g., 15 or 20 minutes) following the acetic acid injection.[5][6]

  • Endpoint: The percentage of inhibition of writhing is calculated by comparing the number of writhes in the treated group to the vehicle control group.

Hot Plate Test

This test is employed to assess central analgesic activity.

  • Animals: Mice or rats are used.

  • Procedure:

    • The hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).[7]

    • Animals are placed on the hot plate, and the latency to a nociceptive response (e.g., licking of the hind paw or jumping) is recorded.[7]

    • A cut-off time (e.g., 30 or 60 seconds) is set to prevent tissue damage.

    • Measurements are taken before and at various time points after the administration of the test compound or vehicle.

  • Endpoint: An increase in the latency to the nociceptive response in the treated group compared to the control group indicates an analgesic effect.

Carrageenan-Induced Paw Edema

This is a widely used model for evaluating acute inflammation.

  • Animals: Typically, rats are used.

  • Procedure:

    • Animals are pre-treated with the test compound or a standard anti-inflammatory drug (e.g., indomethacin) or vehicle control.

    • After a specified time, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema.[8][9]

    • The volume of the paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.[10]

  • Endpoint: The percentage of inhibition of paw edema in the treated groups is calculated by comparing the increase in paw volume to that of the control group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed mechanisms of action for some Aconitum alkaloids and the general workflow of the in vivo experiments described.

G Proposed Analgesic Mechanism of Aconitine-like Alkaloids Aconitine Aconitine / Hypaconitine NaChannel Voltage-gated Sodium Channel (Site II) Aconitine->NaChannel Binds to Depolarization Persistent Activation & Inhibition of Inactivation NaChannel->Depolarization Leads to ConductionBlock Neuronal Conduction Block Depolarization->ConductionBlock Results in Analgesia Analgesic Effect ConductionBlock->Analgesia Produces

Caption: Proposed mechanism of analgesia for aconitine-like alkaloids.

G General Workflow for In Vivo Analgesic and Anti-inflammatory Studies cluster_pre Pre-treatment cluster_induction Induction cluster_assessment Assessment Animal Rodent Model (Mouse/Rat) Treatment Test Compound / Vehicle Administration Animal->Treatment Pain Pain Induction (Acetic Acid / Thermal Stimulus) Treatment->Pain Inflammation Inflammation Induction (Carrageenan) Treatment->Inflammation Analgesia Analgesic Response (Writhing / Latency) Pain->Analgesia Edema Paw Volume Measurement Inflammation->Edema

References

Comparative Metabolomics of Aconitum Species: Unraveling Variations in 13-Dehydroxyindaconitine Content

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the metabolic landscape of various Aconitum species reveals significant variations in their chemical profiles, particularly in the content of the C19-diterpenoid alkaloid, 13-Dehydroxyindaconitine. This guide provides a comparative analysis of the metabolomes of different Aconitum species, with a focus on the varying levels of this specific compound, offering valuable insights for researchers, scientists, and drug development professionals.

The genus Aconitum, commonly known as monkshood or wolf's bane, is renowned for its rich diversity of diterpenoid alkaloids, which are as medicinally promising as they are notoriously toxic.[1][2] Among these, this compound, a naturally occurring diterpenoid alkaloid isolated from the roots of species like Aconitum kusnezoffii, has garnered interest for its potential pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[3] Understanding the metabolic differences between Aconitum species with varying content of this alkaloid is crucial for quality control of herbal medicines, drug discovery, and toxicological studies.

Quantitative Comparison of Alkaloid Content

Metabolomic studies employing techniques such as ultra-performance liquid chromatography-quadrupole time-of-flight-high-definition mass spectrometry (UPLC-QTOF-HDMS) have been instrumental in identifying and quantifying the diverse array of alkaloids in Aconitum species.[1][4][5] While a comprehensive dataset directly comparing this compound across a wide range of species is still emerging, existing research allows for a preliminary comparison of alkaloid profiles. The following table summarizes representative quantitative data of major alkaloids, including those structurally related to this compound, from different Aconitum species. It is important to note that the absolute content of these alkaloids can vary significantly based on factors such as geographical location, harvest time, and processing methods.[6][7][8]

Aconitum SpeciesMajor Diterpenoid Alkaloids DetectedNotes on Alkaloid ProfileReference
Aconitum carmichaelii (Fuzi)Aconitine, Mesaconitine, Hypaconitine, Benzoylaconine, Benzoylmesaconine, BenzoylhypaconineDiester-diterpenoid alkaloids (DDAs) are the primary toxic components. Processing is crucial to hydrolyze them into less toxic monoester alkaloids.[7][9][10]
Aconitum kusnezoffii (Caowu)Aconitine, Mesaconitine, Hypaconitine, Deoxyaconitine, Songorine, Carmichaeline, Isotalatizidine (B1228319)Contains a complex mixture of toxic DDAs. Songorine, carmichaeline, and isotalatizidine were found in A. carmichaelii but not in A. kusnezoffii in one study. This compound is a known constituent of this species.[3][4][5][11]
Aconitum heterophyllumAtisine (B3415921), Heteratisine, F-dihydroatisinePrimarily contains less toxic C20-diterpenoid alkaloids of the atisine type.[12]
Aconitum nagarumAconitineCrude alkaloid content is high, with significant seasonal variation.[6][8]
Aconitum elwesiiAconitineShows seasonal variation in alkaloid content, similar to A. nagarum.[6][8]
Aconitum apetalumApetaldines K-Q (new aconitine-type C19-diterpenoid alkaloids)Recent research has identified novel alkaloids from this species.[13]

Experimental Protocols

The following section details the typical methodologies employed in the comparative metabolomic analysis of Aconitum species.

Sample Preparation and Extraction
  • Plant Material: The roots or tubers of different Aconitum species are collected, authenticated, and dried.[3]

  • Pulverization: The dried plant material is ground into a fine powder.

  • Solvent Extraction: A specific amount of the powdered sample is extracted with a suitable solvent, typically methanol (B129727) or ethanol, often using methods like ultrasonication or reflux extraction.[3]

  • Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure to obtain a crude extract.

  • Sample Solution Preparation: The dried extract is redissolved in a suitable solvent (e.g., methanol-water mixture) to a specific concentration for analysis.

Chromatographic and Mass Spectrometric Analysis

A common analytical technique is Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS).

  • Chromatographic System: A UPLC system equipped with a C18 column is typically used for separation.

  • Mobile Phase: A gradient elution is often employed, using a mixture of water (containing a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Mass Spectrometry: A QTOF mass spectrometer with an electrospray ionization (ESI) source is used for detection. Data is acquired in both positive and negative ion modes to cover a wide range of metabolites.[12]

  • Data Analysis: The raw data is processed using specialized software for peak picking, alignment, and normalization. Metabolite identification is achieved by comparing the accurate mass, retention time, and MS/MS fragmentation patterns with reference standards and databases.

Visualizing the Workflow and Biosynthetic Pathway

To better illustrate the experimental process and the underlying biological pathways, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data_processing Data Processing Aconitum_Species Aconitum Species Collection Drying Drying Aconitum_Species->Drying Grinding Grinding to Powder Drying->Grinding Solvent_Extraction Solvent Extraction (e.g., Methanol) Grinding->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Concentration Concentration Filtration->Concentration UPLC_Separation UPLC Separation Concentration->UPLC_Separation QTOF_MS_Detection QTOF-MS Detection UPLC_Separation->QTOF_MS_Detection Data_Acquisition Data Acquisition QTOF_MS_Detection->Data_Acquisition Peak_Processing Peak Picking & Alignment Data_Acquisition->Peak_Processing Metabolite_ID Metabolite Identification Peak_Processing->Metabolite_ID Statistical_Analysis Statistical Analysis Metabolite_ID->Statistical_Analysis

Caption: Experimental workflow for comparative metabolomics of Aconitum species.

Diterpene_Alkaloid_Biosynthesis cluster_pathway Simplified Diterpene Alkaloid Biosynthesis in Aconitum GGPP Geranylgeranyl Diphosphate (GGPP) ent_Copalyl_DP ent-Copalyl Diphosphate GGPP->ent_Copalyl_DP ent_Kaurene ent-Kaurene ent_Copalyl_DP->ent_Kaurene Atisine_Type Atisine-type Alkaloids (C20-Diterpenoid) ent_Kaurene->Atisine_Type Aconitine_Type Aconitine-type Alkaloids (C19-Diterpenoid) ent_Kaurene->Aconitine_Type Oxidations, Rearrangements Dehydroxyindaconitine This compound Aconitine_Type->Dehydroxyindaconitine Specific Enzymatic Steps

Caption: Simplified biosynthetic pathway of diterpene alkaloids in Aconitum.

Concluding Remarks

The comparative metabolomic analysis of Aconitum species provides a powerful tool for understanding the chemical diversity within this genus. Variations in the content of this compound and other alkaloids are influenced by genetic and environmental factors. Future research focusing on a wider range of Aconitum species and integrating transcriptomic and proteomic data will further elucidate the regulatory mechanisms behind the biosynthesis of these potent compounds. This knowledge is paramount for the standardization of herbal medicines, the discovery of new therapeutic agents, and ensuring the safe use of Aconitum-derived products.

References

Safety Operating Guide

Navigating the Safe Disposal of 13-Dehydroxyindaconitine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like 13-Dehydroxyindaconitine, a naturally occurring alkaloid, are paramount to ensuring laboratory safety and environmental protection.[1] Due to its classification as a toxic alkaloid, stringent disposal procedures must be followed in accordance with institutional policies and local regulations. This guide provides essential, step-by-step instructions for the safe disposal of this compound, aligning with best practices for hazardous chemical waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with extreme caution. The compound should be managed within a certified chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationPurpose
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes or aerosols.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation.To prevent inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Do not attempt to neutralize or dispose of this compound down the drain. The following protocol outlines the necessary steps for its safe disposal.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be treated as hazardous waste.

  • Segregate this waste from other chemical waste streams to prevent accidental mixing and potential reactions.[2]

2. Waste Containerization:

  • Use a designated, leak-proof, and chemically compatible hazardous waste container.[2][3] The container must be in good condition and have a secure, tight-fitting lid.

  • The original product container, if empty, should be managed as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must also be collected as hazardous waste.[4]

3. Labeling:

  • Clearly label the hazardous waste container with the words "Hazardous Waste."

  • The label must include:

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The associated hazards (e.g., "Toxic," "Acutely Toxic").

4. Storage:

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within or near the laboratory.

  • Ensure secondary containment is in place to capture any potential leaks or spills.[4]

  • Do not store more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in a satellite accumulation area.[4]

5. Disposal Request:

  • Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.

  • Provide the EHS department with all necessary information about the waste stream as per their procedures.

6. Spill Management:

  • In the event of a spill, evacuate the immediate area and alert others.

  • If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an absorbent material suitable for chemical spills.

  • All spill cleanup materials must be collected and disposed of as hazardous waste.[4]

  • For large spills, or if you are not comfortable cleaning it up, contact your institution's EHS or emergency response team immediately.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Start: Handling this compound ppe Wear Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood generate_waste Generate Waste (Unused product, contaminated materials) fume_hood->generate_waste spill Spill Occurs fume_hood->spill identify_waste Identify as Hazardous Waste generate_waste->identify_waste segregate_waste Segregate from other waste streams identify_waste->segregate_waste containerize Place in a labeled, sealed, compatible container segregate_waste->containerize storage Store in designated Satellite Accumulation Area with secondary containment containerize->storage request_pickup Contact EHS for waste pickup storage->request_pickup end End: Proper Disposal request_pickup->end cleanup Follow Spill Cleanup Protocol spill->cleanup spill_waste Collect cleanup materials as hazardous waste cleanup->spill_waste spill_waste->containerize

Caption: Disposal workflow for this compound.

This comprehensive approach to the disposal of this compound ensures the safety of laboratory personnel and minimizes environmental impact, fostering a culture of safety and responsibility in scientific research. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for the most accurate and detailed information.

References

Essential Safety and Operational Protocols for Handling 13-Dehydroxyindaconitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the safe handling, storage, and disposal of 13-Dehydroxyindaconitine, a naturally occurring diterpenoid alkaloid. Adherence to these protocols is critical for ensuring laboratory safety and the integrity of research. This information is intended to supplement, not replace, institutional safety protocols and the official Safety Data Sheet (SDS).

Immediate Safety and Hazard Information

This compound is a hazardous substance that requires careful handling to prevent exposure. The primary hazards, as identified in its Safety Data Sheet, are summarized below.

Hazard ClassificationDescriptionPrecautionary Statement Codes
Corrosive to MetalsMay be corrosive to metals.P234
Skin CorrosionCauses severe skin burns.P264, P280, P303+P361+P353, P363
Eye DamageCauses serious eye damage.P280, P305+P351+P338+P310
Respiratory Tract IrritationCorrosive to the respiratory tract.P260, P304+P340+P310

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound to minimize the risk of exposure.

PPE CategorySpecifications
Eye and Face Protection Chemical safety goggles with a face shield are required.
Hand Protection Wear two pairs of chemically resistant gloves (e.g., nitrile). Change gloves frequently, especially if contaminated.
Skin and Body Protection A lab coat with a solid front, long sleeves, and tight-fitting cuffs is mandatory. Additional protective clothing may be necessary based on the scale of work.
Respiratory Protection Handle in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or aerosols.

Operational Plans: Handling and Storage

Proper handling and storage procedures are essential to maintain the stability of this compound and ensure a safe laboratory environment.

Handling:
  • Engineering Controls: All work with solid or concentrated solutions of this compound should be conducted in a chemical fume hood.

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

  • Weighing: Weigh the compound in a fume hood or a ventilated balance enclosure.

Storage:
  • Temperature: Store at -20°C for long-term stability.

  • Container: Keep in a tightly sealed, light-resistant container.

  • Location: Store in a designated, locked, and well-ventilated area away from incompatible materials.

Disposal Plan

The disposal of this compound and contaminated materials must comply with all federal, state, and local regulations.

Waste Segregation and Collection:
  • Unused Compound: Treat as hazardous chemical waste.

  • Contaminated Materials: Gloves, pipette tips, and other disposable materials that come into contact with the compound must be segregated as hazardous waste.

  • Waste Containers: Collect all waste in designated, properly labeled, and sealed containers made of a compatible material.

Disposal Method:
  • Engage a licensed professional waste disposal service for the final disposal of all this compound waste.

  • Do not dispose of this chemical into the environment, drains, or sewer systems.

Emergency Procedures and Spill Plan

In the event of an emergency, immediate and appropriate action is crucial.

Accidental Exposure:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Cleanup Protocol:
  • Evacuate and Secure: Evacuate the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.

  • Wear PPE: Don appropriate PPE, including respiratory protection, double gloves, a lab coat, and eye protection.

  • Containment: For solid spills, carefully sweep up the material, avoiding dust generation. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).

  • Collection: Place all contaminated materials into a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.

Experimental Protocols

The following are general protocols for assays relevant to the known biological activities of this compound. These protocols should be optimized for specific experimental conditions.

Extraction and Purification from Aconitum Plants (General Procedure)

This compound is naturally found in plants of the Aconitum genus. The following is a general workflow for its extraction and purification.[1]

G plant_material Dried Aconitum Plant Material extraction Solvent Extraction (e.g., Methanol/Ethanol) plant_material->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract purification Chromatographic Purification (Column or HPLC) crude_extract->purification pure_compound Pure this compound purification->pure_compound

Caption: General workflow for the extraction and purification of this compound.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay is a common method to evaluate the free radical scavenging activity of a compound.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO or ethanol)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution

  • Methanol or ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the this compound stock solution.

  • Add a fixed volume of the DPPH solution to each well of the microplate.

  • Add the different concentrations of the this compound solution to the wells.

  • Include a positive control (e.g., ascorbic acid) and a blank (solvent only).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at approximately 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare dilutions of This compound add_compound Add compound dilutions to wells prep_compound->add_compound prep_dpph Prepare DPPH solution add_dpph Add DPPH to microplate wells prep_dpph->add_dpph add_dpph->add_compound incubate Incubate in dark (30 min) add_compound->incubate measure_abs Measure absorbance at ~517 nm incubate->measure_abs calculate Calculate % scavenging activity measure_abs->calculate

Caption: Workflow for the DPPH radical scavenging assay.

Apoptosis Detection: Annexin V Staining Assay

This protocol outlines the detection of apoptosis in cells treated with this compound using flow cytometry.

Materials:

  • Cell culture materials

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat them with various concentrations of this compound for a specified time. Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

G start Seed and treat cells with This compound harvest Harvest cells start->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate in the dark (15 min) stain->incubate analyze Analyze by flow cytometry incubate->analyze

Caption: Workflow for the Annexin V apoptosis assay.

References

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.